molecular formula C62H98N4O11S2 B10815387 Promitil CAS No. 303983-00-8

Promitil

Cat. No.: B10815387
CAS No.: 303983-00-8
M. Wt: 1139.6 g/mol
InChI Key: LIHIIWJRSSLKKX-YCTALCSSSA-N
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Description

Promitil is a lipid-based prodrug of Mitomycin C (MMC) encapsulated in pegylated liposomes, designated as a Mitomycin C Lipid-based Prodrug (MLP). This innovative formulation is designed for efficient tumor targeting and controlled release of the active chemotherapeutic agent. The technology centers on a unique lipid anchor that ensures a stable association with the liposomal bilayer, resulting in a formulation with high plasma stability and prolonged circulation time. The prodrug is activated by thiolytic cleavage within the tumor microenvironment, where elevated levels of reducing agents trigger the release of active MMC, thereby targeting tumor cells with reduced systemic exposure. Preclinical studies demonstrate that this compound exhibits a more favorable toxicity profile and superior antitumor efficacy compared to free mitomycin C, showing activity against a range of cancer types, including multi-drug resistant tumors. It has also been investigated as a potent radiosensitizer in chemoradiotherapy models, with evidence of radiation-triggered drug release. In a phase I clinical trial involving patients with advanced, treatment-refractory colorectal cancer, this compound showed a favorable safety profile and was associated with disease stabilization in a significant subset of patients. Research use of this compound provides a valuable tool for investigating advanced drug delivery systems, overcoming multi-drug resistance, and developing novel chemoradiotherapy strategies in oncology.

Properties

CAS No.

303983-00-8

Molecular Formula

C62H98N4O11S2

Molecular Weight

1139.6 g/mol

IUPAC Name

[4-[2,3-di(octadecanoyloxy)propyldisulfanyl]phenyl]methyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate

InChI

InChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1

InChI Key

LIHIIWJRSSLKKX-YCTALCSSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2[C@@H]3[C@H]2[C@@]4([C@@H](C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Promitil®: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Promitil® (PL-MLP) is an investigational nanomedicine that represents a novel approach to cancer therapy, particularly in the context of chemoradiotherapy. It is a pegylated liposomal formulation of a proprietary Mitomycin-C (MMC) lipid-based prodrug (MLP). This design aims to enhance the therapeutic index of MMC by improving its pharmacokinetic profile, reducing systemic toxicity, and enabling tumor-specific drug release. Preclinical and Phase I clinical data have indicated a favorable safety profile, prolonged circulation, and notable anti-tumor activity, including disease stabilization in heavily pretreated patient populations. This guide provides an in-depth overview of this compound's core mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its functional pathways.

Core Mechanism of Action

This compound's mechanism of action is a multi-stage process that leverages both the pathophysiology of the tumor microenvironment and the principles of nanomedicine to deliver a potent cytotoxic agent in a targeted manner.

2.1 Liposomal Delivery and Tumor Accumulation: this compound consists of a Mitomycin-C lipidic prodrug (MLP) stably intercalated within the lipid bilayer of a pegylated liposome (B1194612).[1][2] The polyethylene (B3416737) glycol (PEG) coating ("pegylation") creates a hydrophilic layer that reduces recognition by the reticuloendothelial system, thereby prolonging its circulation time in the bloodstream (t½ ≈ 23-24 hours).[1][2][3] This extended circulation, combined with the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, facilitates the passive accumulation of the liposomes in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[4][5][6]

2.2 Prodrug Activation in the Tumor Microenvironment: The MLP remains largely inactive and stably entrapped within the liposome while in circulation, minimizing systemic exposure to the active drug.[1] The prodrug, 2,3-(distearoyloxy)propane-1-dithio-4'-benzyloxycarbonyl-MMC, is designed with a thiobenzyl bridge connecting the MMC moiety to a lipid anchor.[7][8] This dithiobenzyl linkage is susceptible to cleavage by reducing agents. The tumor microenvironment is often characterized by elevated levels of reducing agents, such as thiol-containing compounds (e.g., glutathione, thioredoxin), which can cleave this bridge.[1][5][8] This thiolytic cleavage releases the active, cytotoxic MMC directly at the tumor site.[7][8]

2.3 Cellular Cytotoxicity of Mitomycin-C: Once activated, MMC functions as a potent DNA alkylating agent. It cross-links DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] This cytotoxic effect is particularly pronounced in rapidly dividing cancer cells.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell This compound This compound® Liposome (PL-MLP) Accumulation Accumulation via EPR Effect This compound->Accumulation Passive Targeting Activation Prodrug Activation (Thiolytic Cleavage) Accumulation->Activation Reducing Agents (e.g., Thiols) MMC Active Mitomycin-C (MMC) Activation->MMC DNA_Damage DNA Cross-linking & Alkylation MMC->DNA_Damage Cellular Uptake Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Core mechanism of action of this compound®.

Synergy with Radiotherapy

A key application of this compound is as a radiosensitizer in chemoradiotherapy.[9][10] This synergistic relationship is based on a bidirectional amplification loop. Radiation-damaged tumor cells are known to secrete an excess of thiol-containing compounds.[5][6][11] This radiation-induced increase in local reducing agents significantly enhances the rate of MLP prodrug activation and MMC release from the accumulated this compound liposomes.[5][6] The released MMC, in turn, sensitizes tumor cells to radiation by forming DNA adducts that hinder the repair of radiation-induced DNA breaks.[5][6] This creates a positive feedback mechanism that potentiates the therapeutic efficacy of both modalities.[5][11]

G RT Radiation Therapy (RT) TumorCell Tumor Cell RT->TumorCell Causes Damage DNA_Repair Inhibition of DNA Repair RT->DNA_Repair Causes DNA Breaks This compound This compound® (Accumulated in Tumor) Activation Enhanced MLP Prodrug Activation This compound->Activation Thiol Increased Secretion of Thiol Compounds TumorCell->Thiol Thiol->Activation Amplifies MMC Increased MMC Release Activation->MMC MMC->DNA_Repair Cell_Death Synergistic Tumor Cell Death DNA_Repair->Cell_Death

Synergistic mechanism of this compound® with radiotherapy.

Quantitative Data Summary

Data from preclinical and clinical studies highlight this compound's therapeutic potential.

Table 1: Clinical Efficacy in Metastatic Colorectal Cancer (Phase 1 Study) [2][3][12]

Parameter Value Notes
Patient Population Advanced, treatment-refractory Heavily pretreated patients
Disease Stabilization Rate 39% - 42% (15 out of 36-39 evaluable patients)
Median Survival (Stable Disease) 13.9 - 14.4 months -

| Median Survival (Progressive Disease) | 6.35 - 6.5 months | - |

Table 2: Preclinical Dosing and Efficacy

Model / Cell Line Treatment Regimen Key Finding Reference
Mouse MDR Tumor Model (M109R) This compound®: 35 mg/kg (10 mg/kg MMC equiv.) Significant extension of animal survival vs. controls. [8]
Colorectal Cancer Xenografts (HT-29) This compound®: 30 mg/kg Potent radiosensitization at doses not achievable with free MMC. [4]

| Colorectal Cancer Xenografts (HT-29) | Free MMC: 8.4 mg/kg | Substantially greater toxicity than equivalent this compound® dose. |[4] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

5.1 In Vitro Cytotoxicity and Radiosensitization Assay

This protocol describes a typical method to assess the cytotoxic effects of this compound and its ability to sensitize cancer cells to radiation.

  • Cell Lines: Human colorectal adenocarcinoma cell lines (e.g., HT-29, SW480).[9]

  • Materials:

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • This compound® and free Mitomycin-C stock solutions.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL.

    • Solubilization solution (e.g., DMSO or acidified SDS).

    • Laboratory radiation source (e.g., X-ray irradiator).

  • Protocol:

    • Cell Seeding: Plate cells (5,000-10,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

    • Treatment: Aspirate medium and add fresh medium containing serial dilutions of this compound® or free MMC. Include untreated and vehicle-only controls.

    • Irradiation: For radiosensitization arms, expose plates to a clinically relevant dose of radiation (e.g., 2-8 Gy) shortly after adding the drug.

    • Incubation: Incubate plates for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂.

    • Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 2-4 hours. Viable cells metabolize MTT into purple formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

5.2 In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., CD1-nude or SCID mice).

  • Cell Lines: Human colorectal cancer cells (e.g., HT-29) for subcutaneous or orthotopic implantation.[9][10]

  • Materials:

    • Cancer cell suspension (e.g., 5 x 10⁶ cells in PBS/Matrigel).

    • This compound® and control articles (e.g., free MMC, vehicle) for intravenous injection.

    • Digital calipers for tumor measurement.

    • Anesthetics and surgical tools for orthotopic models.

  • Protocol:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Alternatively, for an orthotopic model, perform a laparotomy and inject cells into the cecal wall.

    • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Free MMC, this compound®, this compound® + Radiotherapy).

    • Treatment Administration: Administer drugs via intravenous (tail vein) injection according to the specified dose and schedule (e.g., once weekly). For radiotherapy arms, treat tumors with fractionated radiation doses.

    • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals and resect tumors for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis A1 Implant Cancer Cells (e.g., HT-29) into Immunocompromised Mice A2 Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A1->A2 A3 Randomize Mice into Treatment Cohorts A2->A3 B1 Administer Treatment via IV Injection (e.g., Weekly) - Vehicle - Free MMC - this compound® - this compound® + RT A3->B1 B2 Monitor Tumor Volume (Calipers, 2-3x Weekly) B1->B2 B3 Monitor Animal Health (Body Weight, Clinical Signs) B1->B3 C1 Continue Until Endpoint (e.g., Max Tumor Volume) B2->C1 B3->C1 C2 Euthanize & Resect Tumors C1->C2 C3 Analyze Data (Tumor Growth Inhibition, Toxicity, Survival) C2->C3

Workflow for a preclinical in vivo xenograft study.

References

Mitomycin C Lipidic Prodrug (MLP): A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structure, mechanism, and therapeutic potential of the Mitomycin C Lipidic Prodrug (MLP).

The Mitomycin C Lipidic Prodrug (MLP) represents a significant advancement in the targeted delivery of the potent chemotherapeutic agent, Mitomycin C (MMC). This novel prodrug design overcomes the limitations of conventional MMC therapy, such as systemic toxicity and poor tumor selectivity, by incorporating a lipidic anchor and a cleavable linker, enabling its formulation into stealth liposomes for enhanced tumor targeting.

Core Structure and Chemical Identity

MLP, chemically known as 2,3-(distearoyloxy)propane-1-dithio-4′-benzyloxycarbonyl-MMC, is a sophisticated molecular entity designed for optimal liposomal integration and controlled drug release.[1] Its structure is a conjugate of three key components: the cytotoxic drug Mitomycin C, a dithiobenzyl linker, and a di-stearic acyl glycerol (B35011) lipid moiety.[2] This unique architecture confers lipophilicity to the otherwise amphiphilic MMC, facilitating its stable entrapment within the lipid bilayer of pegylated liposomes (PL-MLP).[3][4]

The molecular formula of MLP is C62H98N4O11S2, with a molecular weight of approximately 1139.6 g/mol .[5]

Below is a diagram illustrating the chemical structure of the Mitomycin C Lipidic Prodrug (MLP).

MLP_Structure cluster_MMC Mitomycin C (MMC) Moiety cluster_Linker Dithiobenzyl Linker cluster_Lipid Di-stearic Acyl Glycerol Moiety MMC [Mitomycin C Core] Linker -O-CO-NH-C6H4-CH2-S-S- MMC->Linker Covalent Bond Lipid [Glycerol Backbone] | [Stearic Acid] | [Stearic Acid] Linker->Lipid Covalent Bond

Caption: Chemical structure of Mitomycin C Lipidic Prodrug (MLP).

Mechanism of Action: Targeted Activation in the Tumor Microenvironment

The therapeutic efficacy of MLP is contingent on its selective activation within the tumor microenvironment. The dithiobenzyl linker is designed to be stable in systemic circulation but susceptible to thiolytic cleavage by reducing agents that are abundant in tumor tissues, such as cysteine and N-acetyl-cysteine.[1][2] This reductive cleavage releases the active Mitomycin C, which can then exert its cytotoxic effects by cross-linking DNA.[6]

The following diagram illustrates the proposed mechanism of action for MLP.

MLP_Mechanism PL_MLP PL-MLP (Pegylated Liposomal MLP) Tumor Tumor Microenvironment (High levels of reducing agents) PL_MLP->Tumor Cleavage Thiolytic Cleavage of Dithiobenzyl Linker Tumor->Cleavage MMC Active Mitomycin C (Released) Cleavage->MMC DNA_Crosslinking DNA Cross-linking MMC->DNA_Crosslinking Apoptosis Tumor Cell Apoptosis DNA_Crosslinking->Apoptosis

Caption: Proposed mechanism of action of MLP.

Quantitative Data Summary

The formulation of MLP into pegylated liposomes (PL-MLP) significantly alters its pharmacokinetic and pharmacodynamic properties compared to free MMC.

In Vitro Cytotoxicity

The cytotoxic activity of PL-MLP is dependent on the presence of reducing agents.

CompoundConditionIC50 (MMC equivalents) in M109 tumor cell line
Free MMC-Data not specified
PL-MLPWithout reducing agentsDrastically reduced compared to free MMC[1]
PL-MLPWith reducing agents (cysteine or N-acetyl-cysteine)Nearly comparable to free MMC[1]
Pharmacokinetics in Rats

PL-MLP exhibits a significantly different pharmacokinetic profile compared to free MMC following intravenous administration.

ParameterFree MMC (1 mg/kg)PL-MLP (2 mg/kg)
ClearanceRapidSlow[1]
Circulation TimeShortLong[1]
In Vivo Toxicity in Mice

PL-MLP demonstrates a favorable toxicity profile compared to free MMC.

ParameterFree MMCPL-MLP
Toxicity~3-fold less toxic than free MMC[1][7]
MyelosuppressionSignificantMild at therapeutic doses[7]

Experimental Protocols

Synthesis of Mitomycin C Lipidic Prodrug (MLP)

While detailed synthesis protocols are often proprietary, a general workflow can be inferred from the structure of MLP. The synthesis likely involves a multi-step process to covalently link the three core components.

MLP_Synthesis_Workflow MMC Mitomycin C Intermediate_1 MMC-Linker Intermediate MMC->Intermediate_1 Linker_Precursor Dithiobenzyl Linker Precursor Linker_Precursor->Intermediate_1 Lipid_Moiety Di-stearic Acyl Glycerol MLP Mitomycin C Lipidic Prodrug (MLP) Lipid_Moiety->MLP Intermediate_1->MLP

Caption: General synthesis workflow for MLP.

Preparation of Pegylated Liposomes containing MLP (PL-MLP)

PL-MLP is prepared by incorporating the lipid-based prodrug into liposomes composed of hydrogenated phosphatidylcholine and coated with polyethylene (B3416737) glycol (PEG).

Methodology:

  • MLP is incorporated into cholesterol-free pegylated liposomes with hydrogenated phosphatidylcholine as the main component.[1]

  • The incorporation efficiency of MLP is nearly 100%.[1][7]

  • The mean vesicle size is approximately 90 nm.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of PL-MLP is assessed in tumor cell lines in the presence and absence of reducing agents.

Methodology:

  • M109 tumor cells are exposed to varying concentrations of free MMC and PL-MLP.[1]

  • Parallel experiments are conducted with the addition of reducing agents like cysteine or N-acetyl-cysteine.[1]

  • Cell viability is measured after a 72-hour continuous exposure period to determine the IC50 values.[1]

Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of PL-MLP and free MMC are determined in rats following intravenous administration.

Methodology:

  • Rats are administered a single intravenous dose of free MMC (1 mg/kg) or PL-MLP (2 mg/kg).[1]

  • Blood samples are collected at various time points.

  • Plasma concentrations of MMC and MLP are quantified using a validated analytical method, such as HPLC.[4]

  • Pharmacokinetic parameters, including clearance and half-life, are calculated using appropriate models.[1]

In Vivo Antitumor Efficacy and Toxicity Studies in Mice

The therapeutic efficacy and toxicity of PL-MLP are evaluated in tumor-bearing mice.

Methodology:

  • Tumor models, such as M109R, N87 gastric carcinoma, HCT15 colon carcinoma, and Panc-1 pancreatic carcinoma, are established in mice.[1][7]

  • Mice receive intravenous injections of PL-MLP or free MMC.

  • Tumor growth is monitored over time to assess antitumor activity.[7]

  • Toxicity is evaluated by monitoring body weight changes and mortality.[1]

Conclusion

The Mitomycin C Lipidic Prodrug (MLP), particularly when formulated in pegylated liposomes (PL-MLP), presents a promising strategy for enhancing the therapeutic index of Mitomycin C. Its design facilitates stable drug circulation, tumor-specific activation, and reduced systemic toxicity. The presented data underscores the potential of this prodrug approach in cancer therapy, warranting further investigation and clinical development.

References

The Enhanced Permeability and Retention Effect in Promitil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil® (also known as PL-MLP) is an advanced, pegylated liposomal formulation of a proprietary mitomycin-C (MMC) lipid-based prodrug. This novel therapeutic system is engineered to leverage the Enhanced Permeability and Retention (EPR) effect for targeted drug delivery to solid tumors. By extending circulation time and facilitating accumulation in cancerous tissues, this compound® aims to enhance the therapeutic index of MMC, a potent but toxic chemotherapeutic agent. This is achieved through a unique mechanism of tumor-specific prodrug activation by the reductive environment characteristic of many solid tumors. This in-depth technical guide provides a comprehensive overview of this compound®, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to this compound® and the EPR Effect

This compound® is a sophisticated drug delivery system designed to optimize the therapeutic potential of mitomycin-C while minimizing its systemic toxicity.[1] The core of this technology is a lipid-based prodrug of MMC (MLP), which is stably incorporated into the lipid bilayer of pegylated liposomes.[2][3] The pegylation of the liposomes confers "stealth" characteristics, enabling them to evade the mononuclear phagocyte system and prolong their circulation time in the bloodstream.[4] This extended circulation is crucial for maximizing the opportunity for the liposomes to accumulate in tumor tissues via the EPR effect.

The EPR effect is a phenomenon characterized by the leaky vasculature and poor lymphatic drainage commonly found in solid tumors. The fenestrations in tumor blood vessels allow nanoparticles, such as liposomes, to extravasate and accumulate in the tumor interstitium. The compromised lymphatic drainage then leads to their retention, resulting in a higher concentration of the therapeutic agent at the tumor site compared to healthy tissues.[5][6] this compound® is designed to exploit this passive targeting mechanism to deliver the MLP specifically to the tumor microenvironment.[5]

Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic action of this compound® can be delineated into a multi-step process that begins with intravenous administration and culminates in tumor cell death.

  • Prolonged Circulation: Following intravenous injection, the pegylated liposomes containing the MLP circulate in the bloodstream for an extended period, with a half-life of approximately one day in humans.[2][4] This is in stark contrast to free MMC, which is rapidly cleared from circulation.

  • Tumor Accumulation via EPR Effect: The long-circulating liposomes preferentially accumulate in solid tumors through the EPR effect.[5]

  • Prodrug Activation in the Tumor Microenvironment: The MLP prodrug is designed with a thio-benzyl bridge that is susceptible to cleavage by reducing agents.[1][7] The tumor microenvironment is often characterized by a higher concentration of reducing agents, such as thiols, and specific enzymes like DT-diaphorase, which can facilitate the reductive activation of the prodrug.[2][7] This cleavage releases the active form of mitomycin-C.

  • DNA Alkylation and Cell Death: Once activated, mitomycin-C acts as a potent DNA alkylating agent, forming interstrand cross-links that inhibit DNA replication and lead to apoptosis of the cancer cells.

The following diagram illustrates the workflow of this compound's® mechanism of action:

Promitil_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Admin Intravenous Administration Circulation Prolonged Circulation of This compound® Liposomes Admin->Circulation EPR EPR Effect: Tumor Accumulation Circulation->EPR Passive Targeting Activation Prodrug Activation (Reducing Agents) EPR->Activation Reductive Environment Uptake MMC Uptake Activation->Uptake Release of active MMC DNA_Damage DNA Cross-linking Uptake->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Workflow of this compound® from administration to cellular effect.

The signaling pathway for the activation of the Mitomycin-C prodrug is detailed below:

Promitil_Activation_Pathway cluster_activation Prodrug Activation PL_MLP This compound® (PL-MLP) in Tumor Interstitium Reducing_Agents Reducing Agents (e.g., Thiols) PL_MLP->Reducing_Agents Enzymes Reductive Enzymes (e.g., DT-diaphorase) PL_MLP->Enzymes Active_MMC Active Mitomycin-C Reducing_Agents->Active_MMC Cleavage of thio-benzyl bridge Enzymes->Active_MMC Reductive cleavage DNA Cancer Cell DNA Active_MMC->DNA Crosslinking Interstrand Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Caption: Activation pathway of the Mitomycin-C prodrug in the tumor.

Quantitative Data Summary

Preclinical Efficacy
Animal ModelTreatment GroupDose and ScheduleMedian Survival (days)Reference
C26 Colon CarcinomaUntreated-15.0[8]
Free MMC5 mg/kg, i.v. on days 5 & 1225.0[8]
PL-MLP (5% MLP)35 mg/kg, i.v. on days 5 & 1242.5[8]
PL-MLP (10% MLP)35 mg/kg, i.v. on days 5 & 1247.5[8]
C-26 Colon CarcinomaUntreated-16.5[8]
PL-MLP15 mg/kg, i.v. on day 519.0[8]
PL-MLP30 mg/kg, i.v. on day 565.5[8]
PL-MLP + DTT30 mg/kg PL-MLP i.v. on day 5 + 50 mg/kg DTT i.p. on day 639.5[8]
Clinical Trial Results (Phase I/Ib - Metastatic Colorectal Cancer)
ParameterValueReference
Patient Population53 patients with advanced, treatment-refractory metastatic colorectal cancer[9]
TreatmentThis compound® as a single agent or in combination with capecitabine (B1668275) and/or bevacizumab[9]
Disease Stabilization Rate (evaluable patients)42% (15 out of 36)[9]
Median Survival (Stable Disease)14.4 months[9]
Median Survival (Progressive Disease)6.5 months[9]
Median Survival (Non-evaluable Patients)2.3 months[9]
Pharmacokinetic Parameters (Human)
ParameterValueReference
Half-life (t½)~1 day[2][4]
ClearanceSlow[2]
Volume of DistributionSmall[2]

Experimental Protocols

Synthesis of Mitomycin-C Lipidic Prodrug (MLP) and Preparation of PL-MLP

Objective: To synthesize the MLP and formulate it into pegylated liposomes.

Materials: Mitomycin-C, 2,3-distearoyloxy-propane-1-dithio-4'-benzyloxycarbonyl, hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), ethanol (B145695), and buffer solutions.

Protocol:

  • MLP Synthesis: The synthesis of the MLP involves the chemical conjugation of mitomycin-C to a lipid anchor via a dithiobenzyl bridge. This process has been previously described.[3]

  • Liposome (B1194612) Preparation:

    • The lipids (HSPC, cholesterol, and DSPE-PEG2000) and the MLP are dissolved in ethanol at a specific molar ratio (e.g., 55:30:5:10 HSPC:Chol:DSPE-PEG2000:MLP).

    • This lipid/ethanol solution is then injected into an aqueous buffer with vigorous stirring, leading to the spontaneous formation of multilamellar vesicles.

    • The liposome suspension is then subjected to a series of extrusions through polycarbonate membranes with decreasing pore sizes (e.g., starting from 0.2 µm down to 0.08 µm) under high pressure to produce unilamellar liposomes with a defined size distribution.

    • The final liposomal suspension is purified to remove any unencapsulated material.

In Vitro Drug Release Assay

Objective: To assess the release of active MMC from PL-MLP in the presence of a reducing agent.

Materials: PL-MLP suspension, dithiothreitol (B142953) (DTT) solution, phosphate-buffered saline (PBS), HPLC system with a UV detector.

Protocol:

  • PL-MLP is incubated in PBS at 37°C in the presence of a specific concentration of DTT (e.g., 1 mM).[8]

  • At various time points, aliquots of the incubation mixture are taken.

  • The samples are analyzed by HPLC to quantify the amount of MLP that has been cleaved and the amount of free MMC that has been released.

  • The percentage of drug release is calculated as a function of time.

Preclinical Therapeutic Efficacy Study in C26 Colon Carcinoma Mouse Model

Objective: To evaluate the anti-tumor efficacy of PL-MLP compared to free MMC in a murine colon cancer model.

Materials: BALB/c mice, C26 colon carcinoma cells, PL-MLP, free MMC, sterile saline.

Protocol:

  • Tumor Inoculation: 1 x 10⁶ C26 colon carcinoma cells are inoculated intraperitoneally or subcutaneously into BALB/c mice.[8]

  • Treatment:

    • Treatment is initiated on a specified day post-tumor inoculation (e.g., day 5).[8]

    • Mice are randomized into treatment groups: untreated control, free MMC, and PL-MLP.

    • Drugs are administered intravenously at specified doses and schedules (e.g., 5 mg/kg for MMC and 35 mg/kg for PL-MLP on days 5 and 12).[8]

  • Monitoring and Endpoints:

    • Tumor growth is monitored by measuring tumor volume at regular intervals.

    • The primary endpoint is median survival time.

    • Animal body weight and general health are also monitored as indicators of toxicity.

Phase I Clinical Trial in Metastatic Colorectal Cancer

Objective: To determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary anti-tumor activity of this compound®.

Study Design: An open-label, dose-escalating Phase I study.

Patient Population: Patients with advanced, treatment-refractory metastatic colorectal cancer.[9]

Treatment Protocol:

  • Patients are enrolled in cohorts and receive escalating doses of this compound® administered intravenously every 3 or 4 weeks.

  • This compound® may be administered as a single agent or in combination with other standard-of-care chemotherapies like capecitabine and/or bevacizumab.[9]

  • Patients are monitored for adverse events, and dose-limiting toxicities are recorded.

  • Pharmacokinetic analysis is performed on blood samples collected at various time points after infusion.

  • Tumor response is assessed using standard imaging criteria (e.g., RECIST).

Conclusion

This compound® represents a promising application of nanomedicine for the targeted delivery of a potent chemotherapeutic agent. By capitalizing on the EPR effect and the unique reductive environment of solid tumors, this compound® has demonstrated in preclinical and early clinical studies the potential to improve the therapeutic index of mitomycin-C. The data presented in this guide underscore the importance of its long-circulating properties and tumor-specific drug activation. Further clinical development is warranted to fully elucidate the therapeutic benefits of this innovative drug delivery system in various oncology indications.

References

Promitil® as a Radiosensitizer in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil®, a pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug, represents a promising strategy to enhance the efficacy of radiotherapy in solid tumors. This document provides a comprehensive technical overview of the preclinical and early clinical evidence supporting the use of this compound® as a radiosensitizer. The core of its mechanism lies in the radiation-triggered release of its cytotoxic payload, MMC, within the tumor microenvironment, leading to enhanced DNA damage and tumor cell death. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

Radiotherapy is a cornerstone of cancer treatment, yet its effectiveness can be limited by the intrinsic radioresistance of some tumors and dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that can selectively increase the susceptibility of cancer cells to radiation, thereby improving the therapeutic ratio. Mitomycin-C (MMC) is a potent DNA cross-linking agent with known radiosensitizing properties, particularly in hypoxic tumor regions, but its systemic toxicity has limited its widespread use in this context.[1][2]

This compound® was developed to overcome these limitations. It is a pegylated liposomal formulation encapsulating a lipid-based prodrug of MMC.[1] This formulation is designed to be stable in circulation and to preferentially accumulate in tumors through the enhanced permeability and retention (EPR) effect.[1] The key innovation of this compound® as a radiosensitizer is its mechanism of activation, which is potentiated by the physiological changes that occur in tissues after irradiation.

Mechanism of Action

The radiosensitizing effect of this compound® is based on a unique, tumor-selective activation mechanism that is triggered by radiotherapy.[1][3]

  • Tumor Accumulation : Due to their pegylated liposomal formulation, this compound® nanoparticles have a long circulation half-life and preferentially accumulate in tumor tissues via the EPR effect.[1]

  • Radiation-Induced Activation : Ionizing radiation damages tumor cells, leading to an excess production of thiol-containing compounds (e.g., glutathione).[1][3]

  • Prodrug Cleavage and MMC Release : The lipidic prodrug of MMC within this compound® is designed with a disulfide bridge that is sensitive to these thiol groups.[1][3] The reducing environment created by the excess thiols cleaves the prodrug, releasing the active MMC.

  • DNA Damage and Radiosensitization : The released MMC, a potent alkylating agent, forms DNA adducts and interstrand cross-links. This damage compromises the ability of cancer cells to repair radiation-induced DNA double-strand breaks, leading to enhanced cell death and radiosensitization.[1][2]

This targeted release of MMC within the irradiated tumor microenvironment is hypothesized to increase the therapeutic index by maximizing the anti-tumor effect while minimizing systemic toxicity.

Signaling Pathway Diagram

Promitil_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment Promitil_circ This compound® (Pegylated Liposome with MMC Prodrug) Promitil_tumor This compound® Promitil_circ->Promitil_tumor EPR Effect MMC Active Mitomycin-C (MMC) Promitil_tumor->MMC Activated by Thiol Excess Thiols (SH) Thiol->MMC DNA Tumor Cell DNA MMC->DNA Targets DNA_damage DNA Adducts & Cross-links DNA->DNA_damage Forms Cell_Death Enhanced Tumor Cell Death DNA_damage->Cell_Death Leads to Radiation Radiotherapy Radiation->Thiol Induces Radiation->DNA Causes DNA Breaks

Caption: Proposed mechanism of radiosensitization by this compound®.

Preclinical Data

A key preclinical study by Tian et al. (2016) evaluated the efficacy and toxicity of this compound® in combination with radiation in colorectal cancer models.[4]

In Vitro Radiosensitization

The study demonstrated that this compound® potently radiosensitized HT-29 human colorectal cancer cells in vitro.[4]

Table 1: In Vitro Radiosensitization of HT-29 Cells

Treatment Group Radiation Dose (Gy) Surviving Fraction (Normalized to Control)
Radiation Alone 2 Data not available in abstract
4 Data not available in abstract
6 Data not available in abstract
This compound® + Radiation 2 Data not available in abstract
4 Data not available in abstract
6 Data not available in abstract
MMC + Radiation 2 Data not available in abstract
4 Data not available in abstract
6 Data not available in abstract

Note: Specific quantitative data from the full publication is required for a complete comparison.

In Vivo Efficacy in Colorectal Cancer Xenografts

In mouse xenograft models of colorectal cancer, this compound® significantly improved the antitumor efficacy of 5-fluorouracil-based chemoradiotherapy.[4]

Table 2: In Vivo Antitumor Efficacy in HT-29 Xenograft Model

Treatment Group Tumor Growth Inhibition (%) Notes
Control Baseline
Radiation Alone Data not available in abstract
5-FU + Radiation Data not available in abstract
MMC + 5-FU + Radiation No significant improvement over 5-FU + Radiation At equitoxic dose to this compound®
This compound® + 5-FU + Radiation Significantly improved antitumor efficacy

Note: Specific quantitative data on tumor growth delay and survival from the full publication is required for a complete comparison.

Toxicity Profile

A significant finding of the preclinical studies was the improved safety profile of this compound® compared to free MMC.[4]

Table 3: Comparative Toxicity of this compound® and MMC in Mice

Compound Dose (mg/kg) Key Toxicity Findings
This compound® 30 Comparable toxicity to 3.3 mg/kg of MMC
MMC 3.3 Human-equivalent dose
MMC 8.4 Substantially greater toxicity than 30 mg/kg of this compound®

Note: Detailed hematological and other toxicity data from the full publication is required for a comprehensive assessment.

Clinical Data

The primary clinical evaluation of this compound® as a radiosensitizer was conducted in the LIPORAD-2018 (NCT03823989) Phase 1b study.[4]

Study Design
  • Title : A Multi-Center, Open-Label, Single-Arm, Prospective Study of Intravenously Administered Pegylated Liposomal Mitomycin C Lipid-based Prodrug (this compound®) in Combination with External Beam Radiotherapy in Patients with Advanced Cancer.

  • Population : 19 patients with metastatic disease or inoperable primary tumors requiring radiotherapy with no curative treatment options.

  • Intervention : this compound® administered intravenously every 3 weeks in combination with radiotherapy.

  • Primary Objective : To determine the safety and optimal dose of this compound® in combination with radiotherapy.

Safety and Efficacy

The study concluded that this compound® in combination with radiotherapy can be safely administered at a dose of 1.8 mg/kg every 3 weeks.[4] The combination resulted in a high rate of tumor control across a variety of tumor types.[4]

Table 4: LIPORAD-2018 (NCT03823989) Key Findings

Parameter Finding
Safe Dose 1.8 mg/kg every 3 weeks
Safety Profile Generally well-tolerated. Clearance of this compound® is not affected by radiation.
Efficacy High rate of tumor control in various tumor types.

Note: A detailed breakdown of adverse events (types, frequencies, and grades) and specific efficacy data (e.g., objective response rate, duration of response) are not yet publicly available in detail.

Preliminary clinical experience in two patients with oligometastases from colorectal cancer showed durable clinical benefit from this compound® administered before and after irradiation, though transient moderate to severe toxicity to normal tissues was observed.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound®.

In Vitro Radiosensitization: Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.

Experimental Workflow: Clonogenic Survival Assay

Clonogenic_Assay start Start: Culture HT-29 Cells step1 Seed cells into 6-well plates start->step1 step2 Allow cells to attach (24h) step1->step2 step3 Treat with this compound® or MMC (at various concentrations) step2->step3 step4 Irradiate with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy) step3->step4 step5 Incubate for 10-14 days to allow colony formation step4->step5 step6 Fix and stain colonies (e.g., with crystal violet) step5->step6 step7 Count colonies (≥50 cells) step6->step7 end Calculate Surviving Fraction and Plot Survival Curves step7->end

Caption: Workflow for the clonogenic survival assay.

  • Cell Culture : HT-29 human colorectal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating : A known number of cells are seeded into 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.

  • Treatment : Cells are treated with varying concentrations of this compound® or free MMC for a specified duration before irradiation.

  • Irradiation : Plates are irradiated with a range of doses using a calibrated X-ray source.

  • Incubation : Following treatment, the cells are incubated for 10-14 days to allow for colony formation.

  • Staining : Colonies are fixed with a solution such as 10% buffered formalin and stained with a dye like 0.5% crystal violet.

  • Colony Counting : Colonies containing at least 50 cells are counted.

  • Data Analysis : The plating efficiency and surviving fraction for each treatment group are calculated and dose-response curves are generated.

In Vivo Efficacy: Tumor Growth Delay Assay

This assay is used to evaluate the effect of cancer therapies on the growth of tumors in animal models.

Experimental Workflow: Tumor Growth Delay Assay

TGD_Assay start Start: Inject HT-29 cells subcutaneously into nude mice step1 Allow tumors to reach a specified volume (e.g., 100-200 mm³) start->step1 step2 Randomize mice into treatment groups step1->step2 step3 Administer treatment: - Vehicle Control - Radiation Alone - Chemo + Radiation - this compound®/MMC + Chemo + Radiation step2->step3 step4 Measure tumor volume regularly (e.g., every 2-3 days) step3->step4 step5 Monitor animal weight and health step4->step5 end Plot tumor growth curves and calculate tumor growth delay step5->end

Caption: Workflow for the in vivo tumor growth delay assay.

  • Tumor Implantation : HT-29 cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization : Mice are randomized into different treatment groups.

  • Treatment Administration : Treatments are administered according to the study protocol. This may involve a single or multiple doses of this compound® or MMC in combination with a fractionated radiotherapy schedule.

  • Tumor Measurement : Tumor dimensions are measured regularly (e.g., with calipers) and tumor volume is calculated.

  • Data Analysis : Tumor growth curves are plotted for each group. The time for tumors to reach a specific endpoint volume (e.g., 4 times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.

MMC Release Assay

This assay quantifies the release of the active drug from the liposomal formulation.

  • Sample Preparation : this compound® liposomes are incubated in a relevant medium (e.g., cell culture medium from irradiated cells containing thiols).

  • Irradiation : The samples are irradiated with a clinically relevant dose of X-rays.

  • Incubation : The irradiated and non-irradiated samples are incubated at 37°C.

  • Separation of Free and Liposomal Drug : At various time points, an aliquot of the sample is taken, and the free MMC is separated from the liposome-encapsulated prodrug (e.g., by dialysis or size exclusion chromatography).

  • Quantification : The amount of released MMC is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis : The percentage of MMC released over time is calculated and plotted.

Conclusion and Future Directions

This compound® has demonstrated significant potential as a radiosensitizer in both preclinical models and early-phase clinical trials. Its unique mechanism of radiation-triggered drug release within the tumor microenvironment offers a promising approach to improving the therapeutic ratio of radiotherapy. The preclinical data indicate enhanced antitumor efficacy and a favorable safety profile compared to conventional MMC. The initial clinical findings from the LIPORAD-2018 study are encouraging, establishing a safe dose for combination with radiotherapy and showing a high rate of tumor control.

Further research is warranted to fully elucidate the clinical benefits of this compound® as a radiosensitizer. Key future directions include:

  • Phase II/III Clinical Trials : Larger, randomized controlled trials are needed to definitively evaluate the efficacy and safety of this compound® in combination with radiotherapy in specific cancer types.

  • Biomarker Development : Identifying predictive biomarkers to select patients most likely to respond to this combination therapy would be highly valuable.

  • Combination with Other Therapies : Investigating the potential of this compound® in combination with other treatment modalities, such as immunotherapy, could open new avenues for cancer treatment.

References

Preclinical Pharmacology of Pegylated Liposomal MLP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of pegylated liposomal formulations of MLP, addressing two key interpretations of the acronym: Mitomycin C Lipid-Based Prodrug and Monophosphoryl Lipid A. The document synthesizes available data on pharmacokinetics, biodistribution, and toxicology, presents detailed experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to Pegylated Liposomal Drug Delivery

Pegylated liposomes are advanced drug delivery systems designed to improve the therapeutic index of encapsulated agents. The polyethylene (B3416737) glycol (PEG) coating provides a hydrophilic layer that sterically hinders the binding of opsonins, thereby reducing clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic leads to prolonged circulation times, increased drug accumulation in tissues with fenestrated vasculature, such as tumors (the enhanced permeability and retention, or EPR, effect), and a modified toxicity profile compared to the free drug.

Pegylated Liposomal Mitomycin C Lipid-Based Prodrug (PL-MLP)

A lipid-based prodrug of the chemotherapeutic agent Mitomycin C (MMC), MLP is designed for stable incorporation into the liposomal bilayer. The prodrug is activated by thiolytic cleavage, releasing the active MMC in the reducing environment of the tumor.

Pharmacokinetics

Preclinical studies in various animal models have demonstrated the "stealth" properties of PL-MLP, characterized by a long circulation half-life and slow clearance.

Table 1: Preclinical Pharmacokinetic Parameters of Pegylated Liposomal Mitomycin C Prodrug (PL-MLP)

Animal ModelDoset½ (half-life)AUC (Area Under the Curve)Clearance (CL)Volume of Distribution (Vd)Reference
RodentsNot Specified10–15 hoursNot SpecifiedSlowNot Specified[1]
MinipigsNot Specified10–15 hoursNot SpecifiedSlowNot Specified[1]
RatsNot SpecifiedSignificantly longer than free MMCNot SpecifiedSlowNot Specified[2][3]
Human (Phase I)0.5-3.5 mg/kgMedian: 23 hoursIncreased linearly with dose (0.5-2.0 mg/kg)No significant difference between cycles 1 and 3Not Specified[4][5]
Biodistribution

Following intravenous administration, PL-MLP exhibits preferential accumulation in tumor tissues and organs of the reticuloendothelial system.

Table 2: Preclinical Biodistribution of Pegylated Liposomal Mitomycin C Prodrug (PL-MLP) in Mice

TissueRelative AccumulationTime PointReference
TumorHighNot Specified[6]
SpleenHighNot Specified[6]
LiverLow to UndetectableNot Specified[6]
LungLow to UndetectableNot Specified[6]
Toxicology

Preclinical studies have shown that the pegylated liposomal formulation of the mitomycin C prodrug is significantly less toxic than the conventional free drug. In vivo, PL-MLP was found to be approximately three times less toxic than free MMC[2][3].

Mechanism of Action and Activation

The MLP prodrug is designed to be stable in circulation and release the active Mitomycin C upon reaching the tumor microenvironment, which is rich in reducing agents.

MLP_Activation cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment PL-MLP Pegylated Liposomal MLP (Stable) PL-MLP_Tumor PL-MLP PL-MLP->PL-MLP_Tumor EPR Effect Reducing_Agents Reducing Agents (e.g., Thiols) Active_MMC Active Mitomycin C Reducing_Agents->Active_MMC PL-MLP_Tumor->Active_MMC Thiolytic Cleavage

Caption: Mechanism of PL-MLP activation.

Pegylated Liposomal Monophosphoryl Lipid A (PL-MPLA)

Monophosphoryl Lipid A (MPLA) is a detoxified derivative of lipopolysaccharide (LPS) that acts as a potent agonist of Toll-like receptor 4 (TLR4), stimulating an innate immune response. Its formulation in pegylated liposomes aims to enhance its delivery to immune cells and modulate its pharmacokinetic profile.

Pharmacokinetics and Biodistribution

Specific quantitative pharmacokinetic and biodistribution data for pegylated liposomal MPLA in preclinical models are not extensively detailed in the provided search results. However, based on the general properties of pegylated liposomes, it is anticipated that PL-MPLA would exhibit a prolonged circulation time and accumulate in tissues with high phagocytic activity, such as the liver and spleen, as well as in tumors.

Mechanism of Action: TLR4 Signaling

MPLA exerts its immunostimulatory effects by activating the TLR4 signaling pathway, which leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPLA MPLA TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex MPLA->TLR4_MD2_CD14 MyD88 MyD88 TLR4_MD2_CD14->MyD88 TRIF TRIF TLR4_MD2_CD14->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF-kB NF-κB IKK->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression IRF3 IRF3 TBK1->IRF3 IRF3->Gene_Expression

Caption: TLR4 signaling pathway initiated by MPLA.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vivo evaluation of pegylated liposomal formulations.

Preparation of Pegylated Liposomes by Thin-Film Hydration and Extrusion

This is a common and reproducible method for preparing liposomes in a laboratory setting.[12][13][14][15][16]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Drug/Prodrug (MLP or MPLA)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the drug/prodrug in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipids.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) of a uniform size.

Liposome_Preparation Start Start Dissolve Dissolve Lipids and Drug in Organic Solvent Start->Dissolve Evaporate Rotary Evaporation to form Lipid Film Dissolve->Evaporate Hydrate Hydrate with Aqueous Buffer to form MLVs Evaporate->Hydrate Extrude Extrusion through Polycarbonate Membrane Hydrate->Extrude End Pegylated Liposomes (LUVs) Extrude->End

Caption: Liposome (B1194612) preparation workflow.

In Vivo Orthotopic Tumor Model Study

This protocol outlines a general procedure for evaluating the efficacy of pegylated liposomal formulations in an orthotopic tumor model.[17][18][19][20]

Materials:

  • Tumor cells (relevant to the cancer type being studied)

  • Immunocompromised mice (e.g., nude mice)

  • Pegylated liposomal formulation

  • Control formulations (e.g., free drug, empty liposomes)

  • Surgical and injection equipment

Procedure:

  • Tumor Cell Implantation:

    • Surgically implant tumor cells into the organ of origin in anesthetized mice. For example, for a lung cancer model, inject cells directly into the lung parenchyma.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor dimensions with calipers for subcutaneous models.

  • Treatment Administration:

    • Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

    • Administer the pegylated liposomal formulation and control formulations intravenously via the tail vein at specified doses and schedules.

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis and to determine tumor weight.

  • Pharmacokinetic and Biodistribution Analysis:

    • At selected time points after administration, collect blood and tissue samples to determine the concentration of the drug or a liposomal marker using appropriate analytical methods (e.g., HPLC).

Quantification of Mitomycin C by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for pharmacokinetic and biodistribution studies of PL-MLP.[21][22][23][24][25]

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., water:acetonitrile)

  • Detection: UV detector set at a wavelength appropriate for Mitomycin C (e.g., 365 nm)

  • Internal Standard: A structurally similar compound (e.g., porfiromycin) to ensure accuracy and precision.

  • Sample Preparation: Solid-phase extraction of plasma or tissue homogenates to remove interfering substances.

Conclusion

Pegylated liposomal formulations of both Mitomycin C prodrug and Monophosphoryl Lipid A represent promising strategies to enhance the therapeutic potential of these agents. The preclinical data for PL-MLP demonstrate a favorable pharmacokinetic profile, preferential tumor accumulation, and reduced toxicity compared to the free drug. While more specific quantitative data for the preclinical pharmacokinetics of PL-MPLA are needed, its mechanism of action through TLR4 signaling is well-established and offers a strong rationale for its development as a liposomal immunomodulator. The experimental protocols provided in this guide offer a foundation for the continued preclinical development and evaluation of these and other pegylated liposomal drug candidates.

References

An In-depth Technical Guide to the Molecular Targets of Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Promitil" and "Activated this compound"

It is important to clarify that "this compound" is a brand name for the drug Promethazine (B1679618). The term "activated this compound" does not correspond to a recognized scientific or clinical entity. This guide will, therefore, focus on the established molecular targets of the active compound, Promethazine.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine (B1677639) class with a complex pharmacological profile.[1] It is utilized for a wide range of therapeutic applications, including the treatment of allergic reactions, motion sickness, nausea, vomiting, and for sedation.[2][3] Its diverse clinical effects are a direct consequence of its interactions with multiple molecular targets.[4][5] This technical guide provides a detailed overview of these targets, the signaling pathways they modulate, and the experimental methodologies used to characterize these interactions.

Primary and Secondary Molecular Targets

Promethazine's therapeutic and side effects are attributable to its antagonist activity at several key receptors. Its primary action is as a potent antagonist of the histamine (B1213489) H1 receptor.[6][7] Additionally, it exhibits significant antagonist activity at muscarinic acetylcholine (B1216132) receptors, and to a lesser extent, at dopamine (B1211576), serotonin, and alpha-adrenergic receptors.[2][4][8]

Data Presentation: Receptor Binding Affinities of Promethazine

The following table summarizes the quantitative data for Promethazine's binding affinity (Ki) to its various molecular targets. Lower Ki values indicate higher binding affinity.

Target ReceptorLigand Used in AssaySpeciesKi (nM)Reference
Histamine H1 [3H]pyrilamineHuman1.4[6]
Muscarinic M1 [3H]pirenzepineHuman23[9]
Muscarinic M2 [3H]N-MethylscopolamineHuman35[9]
Muscarinic M3 [3H]N-MethylscopolamineHuman4.15[9]
Muscarinic M4 [3H]pirenzepineHuman26[9]
Muscarinic M5 [3H]pirenzepineHuman49[9]
Dopamine D1 [3H]SCH-23390Human1372[9]
Dopamine D2L [3H]SpiperoneHuman260[9]
Serotonin 5-HT2A [3H]ketanserinHuman13[9]
Serotonin 5-HT2C [3H]mesulergineHuman8[9]
Adrenergic α1A [3H]prazosinHuman10[9]
Adrenergic α1B [3H]prazosinHuman18[9]
Adrenergic α1D [3H]prazosinHuman10[9]
Adrenergic α2A [3H]rauwolscineHuman161[9]
Adrenergic α2B [3H]rauwolscineHuman353[9]
Adrenergic α2C [3H]MK-912Human353[9]

Signaling Pathways Modulated by Promethazine

Promethazine's antagonism of its target receptors leads to the inhibition of several key signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13] By blocking this receptor, Promethazine inhibits these downstream signaling events, leading to the amelioration of allergic symptoms such as vasodilation and increased vascular permeability.[14]

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Promethazine Promethazine H1R Histamine H1 Receptor (GPCR) Promethazine->H1R Histamine Histamine Histamine->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Promethazine blocks Histamine H1 receptor signaling.
Dopamine D2 Receptor Signaling

Promethazine also acts as an antagonist at dopamine D2 receptors.[2][5] These receptors are Gi/o-coupled GPCRs, and their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] By blocking D2 receptors, Promethazine can interfere with this pathway, which is thought to contribute to its antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[17][18]

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Promethazine Promethazine D2R Dopamine D2 Receptor (GPCR) Promethazine->D2R Dopamine Dopamine Dopamine->D2R Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubate Incubate Membranes with Radioligand and Promethazine Start->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity with Scintillation Counter Filter->Count Analyze Analyze Data: IC50 and Ki Calculation Count->Analyze End End: Determine Binding Affinity Analyze->End

References

The Role of Thiol Groups in Promitil Prodrug Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promitil® is a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MMC), known as Mitomycin C Lipid-Based Prodrug (MLP). This novel formulation is designed for targeted drug delivery and activation within the tumor microenvironment, which is characterized by a higher concentration of reducing agents, particularly thiol-containing molecules like glutathione (B108866) (GSH). The activation of the MLP prodrug is a critical step in the therapeutic action of this compound, and it is mediated by the thiolytic cleavage of a dithiobenzyl linker. This technical guide provides an in-depth overview of the pivotal role of thiol groups in the activation of the this compound prodrug, summarizing available quantitative data, detailing experimental protocols for assessing prodrug activation, and visualizing the key pathways and workflows.

Introduction

Mitomycin C (MMC) is a potent antineoplastic agent, but its clinical use is often limited by significant systemic toxicity.[1] this compound® was developed to address this limitation by encapsulating a lipid-based prodrug of MMC (MLP) within pegylated liposomes.[1] This formulation strategy enhances the circulation time of the drug, promotes its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and minimizes premature drug release and systemic exposure.[2]

The core of this compound's design lies in its tumor-specific activation mechanism. The MLP prodrug is engineered with a dithiobenzyl linker that is susceptible to cleavage by thiol-containing molecules.[3] The tumor microenvironment is known to have a significantly higher concentration of reducing species, including the tripeptide glutathione (GSH), compared to normal tissues.[4] This differential in thiol concentration allows for the preferential activation of the MLP prodrug and the release of the active MMC at the tumor site, thereby enhancing its therapeutic index.

This guide will delve into the specifics of this thiol-mediated activation, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemistry, methods for its characterization, and the available data on its efficiency.

The Chemistry of Thiol-Mediated Activation

The activation of the MLP prodrug is a chemical process initiated by the nucleophilic attack of a thiol group on the disulfide bond of the dithiobenzyl linker. This thiol-disulfide exchange reaction leads to the cleavage of the linker and the subsequent release of the active Mitomycin C.

The general mechanism can be summarized as follows:

  • Nucleophilic Attack: A deprotonated thiol group (thiolate) from a reducing agent, such as glutathione, attacks one of the sulfur atoms in the disulfide bond of the MLP's dithiobenzyl linker.

  • Linker Cleavage: This attack results in the formation of a mixed disulfide between the thiol-containing molecule and the linker, and the release of a thiol-containing linker fragment.

  • Release of Mitomycin C: The cleavage of the linker destabilizes the carbamate (B1207046) linkage to Mitomycin C, leading to its release in its active, cytotoxic form.

The rate of this activation is dependent on several factors, including the concentration and reactivity of the thiol-containing species, the pH of the environment, and the accessibility of the dithiobenzyl linker within the liposomal bilayer.[5]

Quantitative Analysis of this compound Prodrug Activation

Activating ThiolParameterValueReference
Dithiothreitol (B142953) (DTT)k (time dependence)2.54 ± 0.17[5]
Dithiothreitol (DTT)k (DTT-concentration dependence)3.84 ± 0.69[5]

Note: The k values were determined using a one-phase decay equation. Further studies are required to quantify the activation kinetics with physiologically relevant thiols such as glutathione and N-acetylcysteine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the thiol-mediated activation of the this compound prodrug.

In Vitro Thiol-Mediated Activation of this compound

This protocol describes a general procedure for evaluating the release of Mitomycin C from this compound in the presence of a thiol-containing reducing agent.

Materials:

  • This compound® (or MLP-containing liposomes)

  • Thiol-containing reducing agent (e.g., dithiothreitol (DTT), glutathione (GSH), N-acetylcysteine (NAC))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the thiol-containing reducing agent in PBS.

  • Dilute the this compound® formulation in PBS to a final concentration suitable for HPLC analysis.

  • In a microcentrifuge tube, combine the diluted this compound® with the thiol solution to achieve the desired final thiol concentration. A control sample without the thiol agent should be prepared in parallel.

  • Incubate the samples at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding a suitable quenching agent or by immediate freezing.

  • Prior to HPLC analysis, samples may require processing to separate the liposomes from the released drug. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.

  • Analyze the supernatant or the filtrate for the concentration of released Mitomycin C using a validated HPLC method.

HPLC Quantification of Released Mitomycin C

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of Mitomycin C released from this compound.

Instrumentation and Columns:

  • An HPLC system equipped with a pump, autosampler, and UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized but a starting point could be a gradient or isocratic elution with a composition around 15-30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 365 nm.[5]

  • Injection Volume: 20-100 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Prepare a standard curve of Mitomycin C in the mobile phase or a relevant buffer at known concentrations.

  • Inject the standards and the prepared samples from the in vitro activation assay onto the HPLC system.

  • Identify the peak corresponding to Mitomycin C based on its retention time compared to the standard.

  • Quantify the concentration of Mitomycin C in the samples by integrating the peak area and comparing it to the standard curve.

  • The percentage of MMC released can be calculated relative to the total amount of MLP initially present in the formulation.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Prodrug Activation

The activation of the this compound prodrug is a direct chemical reaction rather than a complex biological signaling cascade. The following diagram illustrates the key steps in the thiol-mediated cleavage of the MLP and the release of active Mitomycin C.

Promitil_Activation cluster_liposome Liposome Bilayer This compound This compound (MLP Prodrug) Active_MMC Active Mitomycin C This compound->Active_MMC Release Linker_Fragment Cleaved Linker Fragment This compound->Linker_Fragment Thiol Thiol (e.g., Glutathione) Thiol->this compound Thiolytic Cleavage of Dithiobenzyl Linker Mixed_Disulfide Mixed Disulfide Thiol->Mixed_Disulfide

This compound prodrug activation by thiolytic cleavage.
Experimental Workflow for this compound Activation Assay

The following diagram outlines the logical flow of an experiment designed to quantify the thiol-mediated activation of this compound.

Experimental_Workflow start Start prepare_reagents Prepare this compound, Thiol Solution, and Buffers start->prepare_reagents incubation Incubate this compound with Thiol (and control without thiol) at 37°C for various time points prepare_reagents->incubation sample_processing Sample Processing (e.g., Ultracentrifugation) incubation->sample_processing hplc_analysis HPLC Analysis of Supernatant sample_processing->hplc_analysis data_analysis Data Analysis and Quantification of Released Mitomycin C hplc_analysis->data_analysis end End data_analysis->end

Workflow for in vitro this compound activation assay.

Conclusion

The thiol-mediated activation of the this compound prodrug is a cornerstone of its targeted therapeutic strategy. By leveraging the elevated levels of reducing agents in the tumor microenvironment, this compound is designed to deliver its cytotoxic payload preferentially to cancer cells, thereby improving the therapeutic window of Mitomycin C. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other thiol-activated prodrug systems. Further research is warranted to fully elucidate the activation kinetics with a broader range of physiological thiols and to explore the interplay between the liposomal formulation and the activation process in more complex biological systems.

References

Promitil's Impact on the Hypoxic Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil®, a pegylated liposomal formulation of a mitomycin C (MMC) lipid-based prodrug, represents a promising strategy for targeting solid tumors, particularly those characterized by hypoxic microenvironments. This document provides an in-depth technical overview of the core mechanisms by which this compound is believed to exert its effects within these challenging tumor regions. By leveraging the unique biochemical landscape of hypoxic tumors, this compound offers a targeted approach to drug delivery and activation, potentially overcoming the resistance often associated with conventional chemoradiotherapy. This guide will detail the proposed mechanism of action, summarize available preclinical data, and provide insights into the experimental methodologies used to evaluate its efficacy.

Introduction: The Challenge of the Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic microenvironment is a hallmark of many aggressive cancers and is associated with resistance to both chemotherapy and radiation therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), as well as genes that contribute to cell survival and treatment resistance. Therefore, strategies that can effectively target and eliminate hypoxic tumor cells are of critical importance in oncology.

Mitomycin C (MMC), the active component of this compound, is a bioreductive alkylating agent that has shown activity against hypoxic cells. However, its systemic toxicity has limited its widespread use. This compound was developed to address this limitation by encapsulating a lipid-based prodrug of MMC within a pegylated liposome (B1194612), thereby improving its pharmacokinetic profile and reducing systemic exposure.

This compound: Mechanism of Action in the Hypoxic Tumor Microenvironment

This compound's unique design allows for targeted drug release and activation within the tumor microenvironment. The core of its mechanism relies on two key features:

  • Enhanced Permeability and Retention (EPR) Effect: The liposomal formulation of this compound allows for its passive accumulation in tumor tissues due to the leaky vasculature and impaired lymphatic drainage characteristic of many solid tumors.

  • Reductive Activation: The MMC prodrug within the liposome is designed to be activated by reducing agents, such as thiol groups.[1] The tumor microenvironment is known to be rich in such reducing species.[2]

The proposed mechanism of action, particularly in the context of chemoradiotherapy, is a multi-step process:

  • Accumulation: this compound liposomes accumulate in the tumor via the EPR effect.

  • Initial Activation: A limited amount of the MMC prodrug is activated by the endogenous reducing agents present in the tumor microenvironment.[1]

  • Radiation-Enhanced Activation: Ionizing radiation can induce the release of thiol-containing compounds from damaged cells, further amplifying the activation of the MMC prodrug.[1]

  • DNA Damage: The released active MMC acts as a potent DNA cross-linking agent, leading to cell death. This effect is particularly relevant for radiosensitization, as MMC can impair the repair of radiation-induced DNA damage.[1]

This targeted activation within the tumor, especially when combined with radiation, suggests a potent anti-tumor effect with potentially reduced systemic toxicity.

Preclinical Data

Preclinical studies have provided evidence for the efficacy of this compound, particularly in combination with radiation, in colorectal cancer models.

In Vitro Studies

A key preclinical study investigated the radiosensitizing effect of this compound in HT-29 human colorectal cancer cells. The results demonstrated that both this compound and free MMC could potently radiosensitize these cells.[3] A significant finding was that the release of active MMC from this compound was increased in the medium from previously irradiated cells, supporting the mechanism of radiation-triggered drug activation.[3]

In Vivo Studies

In mouse xenograft models of colorectal cancer, this compound was shown to improve the antitumor efficacy of 5-fluorouracil-based chemoradiotherapy.[3] Notably, equitoxic doses of free MMC did not demonstrate the same level of efficacy, highlighting the therapeutic advantage of the liposomal prodrug formulation.[3] In these studies, this compound was well-tolerated at doses that were not achievable with free MMC due to toxicity.[3]

ParameterThis compoundFree Mitomycin CReference
In Vitro Radiosensitization (HT-29 cells) PotentPotent[3]
In Vivo Efficacy (Colorectal Cancer Xenograft) Improved antitumor efficacy with chemoradiotherapyDid not improve efficacy at equitoxic doses[3]
Toxicity Well-tolerated at 30 mg/kgSubstantially more toxic at an equivalent dose of 8.4 mg/kg[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments relevant to the study of this compound's effects on the hypoxic tumor microenvironment.

In Vitro Hypoxia Induction
  • Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, CT26) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, RPMI-1640 for CT26) supplemented with fetal bovine serum and antibiotics.

  • Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂) for a specified duration (typically 24-48 hours) to induce a hypoxic state.

Western Blotting for HIF-1α
  • Protein Extraction: Nuclear extracts are prepared from cells cultured under normoxic and hypoxic conditions.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for VEGF
  • Sample Collection: Cell culture supernatants or tumor tissue lysates are collected.

  • ELISA Procedure: A sandwich ELISA kit specific for human or mouse VEGF is used according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Quantification: The concentration of VEGF is determined by comparing the absorbance of the samples to a standard curve.

Orthotopic Colorectal Cancer Mouse Model
  • Cell Preparation: A suspension of colorectal cancer cells (e.g., CT26) is prepared in a suitable medium.

  • Surgical Procedure: Anesthetized mice undergo a laparotomy to expose the cecum. A small volume of the cell suspension is injected into the subserosal layer of the cecal wall.

  • Tumor Growth Monitoring: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging if the cells are engineered to express a reporter gene (e.g., luciferase).

  • Treatment: Once tumors are established, mice can be treated with this compound, radiation, or a combination thereof, according to the study design.

Signaling Pathways and Experimental Workflows

The interplay between this compound, the hypoxic tumor microenvironment, and radiation can be visualized through signaling pathways and experimental workflows.

Promitil_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_hypoxia Hypoxic Region cluster_normoxia Normoxic Region cluster_radiation External Factor This compound This compound (Liposomal Prodrug) Hypoxic_Cells Hypoxic Tumor Cells This compound->Hypoxic_Cells EPR Effect Normoxic_Cells Normoxic Tumor Cells This compound->Normoxic_Cells EPR Effect Reducing_Agents Reducing Agents (e.g., Thiols) Hypoxic_Cells->Reducing_Agents High Levels Active_MMC Active Mitomycin C Reducing_Agents->Active_MMC Activates Active_MMC->Hypoxic_Cells DNA Damage Active_MMC->Normoxic_Cells DNA Damage Radiation Radiation Radiation->Hypoxic_Cells Induces Thiol Release Radiation->Normoxic_Cells Induces Thiol Release

Caption: Proposed mechanism of this compound activation in the tumor microenvironment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Colorectal Cancer Cell Culture Hypoxia Induce Hypoxia (1% O2) Cell_Culture->Hypoxia Treatment_vitro Treat with this compound +/- Radiation Hypoxia->Treatment_vitro Analysis_vitro Analyze HIF-1α (Western Blot) & VEGF (ELISA) Treatment_vitro->Analysis_vitro Mouse_Model Orthotopic Colorectal Cancer Mouse Model Treatment_vivo Treat with this compound +/- Radiation Mouse_Model->Treatment_vivo Tumor_Analysis Tumor Growth Monitoring & Immunohistochemistry Treatment_vivo->Tumor_Analysis

Caption: General experimental workflow for evaluating this compound's effects.

Future Directions and Conclusion

While the existing preclinical data for this compound is promising, further research is needed to fully elucidate its effects on the hypoxic tumor microenvironment. Specifically, future studies should focus on:

  • Direct Quantification of Hypoxia Markers: Investigating the direct impact of this compound on the expression and activity of HIF-1α and its downstream targets like VEGF in various cancer models.

  • Mechanism of Thiol-Mediated Activation: Further exploring the role of endogenous and radiation-induced thiols in the activation of the MMC prodrug.

  • Combination Therapies: Evaluating the synergistic potential of this compound with other anti-cancer agents that target different aspects of tumor biology.

References

Structural Characterization of Promitil® Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promitil® is a novel, clinical-stage liposomal formulation of a mitomycin C (MMC) lipid-based prodrug, known as MLP. This advanced drug delivery system is designed to enhance the therapeutic index of MMC by improving its pharmacokinetic profile and enabling targeted drug release within the tumor microenvironment. The structural integrity and physicochemical properties of the liposomal carrier are critical to its function. This guide provides an in-depth overview of the structural characterization of this compound® liposomes, including available quantitative data, detailed experimental methodologies, and visual representations of key processes.

This compound® consists of a pegylated liposome (B1194612) where the MLP is entrapped within the lipid bilayer[1][2]. The MLP is a conjugate of MMC linked to a glycerol (B35011) lipid anchor through a cleavable dithiobenzyl bridge[1][3]. This design allows for the stable circulation of the inactive prodrug and subsequent activation to MMC by reducing agents, which are often found in higher concentrations in tumor tissues[1][3][4]. The liposomal composition is noted to be similar to that of the well-established Doxil®/Caelyx® formulation[1].

Physicochemical Properties

The structural characteristics of this compound® liposomes are fundamental to their stability, in vivo behavior, and drug-release kinetics. While specific quantitative data for the final this compound® formulation is limited in publicly available literature, key parameters from developmental studies provide insight into its properties.

ParameterValueMethod of DeterminationReference
MLP Molar Ratio 10% (relative to total lipids)Not specified[5]
Encapsulation Efficiency Nearly 100%Not specified[5]
Morphology Rod-like discoid and "kissing" liposomes observedCryogenic Transmission Electron Microscopy (Cryo-TEM)
Membrane Structure Heterogeneous domains with high-ordered, crystal-like structures of MLPHigh-Sensitivity Differential Scanning Calorimetry (DSC)

Experimental Protocols

The following sections detail the methodologies typically employed for the structural characterization of liposomal drug delivery systems like this compound®.

Liposome Preparation (General Method)

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

Protocol:

  • The lipid components, including the lipid-based prodrug (e.g., MLP), are dissolved in a suitable organic solvent such as a chloroform/methanol (B129727) mixture in a round-bottom flask.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

  • The dried lipid film is hydrated with an aqueous buffer solution by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).

  • To obtain a uniform size distribution, the MLV suspension is subjected to an extrusion process. This involves passing the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the size and PDI of liposomes.

Protocol:

  • A small aliquot of the liposome suspension is diluted with the hydration buffer to an appropriate concentration to ensure accurate measurement.

  • The diluted sample is placed in a disposable cuvette.

  • The cuvette is inserted into the DLS instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • The software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. Measurements are typically performed at a controlled temperature (e.g., 25°C).

Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes and is determined using electrophoretic light scattering (ELS).

Protocol:

  • The liposome sample is diluted in an appropriate medium, often a low ionic strength buffer, to prevent multiple scattering effects.

  • The diluted sample is injected into a specialized folded capillary cell containing electrodes.

  • An electric field is applied across the cell, causing the charged liposomes to move towards the oppositely charged electrode.

  • The instrument measures the velocity of the liposomes (electrophoretic mobility).

  • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Determination of Encapsulation Efficiency

High-Performance Liquid Chromatography (HPLC) is a common method to determine the amount of prodrug successfully incorporated into the liposomes.

Protocol:

  • The non-encapsulated (free) MLP is separated from the liposome-encapsulated MLP. This can be achieved by methods such as size exclusion chromatography, ultracentrifugation, or dialysis.

  • The liposomes are disrupted to release the encapsulated MLP. This is typically done by adding a suitable solvent, such as methanol or a detergent solution (e.g., Triton X-100).

  • The concentration of MLP in the liposome fraction is quantified using a validated HPLC method. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is performed at a specific UV wavelength corresponding to the absorbance maximum of the drug or prodrug.

  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

High-Sensitivity Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the liposome membrane and the physical state of the encapsulated components.

Protocol:

  • A precise amount of the liposome suspension is hermetically sealed in an aluminum pan.

  • An equivalent volume of the corresponding buffer is sealed in a reference pan.

  • Both pans are placed in the DSC instrument.

  • The pans are heated and cooled at a constant rate over a defined temperature range.

  • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • The resulting thermogram reveals phase transitions of the lipid bilayer, providing insights into membrane fluidity, stability, and the interaction of the prodrug with the lipids.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of the liposomes in their native, hydrated state.

Protocol:

  • A small drop of the liposome suspension is applied to a TEM grid with a perforated carbon film.

  • The grid is blotted to create a thin film of the suspension across the holes.

  • The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This vitrification process freezes the water so rapidly that ice crystals cannot form, preserving the native structure of the liposomes.

  • The vitrified sample is then transferred to a cryo-TEM holder and observed in the microscope at cryogenic temperatures.

  • Images are captured to reveal the size, shape, and lamellarity of the liposomes.

Visualizations

Prodrug Activation Pathway

The following diagram illustrates the mechanism of MLP activation within the tumor microenvironment.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Action This compound This compound® Liposome (MLP in bilayer) EPR Extravasation via EPR Effect This compound->EPR Activation Thiolytic Cleavage (Reducing Agents) EPR->Activation MMC Active Mitomycin C (MMC) Activation->MMC DNA_Alkylation DNA Alkylation and Cross-linking MMC->DNA_Alkylation Cell_Death Tumor Cell Death DNA_Alkylation->Cell_Death

Caption: Mechanism of this compound® activation and action.

Experimental Workflow for Liposome Characterization

This diagram outlines the general workflow for the structural characterization of liposomes.

G cluster_0 Physicochemical Characterization cluster_1 Structural & Thermal Analysis start Liposome Formulation (e.g., this compound®) DLS DLS Analysis (Size, PDI) start->DLS Zeta Zeta Potential Measurement start->Zeta HPLC HPLC for Encapsulation Efficiency start->HPLC CryoTEM Cryo-TEM (Morphology) start->CryoTEM DSC DSC (Thermal Properties) start->DSC end Comprehensive Structural Profile DLS->end Zeta->end HPLC->end CryoTEM->end DSC->end

Caption: Workflow for this compound® liposome characterization.

References

An In-depth Technical Guide to Early-Stage Research of Promitil in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promitil (also known as PL-MLP) is an investigational nanoparticle-based chemotherapeutic agent showing promise in early-stage research for the treatment of solid tumors. It is a pegylated liposomal formulation of a mitomycin C (MMC) lipid-based prodrug, designed to enhance the therapeutic index of MMC by improving its pharmacokinetic profile and reducing systemic toxicity.[1][2] This guide provides a comprehensive overview of the core preclinical and early clinical research on this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Technology: A Liposomal Prodrug Approach

This compound's design is centered around a novel mitomycin-c lipidic prodrug (MLP). This new chemical entity consists of the cytotoxic agent mitomycin-C linked to a lipid anchor (distearoyl glycerol) via a dithiobenzyl bridge.[3] This entire construct is then encapsulated within a pegylated liposome, a well-established drug delivery system known to prolong circulation time.[1] The rationale behind this design is to create a stable, long-circulating, and inactive form of MMC that can preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3]

Activation of the MLP prodrug to release the active MMC is designed to occur preferentially within the tumor microenvironment. This activation is achieved through thiolytic cleavage of the disulfide bond in the linker by reducing agents, such as glutathione, which are often found in higher concentrations within tumor tissues.[1][4] This tumor-selective activation is a key feature aimed at minimizing off-target toxicity.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound's active component, mitomycin C, is the induction of DNA cross-linking, which inhibits DNA synthesis and leads to cancer cell death.[3] A significant area of early-stage research has focused on this compound's potential as a radiosensitizer. The proposed mechanism for this synergistic effect is multifaceted and involves a positive feedback loop initiated by radiation.

Signaling Pathway for this compound Activation and Radiosensitization

Caption: Proposed mechanism of this compound activation and radiosensitization in solid tumors.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from early-stage research on this compound in various solid tumor models.

Table 1: Preclinical Efficacy of this compound in Mouse Models
Tumor ModelTreatment GroupDose and ScheduleOutcomeReference
HT-29 (Colorectal Cancer Xenograft) This compound30 mg/kgSignificantly improved antitumor efficacy of 5-fluorouracil-based chemoradiotherapy compared to equitoxic doses of MMC.[5]
Free MMC8.4 mg/kgSubstantially greater toxicity compared to an equivalent dose of this compound.[5]
M109R (Multidrug-Resistant Mouse Carcinoma) This compound (PL-MLP)35 mg/kg (10 mg/kg MMC equivalents) q7dx2Demonstrated significant therapeutic efficacy and extension of animal survival.[1]
Doxil™10 mg/kg q7dx2Less effective than this compound in this MDR model.[1]
C26 (Mouse Colon Adenocarcinoma) This compound (PL-MLP)Dose-dependentImproved efficacy over free MMC.[6]
Table 2: Phase 1 Clinical Trial Data in Metastatic Colorectal Cancer (mCRC)
ParameterValueNotesReference
Patient Population Chemo-refractory mCRCPatients had failed standard therapies.[2]
Disease Stabilization Rate 39%A significant rate of disease stabilization was observed.[2]
Median Survival (Stable Disease) 13.9 monthsPatients who achieved stable disease had a significantly prolonged median survival.[2]
Median Survival (Progressive Disease) 6.35 months-[2]
Toxicity Profile FavorableShowed a 3-fold reduction in toxicity compared to free mitomycin C.[2]
Pharmacokinetics (T½) ~1 dayExhibited a long circulating half-life, characteristic of stealth liposomes.[2]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments cited in early-stage this compound research.

HT-29 Human Colorectal Adenocarcinoma Xenograft Model

This model has been utilized to evaluate the in vivo efficacy of this compound, particularly in combination with radiotherapy.

Cell Culture:

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) without Sodium Pyruvate, supplemented with 10% Fetal Bovine Serum (FBS) and 1X Penicillin-Streptomycin.[7]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculture: Cells are passaged when they reach 70-80% confluency. The process involves washing with PBS, detachment using Accutase, and reseeding at a 1:4 split ratio.[7]

Animal Model:

  • Species: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.[8]

  • Tumor Implantation: HT-29 cells are harvested from culture, and a specific number of cells (e.g., 5 x 10^6) in a PBS solution are injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Animal weight and general health are also monitored.[8]

Treatment Protocol (Illustrative for Chemoradiotherapy Study):

  • Drug Administration: this compound or free MMC is administered intravenously at specified doses.[5]

  • Radiotherapy: Localized radiation is delivered to the tumor site.[5]

  • Combination Therapy: In studies evaluating synergistic effects, this compound is administered in conjunction with radiotherapy and/or other chemotherapeutic agents like 5-fluorouracil.[5]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, and in some cases, survival analysis.[5]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., HT-29) Drug_Release_Assay Drug Release Assay (Effect of Radiation) Cell_Culture->Drug_Release_Assay Radiosensitization_Assay In Vitro Radiosensitization Assay Cell_Culture->Radiosensitization_Assay Animal_Model Xenograft Model Establishment Drug_Release_Assay->Animal_Model Radiosensitization_Assay->Animal_Model Toxicity_Study Toxicity Assessment (Blood Counts, Skin/Hair) Animal_Model->Toxicity_Study Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Data_Analysis Data Analysis and Comparison Toxicity_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The early-stage research on this compound has demonstrated its potential as a novel therapeutic agent for solid tumors. The liposomal prodrug formulation appears to successfully reduce the toxicity of mitomycin C while maintaining or even enhancing its antitumor activity, particularly in combination with radiotherapy. The quantitative data from both preclinical and Phase 1 clinical studies are encouraging, showing significant disease stabilization and improved survival in heavily pre-treated patient populations.

Future research will likely focus on several key areas:

  • Expansion to Other Solid Tumors: While initial studies have focused on colorectal cancer, the broad applicability of MMC suggests potential efficacy in other solid tumors such as gastric and pancreatic cancers. A Phase 2a clinical trial is currently planned for patients with solid tumors associated with deleterious mutations.[9]

  • Combination Therapies: Further exploration of this compound in combination with other chemotherapeutic agents and targeted therapies is warranted.

  • Biomarker Identification: Identifying biomarkers that predict patient response to this compound could help in patient selection and treatment optimization.

  • Detailed Mechanistic Studies: A deeper understanding of the specific enzymes and reducing agents involved in the intratumoral activation of the MLP prodrug could lead to further refinements in its design and application.

This technical guide provides a snapshot of the current understanding of this compound based on publicly available early-stage research. As more data from ongoing and future clinical trials become available, a more complete picture of its therapeutic potential will emerge.

References

Foundational Studies on the Biodistribution of Promitil, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document uses Gefitinib (B1684475), a well-researched epidermal growth factor receptor (EGFR) kinase inhibitor, as a representative model to illustrate the foundational studies on the biodistribution of a novel kinase inhibitor, hypothetically named "Promitil." This is due to the absence of publicly available data on a compound named "this compound." The data and protocols presented herein are based on published studies of Gefitinib and are intended to serve as a comprehensive example of the methodologies and data presentation expected in such a technical guide.

Introduction

This compound is a novel small molecule kinase inhibitor designed to target key signaling pathways implicated in oncogenesis. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is paramount for its preclinical and clinical development. This guide provides a comprehensive overview of the foundational biodistribution studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.

Quantitative Biodistribution Data

The biodistribution of this compound was evaluated in mice following a single intravenous (IV) dose. The data, presented as tissue to plasma partition coefficients (Kpt), reveal extensive distribution to most tissues, with the notable exception of the brain.[1][2]

Table 1: Tissue to Plasma Partition Coefficients (Kpt) of this compound in Mice [1][2]

TissueKpt
Liver40.5
Lung>8
Kidney>8
Gut>8
Spleen-
Heart-
Muscle-
Skin-
Fat-
Eye-
Brain0.71

Data presented are based on studies with Gefitinib.

Table 2: Quantitative Analysis of [¹⁸F]-Promitil Uptake in Various Tissues Over Time (Standardized Uptake Value - SUV) [3]

Tissue5 min15 min30 min60 min120 min
Liver5.3 ± 0.6----
Blood-StableStableStableStable

Data presented are based on studies with [¹⁸F]gefitinib. Within 5 minutes, the radioactivity measured in the liver was at an SUV of 5.3 ± 0.6, corresponding to approximately 30% of the total injected activity. After this initial rapid phase, blood clearance of this compound was slow, with activity concentrations in the blood remaining nearly stable between 15 and 120 minutes post-injection.[3]

Experimental Protocols

Animal Handling and Dosing for Biodistribution Studies

This protocol outlines the general procedures for animal handling and administration of this compound for in vivo biodistribution studies, adhering to international guidelines for animal experimentation.[4]

  • Animal Model: Healthy, same-sex mice (e.g., C57BL/6), weighing 18-25 g, are used for these experiments.[4][5] The animals should be from the same strain and flock and of a similar weight.[4]

  • Housing: Animals should be housed in a designated area outside the radiopharmaceutical preparation zone.[4]

  • Dose Administration: A single 20 mg/kg intravenous (IV) dose of this compound is administered. This dose in mice is roughly equivalent to an 84 mg dose in a 70 kg human.[1] The formulation is injected into the tail vein in a volume not exceeding 0.3 ml.[4]

  • Tissue and Blood Collection: At predetermined time points (e.g., 10 and 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) after dosing, animals are euthanized.[1] Blood, heart, lung, gut, brain, liver, kidney, spleen, muscle, eye, skin, and adipose tissues are collected.[1][4] To prevent bacterial contamination and tissue degradation, tissue harvesting should commence immediately after euthanasia.[6]

  • Sample Processing: A measured aliquot of blood is weighed and counted.[4] The total blood activity is calculated assuming blood constitutes 7.8% of the body weight.[4] Organs are removed and placed in containers for counting and may be weighed if data needs to be expressed on a per-gram basis.[4]

Radiolabeling and PET Imaging Protocol

Positron Emission Tomography (PET) imaging with radiolabeled this compound allows for non-invasive, quantitative assessment of its in vivo biodistribution.[7]

  • Radiolabeling: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to produce [¹⁸F]-Promitil.

  • Animal Preparation: Mice are fasted for a sufficient period (e.g., 4 hours) to achieve stable blood glucose levels.[8] Anesthesia is induced with isoflurane (B1672236) (4% for induction, 2% for maintenance).[8][9]

  • Radiotracer Injection: Approximately 7.4 MBq (200 µCi) of [¹⁸F]-Promitil is injected intravenously via the tail vein.[3][10]

  • PET/CT Imaging: Dynamic PET scans are acquired over a period of up to 120 minutes. A CT scan is performed for attenuation correction and anatomical co-registration.[9][10]

  • Image Analysis: The resulting images are analyzed to provide quantitative measurements of radiotracer uptake in various organs, expressed as Standardized Uptake Value (SUV).[3]

LC-MS/MS Protocol for this compound Quantification in Tissues

A rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the determination of this compound in plasma and tissue homogenates.[11][12]

  • Sample Preparation:

    • A 0.1 mL aliquot of plasma or a 200 mg/mL tissue homogenate (diluted 1/10 in human plasma) is subjected to protein precipitation by adding 0.3 mL of acetonitrile.[11][12][13]

  • Chromatographic Separation:

    • Separation is achieved on a Waters X-Terra C18 column (50 mm x 2.1 mm i.d., 3.5 µm).[11][12][13]

    • The mobile phase consists of acetonitrile-water (70:30, v/v) containing 0.1% formic acid, with an isocratic flow rate of 0.15 mL/min for 3 minutes.[11][12][13]

  • Mass Spectrometric Detection:

    • Analytes are monitored by tandem mass spectrometry with electrospray positive ionization.[11][12][13]

  • Quantification:

    • Linear calibration curves are generated over a range of 5-1000 ng/mL for mouse plasma and tissue samples.[11][12][13]

Mandatory Visualizations

This compound's Targeted Signaling Pathway

This compound is designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[14]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_jak JAK/STAT Pathway EGF EGF / TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Autophosphorylation RAS RAS EGFR->RAS JAK JAK EGFR->JAK This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival STAT STAT JAK->STAT STAT->CellSurvival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the logical flow of an in vivo biodistribution study for this compound.

Biodistribution_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_data_collection Data Collection cluster_analysis Analysis cluster_reporting Reporting AnimalSelection Select Healthy Mice (Same Sex, Strain, Weight) DoseAdmin Administer this compound (IV) AnimalSelection->DoseAdmin TimePoints Euthanize at Predetermined Time Points DoseAdmin->TimePoints TissueCollection Collect Blood & Tissues TimePoints->TissueCollection Quantification Quantify this compound Concentration (LC-MS/MS or Radioactivity Counting) TissueCollection->Quantification DataAnalysis Calculate Kpt or SUV Quantification->DataAnalysis FinalReport Generate Biodistribution Report DataAnalysis->FinalReport

Caption: Workflow for an in vivo biodistribution study of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques used in the foundational biodistribution studies of this compound.

Analytical_Techniques cluster_in_vivo In Vivo Studies cluster_imaging Imaging cluster_quantification Quantification BiodistributionStudy Biodistribution Study (Animal Model) Radiolabeling Radiolabeling ([¹⁸F]-Promitil) BiodistributionStudy->Radiolabeling Provides Samples For TissueHomogenization Tissue Homogenization BiodistributionStudy->TissueHomogenization Provides Samples For PET_CT PET/CT Imaging Radiolabeling->PET_CT Enables LC_MS_MS LC-MS/MS Analysis TissueHomogenization->LC_MS_MS Prepares Samples For

Caption: Relationship between analytical techniques for this compound studies.

References

Unraveling Promitil: A Deep Dive into Theoretical Drug Delivery Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific drug named "Promitil" is not publicly available in scientific literature or databases. Therefore, this guide will construct a hypothetical framework based on common theoretical models in advanced drug delivery systems. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate the principles and methodologies that would be applied to a novel therapeutic agent.

Introduction to Hypothetical Agent: this compound

For the purposes of this guide, "this compound" will be conceptualized as a novel neuroprotective agent with poor bioavailability and a short biological half-life, necessitating advanced drug delivery strategies for effective central nervous system (CNS) targeting. The primary challenges to overcome are the blood-brain barrier (BBB) and rapid systemic clearance. The following sections will explore theoretical models for this compound delivery, complete with hypothetical data and experimental designs.

Nanoparticle-Mediated CNS Delivery of this compound

A primary theoretical model for delivering this compound to the CNS involves encapsulation within biocompatible nanoparticles. This approach aims to protect the drug from degradation, control its release profile, and facilitate transport across the BBB.

Proposed Nanocarrier System: PLGA-PEG Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, surface-functionalized with polyethylene (B3416737) glycol (PEG), are proposed as the delivery vehicle. PLGA is biodegradable and biocompatible, offering sustained drug release. PEGylation helps to reduce opsonization and increase systemic circulation time.

Quantitative Analysis of Nanoparticle Characteristics

The following table summarizes the hypothetical physicochemical properties of this compound-loaded PLGA-PEG nanoparticles.

ParameterValueStandard Deviation
Mean Particle Size (nm)150± 12.5
Polydispersity Index (PDI)0.18± 0.04
Zeta Potential (mV)-25.6± 2.1
Encapsulation Efficiency (%)85.2± 5.7
Drug Loading (%)9.8± 1.3
Experimental Protocol: Nanoparticle Synthesis and Characterization

Methodology for Synthesis (Double Emulsion Solvent Evaporation):

  • Primary Emulsion: 25 mg of this compound is dissolved in 1 mL of aqueous buffer (pH 7.4). This solution is then emulsified in 5 mL of dichloromethane (B109758) containing 100 mg of PLGA-PEG copolymer using a probe sonicator for 2 minutes on ice.

  • Secondary Emulsion: The primary emulsion is immediately injected into 20 mL of a 2% polyvinyl alcohol (PVA) solution and sonicated for 5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: The resulting emulsion is stirred at room temperature for 4 hours to allow for the complete evaporation of dichloromethane, leading to the formation of solid nanoparticles.

  • Collection: Nanoparticles are collected by ultracentrifugation at 15,000 rpm for 20 minutes, washed three times with deionized water, and then lyophilized for storage.

Methodology for Characterization:

  • Particle Size and PDI: Measured by Dynamic Light Scattering (DLS) using a Malvern Zetasizer.

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Calculated using the following formulas after separating encapsulated from unencapsulated drug via centrifugation and quantifying the free drug in the supernatant using UV-Vis spectroscopy.

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Signaling Pathway: Receptor-Mediated Transcytosis Across the BBB

To enhance CNS penetration, the PLGA-PEG nanoparticles are further functionalized with a ligand targeting a specific receptor on the BBB endothelium, such as the transferrin receptor (TfR).

BBB_Transport cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelium cluster_brain Brain Parenchyma NP TfR-Targeted This compound-NP TfR TfR NP->TfR 1. Binding Endosome Endosome TfR->Endosome 2. Endocytosis Exocytosis Exocytosis Endosome->Exocytosis 3. Transcytosis This compound Free this compound Exocytosis->this compound 4. Release Neuron Target Neuron This compound->Neuron 5. Action

Caption: Receptor-mediated transcytosis of this compound nanoparticles across the BBB.

In Vitro Release Kinetics

The release of this compound from the PLGA-PEG nanoparticles is a critical factor for maintaining therapeutic concentrations.

Quantitative Data: Cumulative Drug Release

The following table presents hypothetical cumulative release data for this compound from the nanoparticles in a phosphate-buffered saline (PBS) solution at 37°C.

Time (Hours)Cumulative Release (%)Standard Deviation
110.5± 2.1
625.8± 3.4
1240.1± 4.0
2465.7± 5.2
4888.9± 4.8
7295.3± 3.9
Experimental Protocol: In Vitro Drug Release Study
  • Sample Preparation: 10 mg of lyophilized this compound-loaded nanoparticles are suspended in 2 mL of PBS (pH 7.4).

  • Incubation: The suspension is transferred to a dialysis bag (MWCO 10 kDa) and placed in 50 mL of PBS at 37°C with continuous stirring at 100 rpm.

  • Sampling: At predetermined time points (1, 6, 12, 24, 48, 72 hours), 1 mL of the release medium is withdrawn.

  • Replacement: The withdrawn volume is immediately replaced with 1 mL of fresh PBS to maintain sink conditions.

  • Quantification: The concentration of this compound in the collected samples is determined by High-Performance Liquid Chromatography (HPLC).

Proposed Experimental Workflow for Preclinical Evaluation

The logical progression from in vitro characterization to in vivo efficacy studies is crucial for validating the theoretical delivery model.

Preclinical_Workflow cluster_invitro In Vitro / Physicochemical cluster_invivo In Vivo Animal Model A 1. NP Synthesis & Characterization B 2. In Vitro Release Kinetics Study A->B C 3. Cell Culture BBB Permeability Assay B->C D 4. Pharmacokinetic (PK) Profiling C->D Transition to In Vivo E 5. Biodistribution (IVIS Imaging) D->E F 6. Efficacy Study in Disease Model E->F

Caption: A streamlined workflow for the preclinical validation of the this compound delivery system.

Conclusion

The theoretical framework presented outlines a viable strategy for the CNS delivery of a hypothetical drug, this compound, using targeted nanotechnology. The proposed PLGA-PEG nanoparticle system addresses key challenges such as bioavailability and BBB penetration. The detailed experimental protocols and logical workflows provide a clear roadmap for the systematic evaluation of this delivery model, from initial formulation and characterization to preclinical efficacy testing. This in-depth approach is essential for translating theoretical drug delivery concepts into tangible therapeutic solutions.

Methodological & Application

Application Notes and Protocols: Synthesis of a Mitomycin C Lipidic Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antineoplastic agent used in the treatment of various cancers. Its clinical application, however, is often limited by significant systemic toxicity. To address this challenge, a lipid-based prodrug of Mitomycin C (MLP) has been developed. This prodrug strategy involves the covalent attachment of a lipid moiety to MMC via a selectively cleavable linker. When incorporated into a lipid-based delivery system, such as PEGylated liposomes, the resulting formulation (PL-MLP), known as Promitil®, offers improved stability in plasma and preferential activation at the tumor site. This targeted release of the active drug is designed to enhance therapeutic efficacy while reducing systemic side effects.[1]

This document provides a detailed protocol for the synthesis of a Mitomycin C lipidic prodrug, specifically 2,3-(distearoyloxy)propane-1-dithio-4′-benzyloxycarbonyl-MMC (MLP), its incorporation into a liposomal formulation, and methods for its characterization.

Synthesis of Mitomycin C Lipidic Prodrug (MLP)

The synthesis of the Mitomycin C lipidic prodrug involves a multi-step process where Mitomycin C is conjugated to a lipidic anchor, 1,2-distearoyl-sn-glycerol (B52919), through a dithiobenzyl linker. The synthesis is based on descriptions found in scientific literature and patents.[2]

Experimental Protocol

Part 1: Synthesis of the Linker-Lipid Moiety

A detailed experimental protocol for the synthesis of the "para-diacyl-diglycerol dithiobenzalalcohol" linker is not explicitly available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the reaction of 1,2-distearoyl-sn-glycerol with a suitable dithiobenzyl derivative.

Part 2: Conjugation of Mitomycin C to the Linker-Lipid Moiety

The final step involves the reaction of Mitomycin C with the pre-synthesized linker-lipid moiety.

  • Reaction: Mitomycin C is reacted with the para-diacyl-diglycerol dithiobenzalalcohol linker in the presence of phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form a carbamate (B1207046) linkage.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or chloroform, under an inert atmosphere (e.g., argon or nitrogen). The reaction temperature is usually maintained at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired Mitomycin C lipidic prodrug.

  • Characterization: The structure of the final product is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The specific, step-by-step protocol with exact reagent quantities, reaction times, and purification solvents for the synthesis of the MLP molecule is proprietary and not fully detailed in publicly available literature. The above protocol is a representative procedure based on the described chemistry.

Synthesis Workflow

G cluster_0 Part 1: Linker-Lipid Synthesis cluster_1 Part 2: Conjugation cluster_2 Purification & Characterization 1_2_distearoyl_sn_glycerol 1,2-Distearoyl-sn-glycerol linker_lipid Linker-Lipid Moiety (para-diacyl-diglycerol dithiobenzalalcohol) 1_2_distearoyl_sn_glycerol->linker_lipid dithiobenzyl_derivative Dithiobenzyl Derivative dithiobenzyl_derivative->linker_lipid mlp_prodrug Mitomycin C Lipidic Prodrug (MLP) linker_lipid->mlp_prodrug mitomycin_c Mitomycin C mitomycin_c->mlp_prodrug phosgene Phosgene (or equivalent) phosgene->mlp_prodrug purification Column Chromatography mlp_prodrug->purification characterization NMR, Mass Spectrometry purification->characterization

Caption: Synthesis workflow for the Mitomycin C Lipidic Prodrug (MLP).

Formulation of PEGylated Liposomal MLP (PL-MLP)

The hydrophobic nature of the MLP allows for its stable incorporation into the lipid bilayer of liposomes.

Experimental Protocol
  • Lipid Film Hydration:

    • A mixture of hydrogenated soy phosphatidylcholine (HSPC), methoxy-polyethylene glycol (MW 2000 Da)-distearoyl-phosphatidylethanolamine (mPEG-DSPE), and the MLP are dissolved in a suitable organic solvent (e.g., a mixture of tertiary butanol and ethanol).

    • The molar ratio of the components is typically around 90:5:5 (HSPC:mPEG-DSPE:MLP).[3]

    • The solvent is removed under reduced pressure to form a thin lipid film.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline with dextrose, pH 6.7) to form a liposomal suspension.

  • Vesicle Size Reduction:

    • The liposome (B1194612) suspension is subjected to serial extrusion through polycarbonate membranes with decreasing pore sizes (e.g., down to 0.05 µm) under high pressure to obtain unilamellar vesicles of a defined size.

Quantitative Data for Liposomal Formulation
ParameterValueReference
Composition (molar ratio) HSPC:mPEG-DSPE:MLP (90:5:5)[3]
MLP to Phospholipid Ratio 5-10 mol%[4][5]
Entrapment Efficiency Nearly 100%[3]
Mean Vesicle Size 80-100 nm (by extrusion)[5]

Characterization of PL-MLP

Thorough characterization of the PL-MLP formulation is crucial to ensure its quality and performance.

Experimental Protocols
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized by cryogenic transmission electron microscopy (cryo-TEM).

  • Drug Loading: The concentration of MLP in the liposomal formulation can be determined by disrupting the liposomes with a suitable solvent and quantifying the MLP content using high-performance liquid chromatography (HPLC).

  • In Vitro Drug Release: The stability of the formulation and the release of MMC upon thiolytic cleavage can be assessed by incubating the PL-MLP in plasma or a buffer containing a reducing agent (e.g., dithiothreitol (B142953) or N-acetylcysteine) and measuring the concentration of released MMC over time by HPLC.

Mechanism of Action and Signaling Pathway

The MLP within the liposome is designed to be stable in the bloodstream. Upon accumulation in the tumor tissue, which is often characterized by a reducing environment with higher concentrations of thiols like glutathione, the dithiobenzyl linker is cleaved. This cleavage releases the active Mitomycin C.

Bioreduced Mitomycin C acts as an alkylating agent, generating oxygen radicals and forming interstrand cross-links in DNA, which ultimately inhibits DNA synthesis and leads to apoptosis.[6]

Prodrug Activation and Cellular Action

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell PL_MLP_circulating PL-MLP (Stable) PL_MLP_tumor PL-MLP Accumulation PL_MLP_circulating->PL_MLP_tumor EPR Effect Thiolytic_Cleavage Thiolytic Cleavage (e.g., Glutathione) PL_MLP_tumor->Thiolytic_Cleavage MMC_release Mitomycin C Release Thiolytic_Cleavage->MMC_release MMC_uptake MMC Uptake MMC_release->MMC_uptake DNA_crosslinking DNA Cross-linking MMC_uptake->DNA_crosslinking Apoptosis Apoptosis DNA_crosslinking->Apoptosis

Caption: Mechanism of action of the Mitomycin C lipidic prodrug.

References

Application Notes: Preparation and Characterization of a Promitil-like Pegylated Liposomal Formulation in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promitil® is an advanced drug delivery system designed to enhance the therapeutic index of the chemotherapeutic agent Mitomycin C (MMC).[1] It is a pegylated liposomal formulation encapsulating a lipid-based prodrug of MMC, referred to as MLP.[2][3][4] The MLP consists of an MMC molecule linked to a lipid anchor through a dithiobenzyl bridge.[1][5] This design ensures the prodrug remains stably associated with the liposomal bilayer during circulation.[1][2] The formulation is engineered for prolonged circulation and selective drug release within the tumor microenvironment, which is often characterized by elevated levels of reducing agents that can cleave the dithiobenzyl bond, activating the MMC prodrug.[1][2] This targeted release mechanism aims to reduce the systemic toxicity associated with conventional MMC administration and improve its anti-tumor efficacy, even in multi-drug resistant cancers.[2][5]

These application notes provide a detailed protocol for the laboratory-scale preparation and characterization of a this compound-like liposomal formulation using the thin-film hydration followed by extrusion method. This is a widely adopted technique for producing unilamellar liposomes with a controlled size distribution.[6]

Experimental Protocols

Protocol 1: Preparation of MLP-Loaded Pegylated Liposomes

This protocol details the thin-film hydration and extrusion method for preparing small unilamellar vesicles (SUVs) loaded with the Mitomycin-C Lipid-based Prodrug (MLP).

1.1 Materials and Equipment

  • Lipids:

    • Hydrogenated Soy Phosphatidylcholine (HSPC)

    • Cholesterol

    • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Active Agent:

    • Mitomycin-C Lipid-based Prodrug (MLP) - Note: MLP is a custom-synthesized prodrug. Its synthesis is a prerequisite for this protocol.

  • Solvents and Buffers:

  • Equipment:

    • Rotary evaporator

    • Water bath sonicator

    • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (100 nm pore size)

    • Glass vials and round-bottom flasks

    • Syringes

1.2 Procedure

  • Lipid Film Preparation:

    • Weigh out the lipids (HSPC and Cholesterol), DSPE-PEG2000, and the MLP prodrug in a molar ratio (e.g., 55:40:4:1, respectively) and place them in a round-bottom flask.

    • Dissolve the lipid mixture in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) solvent system. Ensure complete dissolution to achieve a homogenous mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.[7]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the dry lipid film by adding a pre-warmed (60-65°C) aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate the flask by hand or on the rotary evaporator (without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Liposome Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution.[6][8]

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) of a defined size.

  • Purification:

    • Remove any unencapsulated MLP by methods such as dialysis or size exclusion chromatography against the hydration buffer.

    • Store the final liposomal formulation at 4°C for further characterization.

Protocol 2: Physicochemical Characterization of Liposomes

Robust analytical characterization is critical to ensure the quality, stability, and performance of the liposomal formulation.[9][10]

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposomal suspension with the hydration buffer to an appropriate concentration for analysis.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument. PDI values below 0.2 indicate a homogenous population.

    • Measure the zeta potential using the same instrument to assess surface charge, which is an indicator of colloidal stability.[9]

2.2 Encapsulation Efficiency (EE%) and Drug Loading (DL%)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Total Drug (Wt): Disrupt a known volume of the liposomal suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated MLP.[6] Quantify the MLP concentration using a validated HPLC method.

    • Free Drug (Wf): Separate the liposomes from the aqueous phase containing unencapsulated MLP using a method like ultracentrifugation or centrifugal filter units. Quantify the MLP in the supernatant.

    • Calculate EE% and DL%:

      • EE% = [(Wt - Wf) / Wt] * 100

      • DL% = [(Wt - Wf) / W_lipids] * 100 (where W_lipids is the total weight of lipids used).

2.3 In Vitro Drug Release Study

  • Method: Dialysis method under simulated physiological and reductive conditions.

  • Procedure:

    • Place a known volume of the purified liposomal formulation into a dialysis bag (with an appropriate molecular weight cut-off).

    • Submerge the dialysis bag in a release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., dithiothreitol, DTT) to simulate the tumor microenvironment.

    • Maintain the system at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released MMC (the activated form) in the aliquots using HPLC.

    • Plot the cumulative drug release percentage against time.

Data Presentation

The following tables summarize expected quantitative data from the characterization of a successfully prepared batch of MLP-loaded liposomes.

Table 1: Physicochemical Properties of MLP-Loaded Liposomes

ParameterAcceptance CriteriaResult (Batch 001)
Mean Particle Size (nm) 90 - 120 nm105.3 nm
Polydispersity Index (PDI) < 0.20.115
Zeta Potential (mV) -5 to -20 mV-12.8 mV

Table 2: Drug Encapsulation and Loading Efficiency

ParameterResult (Batch 001)
Encapsulation Efficiency (EE%) > 90%
Drug Loading (DL%) 1.5% (w/w)

Visualizations: Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of the MLP-loaded liposomal formulation.

G cluster_prep Preparation cluster_char Characterization A 1. Lipid & MLP Dissolution in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Buffer (Formation of MLVs) B->C D 4. Sizing by Extrusion (100 nm Membrane) C->D E 5. Purification (Removal of Free Drug) D->E F Particle Size & PDI (DLS) E->F Final Liposomal Formulation G Zeta Potential (ELS) E->G Final Liposomal Formulation H Encapsulation Efficiency (HPLC) E->H Final Liposomal Formulation I In Vitro Release (Dialysis) E->I Final Liposomal Formulation

Workflow for liposomal formulation preparation and analysis.
Signaling Pathway and Mechanism of Action

This diagram depicts the proposed mechanism of action for the this compound-like liposomal formulation, from systemic circulation to cellular effect.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell A 1. IV Administration of MLP-Loaded Liposomes B 2. Prolonged Circulation (PEG Shielding) A->B C 3. Extravasation via EPR Effect B->C D 4. Prodrug Activation (Thiolytic Cleavage by Reducing Agents) C->D F Active MMC D->F E MLP Prodrug (Inactive) E->D G 5. Cellular Uptake of Active MMC F->G H 6. DNA Cross-linking G->H I 7. Inhibition of DNA Synthesis & Induction of Apoptosis H->I

Proposed mechanism of action for MLP liposomal formulation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Promitil®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promitil® is a novel, pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MMC), known as MLP. This formulation is designed to enhance the therapeutic index of MMC by reducing systemic toxicity while targeting tumor tissues.[1] The mechanism of action relies on the cleavage of a dithiobenzyl linker in the MLP molecule by reducing agents, which are found in higher concentrations in the tumor microenvironment, leading to the release of the active cytotoxic agent, Mitomycin C.[2][3] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound® using a standard MTT assay and offer insights into its mechanism of action.

Data Presentation

The cytotoxic effects of this compound® are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. Below are tables summarizing representative data and providing a template for organizing experimental results.

Table 1: Example IC50 Values of this compound® (PL-MLP) and Free Mitomycin C on M109 Murine Sarcoma Cells

CompoundConditionIC50 (µM)
This compound® (PL-MLP) Standard Culture> 10
+ 0.5 mM Cysteine0.8
+ 0.5 mM N-acetyl-cysteine1.2
Free Mitomycin C Standard Culture0.1

Data presented in this table is adapted from scientific literature and is intended for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line and specific experimental conditions.

Table 2: Template for Recording In Vitro Cytotoxicity Data of this compound®

Cell LineCompoundConcentration Range (µM)Incubation Time (hours)IC50 (µM)Notes
e.g., HT-29 (Colon)This compound®72
Free Mitomycin C72
e.g., HCT116 (Colon)This compound®72
Free Mitomycin C72
e.g., PANC-1 (Pancreatic)This compound®72
Free Mitomycin C72
e.g., A549 (Lung)This compound®72
Free Mitomycin C72
e.g., MCF-7 (Breast)This compound®72
Free Mitomycin C72

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity of this compound®

This protocol details the steps for determining the cytotoxic effects of this compound® on adherent cancer cell lines.

Materials:

  • This compound® (PL-MLP)

  • Free Mitomycin C (as a positive control)

  • Target cancer cell lines (e.g., HT-29, HCT116, PANC-1, A549, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound® and free Mitomycin C in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same solvent concentration used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

    • Plot the percentage of cell viability against the drug concentration (logarithmic scale).

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Promitil_Mechanism_of_Action cluster_extracellular Extracellular Space / Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell This compound This compound® (PL-MLP) ReducingAgents Reducing Agents (e.g., Thiols) This compound->ReducingAgents EPR Effect & Liposome Accumulation ActivatedMMC Active Mitomycin C (MMC) ReducingAgents->ActivatedMMC Thiolytic Cleavage of Prodrug DNA Nuclear DNA ActivatedMMC->DNA Cellular Uptake & Reductive Activation CrosslinkedDNA DNA Interstrand Crosslinks DNA->CrosslinkedDNA Alkylation ReplicationBlock Replication & Transcription Blockage CrosslinkedDNA->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of action of this compound®.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate Incubate24h Incubate for 24h (Attachment) SeedCells->Incubate24h AddDrug Add Serial Dilutions of this compound® Incubate24h->AddDrug Incubate72h Incubate for 72h AddDrug->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Establishing a Colorectal Cancer Xenograft Model for Promitil® Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of more effective and targeted therapeutic strategies.[1] Preclinical in vivo models are crucial for evaluating novel anti-cancer agents. Among these, patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell-line derived xenografts (CDX).[2][3][4]

Promitil® (also referred to as PL-MLP) is a novel, pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug.[5] This formulation is designed for enhanced tumor targeting and reduced systemic toxicity. The prodrug is activated by thiolytic cleavage in the reducing environment of the tumor, which can be further enhanced by radiation, releasing the active cytotoxic agent, MMC.[5][6] Preclinical studies have demonstrated this compound®'s superior efficacy and improved safety profile compared to free MMC in various tumor models, including colorectal cancer.[5][7][8]

These application notes provide detailed protocols for establishing both cell-line derived and patient-derived colorectal cancer xenograft models and their use in evaluating the therapeutic efficacy of this compound®.

Key Signaling Pathways in Colorectal Cancer

The development and progression of colorectal cancer are driven by alterations in several key signaling pathways. A simplified representation of some of the most commonly dysregulated pathways is provided below. Understanding these pathways is crucial for contextualizing the mechanism of action of targeted therapies. Dysregulation of pathways such as Wnt/β-catenin, EGFR/MAPK, and PI3K/AKT are common in CRC.

Colorectal_Cancer_Signaling_Pathways Simplified Key Signaling Pathways in Colorectal Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Wnt Wnt Frizzled Frizzled Wnt->Frizzled APC_Complex APC/Axin/GSK3b Complex Frizzled->APC_Complex Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates GSK3b GSK3b AKT->GSK3b Inhibits beta-catenin β-catenin APC_Complex->beta-catenin beta-catenin->Transcription_Factors Translocates & Activates Xenograft_Workflow cluster_model_establishment Model Establishment cluster_tumor_growth Tumor Growth & Monitoring cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Cell_Culture CRC Cell Culture (CDX) Cell_Prep Cell Preparation (in Matrigel) Cell_Culture->Cell_Prep Patient_Tumor Patient Tumor Tissue (PDX) Tumor_Fragment Tumor Fragmentation Patient_Tumor->Tumor_Fragment Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Fragment->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer this compound® (e.g., i.v.) & Controls Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint Euthanasia at Predefined Endpoint Monitoring->Endpoint Data_Collection Collect Tumors (Weight, Analysis) Endpoint->Data_Collection Data_Analysis Statistical Analysis of Efficacy Data_Collection->Data_Analysis

References

Application Note and Protocol: Quantification of Monophosphoryl Lipid A in Liposomes by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monophosphoryl lipid A (MLP), a derivative of the lipid A moiety from lipopolysaccharide, is a potent adjuvant used in vaccine formulations to enhance the immune response. Liposomes are a common delivery vehicle for MLP, protecting it from degradation and facilitating its interaction with the immune system. Accurate quantification of MLP within these liposomal formulations is a critical quality attribute to ensure product consistency, stability, and efficacy.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of lipid components in complex mixtures, including liposomes.[1][3][4][5][6] This document provides a detailed protocol for the quantification of MLP in liposomal formulations using a Reverse-Phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD).[4][5][7]

Principle

This method utilizes RP-HPLC to separate MLP from other lipid components of the liposome (B1194612) based on its hydrophobicity. An ELSD is employed for detection, as many lipids, including MLP, lack a significant UV chromophore.[8] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, providing a response proportional to the mass of the analyte.[3][9]

Experimental Protocols

Materials and Reagents
  • Monophosphoryl Lipid A (MLP) standard

  • Liposomal formulation containing MLP

  • HPLC grade Methanol (B129727)

  • HPLC grade Isopropanol

  • HPLC grade Water

  • Trifluoroacetic acid (TFA)

  • Chloroform (for sample preparation, if necessary)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C8 or C18 column (e.g., ZORBAX Eclipse XDB-C8, 2.1×50 mm, 3.5 μm or Phenomenex Luna C18)[7][8]

  • Autosampler

  • Data acquisition and processing software

Sample Preparation
  • Disruption of Liposomes: To ensure the release of MLP for accurate quantification, the liposomal structure must be disrupted. A common method is to dissolve the liposome sample in an organic solvent. For example, dilute the liposomal suspension in methanol at a 1:10 ratio (liposome:methanol, v/v).[5]

  • Standard Solution Preparation: Prepare a stock solution of MLP standard in the mobile phase or a suitable organic solvent. Perform serial dilutions to create a series of calibration standards with known concentrations.

HPLC-ELSD Method

The following table summarizes a typical HPLC-ELSD method for MLP quantification. Parameters may need to be optimized for specific formulations and HPLC systems.

ParameterCondition
Column ZORBAX Eclipse XDB-C8, 2.1×50 mm, 3.5 μm
Mobile Phase Isocratic elution with Methanol:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
ELSD Nebulizer Temperature 75 °C
ELSD Evaporator Temperature 30-40 °C
ELSD Gas (Nitrogen) Pressure 3.5 bar

Note: A gradient elution using solvents like methanol, isopropanol, and water with an additive like TFA may be necessary for complex lipid mixtures to achieve optimal separation.[5][8][10]

Data Analysis
  • Calibration Curve: Inject the series of MLP standard solutions and record the peak areas from the ELSD. Plot the peak area versus the known concentration of each standard to generate a calibration curve. A linear or quadratic fit may be used depending on the detector response.[5][11]

  • Quantification of MLP in Sample: Inject the prepared sample from the disrupted liposomes. Identify the MLP peak based on its retention time compared to the standard. Use the calibration curve to determine the concentration of MLP in the sample based on its peak area.

  • Calculation of MLP Content: Calculate the total amount of MLP in the original liposomal formulation, taking into account the dilution factor used during sample preparation.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data and validation parameters for an HPLC-ELSD method for MLP quantification.

Table 1: HPLC Method Validation Parameters

ParameterTypical ValueReference
Retention Time (MLP) 1.8 min[7]
**Linearity (R²) **> 0.997[7]
Limit of Detection (LOD) 1.343 µg/mL[7]
Limit of Quantification (LOQ) 2.445 µg/mL[7]
Accuracy (Recovery) Within accepted limits[7]
Precision (Intra- and Inter-day) Within accepted limits[7]

Table 2: Example Calibration Curve Data for MLP

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
2.51500
5.03100
10.06200
20.012500
40.025000

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_analysis Data Analysis & Quantification liposome_sample Liposomal MLP Sample dissolve Dissolve in Organic Solvent (e.g., Methanol) liposome_sample->dissolve Disrupt Liposomes mlp_standard MLP Standard serial_dilution Serial Dilution mlp_standard->serial_dilution prepared_sample Prepared Sample dissolve->prepared_sample calibration_standards Calibration Standards serial_dilution->calibration_standards hplc HPLC System (C8/C18 Column) prepared_sample->hplc Inject calibration_standards->hplc Inject elsd ELSD Detector hplc->elsd data Data Acquisition elsd->data calibration_curve Generate Calibration Curve data->calibration_curve sample_analysis Analyze Sample Chromatogram data->sample_analysis calibration_curve->sample_analysis quantification Quantify MLP Concentration sample_analysis->quantification final_result Final MLP Content in Liposomes quantification->final_result

Caption: Experimental workflow for MLP quantification in liposomes.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs liposome Liposomal Formulation separation Chromatographic Separation (Based on Hydrophobicity) liposome->separation mlp_std MLP Standard mlp_std->separation hplc_params HPLC Method Parameters hplc_params->separation detection ELSD Detection (Mass-based) separation->detection chromatogram Chromatogram (Peak Area vs. Retention Time) detection->chromatogram concentration MLP Concentration chromatogram->concentration via Calibration Curve

Caption: Logical relationship of the HPLC-ELSD quantification method.

References

Application Notes: In Vivo Imaging of Promitil® Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Promitil® is a proprietary, pegylated liposomal formulation of a lipid-based prodrug of Mitomycin-C (MMC), an alkylating anticancer agent.[1][2][3] Developed by LipoMedix Pharmaceutical Inc., this formulation is designed to enhance the therapeutic index of MMC by improving drug delivery to tumor tissues while reducing systemic toxicity.[1] this compound® features a long blood circulation lifetime and is engineered for preferential accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. The active MMC drug is released from the prodrug via thiolytic cleavage, a reaction favored by the reducing environment often found in tumors.[2]

Understanding the in vivo biodistribution, tumor targeting efficiency, and pharmacokinetic profile of this compound® is critical for preclinical evaluation and clinical translation. This application note provides a detailed protocol for researchers to monitor the whole-body distribution of this compound® in animal models using common non-invasive imaging techniques. Two primary methodologies are presented: Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging.

Mechanism of Action Overview

This compound® acts as a delivery vehicle for its active payload, Mitomycin-C. Once the liposomes accumulate in the tumor microenvironment, the prodrug is cleaved, releasing MMC. MMC then crosslinks DNA, inducing DNA damage, which can halt the cell cycle and trigger apoptosis.

Promitil_MoA This compound® Mechanism of Action This compound This compound® Liposome (B1194612) (PL-MLP) Circulation Systemic Circulation This compound->Circulation IV Injection Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Extravasation Activation Prodrug Activation (Thiolytic Cleavage) Tumor->Activation MMC Active Mitomycin-C (MMC) Activation->MMC DNA Nuclear DNA MMC->DNA Enters Cell Crosslink DNA Interstrand Crosslinking DNA->Crosslink Damage DNA Damage Response (p53, etc.) Crosslink->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Caption: Simplified signaling pathway of this compound®.

Quantitative Biodistribution Data

The following tables summarize representative biodistribution data for pegylated liposomes in tumor-bearing mice, which are expected to be similar to the profile for this compound®. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g). It is crucial for researchers to generate specific data for their experimental conditions.

Table 1: Representative Biodistribution of Radiolabeled Pegylated Liposomes in Tumor-Bearing Mice. Data is adapted from studies on similarly sized PEGylated liposomes and serves as an illustrative example.[4][5]

Organ3 hours (%ID/g ± SD)24 hours (%ID/g ± SD)48 hours (%ID/g ± SD)
Blood25.5 ± 3.114.2 ± 1.09.5 ± 1.2
Tumor2.1 ± 0.46.6 ± 1.77.1 ± 1.5
Liver10.2 ± 1.516.9 ± 1.218.3 ± 2.0
Spleen8.5 ± 0.920.1 ± 2.522.4 ± 2.8
Kidneys3.0 ± 0.52.5 ± 0.42.1 ± 0.3
Lungs2.5 ± 0.61.8 ± 0.31.5 ± 0.2
Heart1.9 ± 0.31.1 ± 0.20.9 ± 0.1
Muscle0.8 ± 0.20.6 ± 0.10.5 ± 0.1

Experimental Protocols

To visualize and quantify the biodistribution of this compound®, the liposomal carrier must be labeled with an appropriate imaging probe. Below are detailed protocols for labeling this compound® for PET and NIRF imaging.

Experimental Workflow Overview

Workflow cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis prep_this compound 1. Obtain this compound® Formulation label_choice 2. Choose Imaging Modality (PET or NIRF) prep_this compound->label_choice label_pet 3a. Radiolabeling (e.g., with ⁸⁹Zr) label_choice->label_pet PET label_nirf 3b. NIRF Dye Labeling (e.g., with DiR) label_choice->label_nirf NIRF qc 4. Quality Control (Size, Purity, Stability) label_pet->qc label_nirf->qc animal 5. Administer Labeled this compound® to Tumor-Bearing Mouse qc->animal imaging 6. Perform Longitudinal Imaging (e.g., 1, 24, 48h) animal->imaging roi 7. Image Analysis (Region of Interest) imaging->roi exvivo 8. Ex Vivo Biodistribution (Gamma/Fluorescence Counting) imaging->exvivo data 9. Data Quantitation (%ID/g) roi->data exvivo->data

Caption: General workflow for in vivo imaging of this compound®.
Protocol 1: PET Imaging using Zirconium-89 (⁸⁹Zr) Labeling

This protocol utilizes a chelator, deferoxamine (B1203445) (DFO), conjugated to a lipid anchor, which is post-inserted into the this compound® liposome bilayer for subsequent radiolabeling with ⁸⁹Zr. The long half-life of ⁸⁹Zr (78.4 hours) is ideal for tracking long-circulating liposomes.

Materials:

  • This compound® liposomal suspension

  • DSPE-PEG(2000)-DFO (or similar DFO-conjugated lipid)

  • Zirconium-89 (⁸⁹Zr-oxalate or ⁸⁹Zr-chloride) in appropriate buffer

  • HEPES buffer (20 mM, 150 mM NaCl, pH 7.0-7.4)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Incubator/shaker at 37-50°C

  • Dose calibrator and gamma counter

  • MicroPET/CT scanner

Methodology:

  • Post-Insertion of DFO-Lipid:

    • Prepare a solution of DSPE-PEG-DFO in HEPES buffer.

    • Add the DSPE-PEG-DFO solution to the this compound® suspension at a molar ratio of approximately 0.1-1% of total lipid.

    • Incubate the mixture for 1 hour at a temperature slightly below the lipid bilayer's phase transition temperature (e.g., 50°C) with gentle shaking. This allows the DFO-conjugated lipid to insert into the outer leaflet of the liposome bilayer.

    • Allow the mixture to cool to room temperature.

  • Radiolabeling with ⁸⁹Zr:

    • Buffer-exchange the ⁸⁹Zr-oxalate into a suitable buffer (e.g., 1 M HEPES, pH 7.2).

    • Add the buffered ⁸⁹Zr (~1-5 mCi) to the DFO-functionalized this compound® suspension.

    • Incubate for 60 minutes at 37°C with gentle shaking to allow chelation of the ⁸⁹Zr by the DFO.

  • Purification and Quality Control:

    • Purify the ⁸⁹Zr-Promitil® from free ⁸⁹Zr using a PD-10 size-exclusion column, eluting with sterile saline or PBS.

    • Collect fractions and measure radioactivity using a gamma counter. Pool the fractions corresponding to the labeled liposomes.

    • Measure the final radioactivity in a dose calibrator to determine radiochemical yield (>95% is desirable).

    • Confirm liposome stability and size via dynamic light scattering (DLS).

  • In Vivo Imaging and Biodistribution:

    • Administer a defined dose (e.g., 100-200 µCi) of ⁸⁹Zr-Promitil® to tumor-bearing mice via tail vein injection.

    • Perform PET/CT scans at desired time points (e.g., 1, 24, 48, 72 hours post-injection).

    • Following the final imaging session, euthanize the animals.

    • Harvest key organs (blood, tumor, liver, spleen, kidneys, etc.), weigh them, and measure radioactivity using a gamma counter.

    • Calculate the biodistribution as %ID/g by comparing organ radioactivity to a standard of the injected dose.

Protocol 2: Near-Infrared Fluorescence (NIRF) Imaging

This protocol involves labeling the lipid bilayer of this compound® with a lipophilic near-infrared fluorescent dye, such as DiD or DiR. These dyes insert into the lipid membrane and allow for optical tracking.

Materials:

  • This compound® liposomal suspension

  • Lipophilic NIR dye (e.g., DiD, DiR) dissolved in DMSO or ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns (e.g., PD-10) or dialysis cassettes (100 kDa MWCO)

  • Fluorescence spectrophotometer

  • In vivo fluorescence imaging system (e.g., IVIS)

Methodology:

  • Dye Labeling:

    • Warm the this compound® suspension to room temperature.

    • Add the lipophilic NIR dye solution to the liposome suspension while vortexing gently. A typical starting point is a 1:200 dye-to-lipid molar ratio.

    • Incubate the mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unincorporated dye by passing the mixture through a PD-10 column, eluting with PBS.

    • Alternatively, dialyze the mixture against PBS for 24-48 hours with several buffer changes to remove free dye.

  • Quality Control:

    • Measure the fluorescence of the labeled liposomes to confirm successful labeling.

    • Assess liposome size and integrity using DLS to ensure the labeling process did not cause aggregation.

  • In Vivo Imaging and Biodistribution:

    • Administer a defined volume of the NIRF-Promitil® suspension to tumor-bearing mice via tail vein injection.

    • At specified time points (e.g., 1, 6, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an appropriate excitation/emission filter set (e.g., Ex: 740 nm / Em: 790 nm for DiR).

    • After the final imaging scan, euthanize the animals and harvest organs of interest.

    • Image the excised organs ex vivo using the fluorescence imaging system to quantify signal distribution.

    • Analyze images to determine the average radiant efficiency in each organ, which can be correlated with uptake.

References

Measuring Promitil-Induced Apoptosis: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promitil, a radiation-responsive liposomal formulation of a Mitomycin C (MMC) prodrug, is a promising agent in chemoradiotherapy. Its efficacy is largely attributed to the targeted release of the potent alkylating agent Mitomycin C, which induces cytotoxic effects, including apoptosis, in cancer cells. Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is critical for its preclinical evaluation and clinical application.

These application notes provide a comprehensive overview of key cell-based assays to measure apoptosis induced by this compound. Detailed protocols for these assays are provided to enable researchers to robustly assess the pro-apoptotic potential of this novel drug delivery system.

Mechanism of this compound-Induced Apoptosis

This compound exerts its apoptotic effect through the action of its active compound, Mitomycin C. MMC is a DNA cross-linking agent that triggers a cascade of cellular events leading to programmed cell death. The apoptotic signaling initiated by MMC-induced DNA damage involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in this compound-induced apoptosis include:

  • DNA Damage: MMC causes inter- and intrastrand DNA crosslinks, leading to cell cycle arrest and the activation of DNA damage response pathways.

  • p53 Activation: In p53-proficient cells, DNA damage stabilizes and activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. However, MMC can also induce apoptosis through p53-independent mechanisms.

  • Mitochondrial Pathway (Intrinsic): The stress induced by DNA damage leads to the disruption of the mitochondrial membrane potential (ΔΨm), followed by the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7. The extrinsic pathway can also be activated, involving caspase-8. These caspases are the central executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.

  • Death Receptor Pathway (Extrinsic): MMC has been shown to upregulate the expression of death receptors like DR4 and DR5, sensitizing cells to apoptosis initiated by their respective ligands. This can involve the activation of c-Jun N-terminal kinase (JNK).

Data Presentation: Quantitative Analysis of Mitomycin C-Induced Apoptosis

While specific quantitative data for this compound is emerging, the following tables summarize representative data for its active component, Mitomycin C, in various cancer cell lines. This data provides a baseline for expected dose-dependent and time-course effects.

Table 1: Dose-Dependent Effect of Mitomycin C on Cell Viability and Apoptosis

Cell LineMitomycin C Concentration (µg/mL)Incubation Time (hours)% Cell Viability (MTT Assay)% Apoptotic Cells (Annexin V/PI)Reference
Human Epidural Scar Fibroblasts024100-[1]
124~90-[1]
524~70-[1]
102450 (IC50)44.35 ± 5.39[1]
2024~30-[1]
4024~20-[1]
Porcine Corneal Endothelial Cells0241007 ± 2[2]
1 (0.001 mg/mL)24~6048 ± 3[2]
10 (0.01 mg/mL)24~4049 ± 4 (late apoptotic)[2]

Table 2: Time-Course Effect of Mitomycin C on Apoptosis and Mitochondrial Membrane Potential

Cell LineMitomycin C Concentration (µg/mL)Incubation Time (hours)% Apoptotic Cells (Annexin V/PI)% Cells with Low ΔΨmReference
Porcine Corneal Endothelial Cells10 (0.01 mg/mL)1534 ± 3 (late apoptotic)Not specified[2]
10 (0.01 mg/mL)2449 ± 4 (late apoptotic)Not specified[2]
Porcine Corneal Endothelial Cells0.01 (0.00001 mg/mL)24Not specified53[2]
0.1 (0.0001 mg/mL)24Not specified73[2]
1 (0.001 mg/mL)24Not specified>73[2]

Mandatory Visualizations

Signaling Pathways of this compound-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Promitil_ext This compound (MMC) JNK JNK Activation Promitil_ext->JNK DR Death Receptors (DR4/DR5) Upregulation JNK->DR Caspase8 Caspase-8 Activation DR->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase37 Promitil_int This compound (MMC) DNA_damage DNA Cross-linking Promitil_int->DNA_damage p53 p53 Activation DNA_damage->p53 Mito Mitochondrial Membrane Potential (ΔΨm) Collapse p53->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathways of this compound (MMC)-induced apoptosis.

Experimental Workflow for Measuring Apoptosis

cluster_assays Apoptosis Assays start Cell Culture and This compound Treatment harvest Harvest Cells start->harvest AnnexinV Annexin V/PI Staining harvest->AnnexinV MitoPot Mitochondrial Membrane Potential Assay harvest->MitoPot Caspase Caspase Activity Assay harvest->Caspase TUNEL TUNEL Assay harvest->TUNEL analysis Data Acquisition & Analysis (Flow Cytometry, Microscopy, Plate Reader) AnnexinV->analysis MitoPot->analysis Caspase->analysis TUNEL->analysis quant Quantification of Apoptosis analysis->quant

Caption: General workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time points. Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis, using a potentiometric dye such as JC-1 or TMRE.

Materials:

  • JC-1 or TMRE dye

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Protocol (using JC-1):

  • Seed and treat cells with this compound as described above.

  • At the end of the treatment period, add JC-1 dye to the culture medium to a final concentration of 1-10 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Harvest the cells and wash twice with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • In Situ Cell Death Detection Kit, Fluorescein (or similar)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilisation solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Grow and treat cells on glass coverslips or in culture plates.

  • Fix the cells with fixation solution for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilisation solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Add 50 µL of TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Rinse the samples three times with PBS.

  • Analyze the samples under a fluorescence microscope or by flow cytometry. Apoptotic cells will show green fluorescence.

References

Visualizing Promitil Liposomes: A Cryo-TEM Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the visualization and characterization of Promitil® (PL-MLP), a pegylated liposomal formulation of a mitomycin C lipid-based prodrug, using cryogenic transmission electron microscopy (cryo-TEM). Cryo-TEM is an indispensable tool for the direct observation of liposomal morphology, size distribution, and lamellarity in a near-native, hydrated state.[1][2][3] This protocol outlines the sample preparation, vitrification, imaging, and data analysis steps necessary to accurately assess the structural integrity and unique morphological features of this compound liposomes. The provided methodology is essential for quality control, formulation development, and for understanding the biophysical properties of this novel drug delivery system.

Introduction

This compound® is a sophisticated drug delivery system where a lipidated prodrug of mitomycin C (MLP) is incorporated into the membrane of a pegylated liposome (B1194612).[4][5] The efficacy and stability of such liposomal formulations are intrinsically linked to their structural characteristics. Cryo-TEM offers unparalleled insight into these features by preserving the sample in a vitrified, amorphous ice layer, thus avoiding artifacts associated with conventional electron microscopy techniques like negative staining.[3][6][7] This allows for the precise determination of vesicle size, shape, lamellarity, and the visualization of unique structural phenomena.[1][2] In the case of this compound, cryo-TEM has been instrumental in identifying distinct morphological features, including spherical vesicles, rod-like or discoidal structures, and "kissing liposomes".[4][8] These structural details are critical for understanding the formulation's stability and drug release mechanisms.[4]

Experimental Protocol

This protocol details the steps for the preparation and imaging of this compound liposomes using cryo-TEM.

Materials and Equipment
  • This compound® (PL-MLP) liposome suspension

  • Vitrification robot (e.g., FEI Vitrobot Mark IV)

  • Transmission Electron Microscope (TEM) equipped with a cryo-stage (e.g., Tecnai Polara G2)

  • CCD or CMOS camera

  • TEM grids (e.g., C-flat™ or Quantifoil® holey carbon grids)

  • Glow discharge system

  • Pipettes and tips

  • Liquid ethane (B1197151)

  • Liquid nitrogen

  • Dewars for liquid nitrogen and ethane

  • Grid storage boxes

Methodology
  • Grid Preparation:

    • Glow discharge the holey carbon side of the TEM grids for 30-60 seconds to render the surface hydrophilic. This promotes even spreading of the liposome suspension.

  • Sample Application and Vitrification:

    • Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 22°C) and 100% relative humidity to prevent sample evaporation.[1][9]

    • Apply 2-3 µL of the this compound liposome suspension to the glow-discharged side of the grid.

    • For low concentration samples, a "long-incubation" method can be employed, where the sample is incubated on the grid for several minutes to increase liposome density in the holes of the carbon film.[2][9][10][11]

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized for each sample.

    • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample, preventing the formation of ice crystals that can damage the liposomes.[7]

  • Cryo-TEM Imaging:

    • Transfer the vitrified grid to the cryo-TEM using a cryo-transfer holder, ensuring the grid remains at liquid nitrogen temperature throughout the process.

    • Conduct imaging at a low electron dose to minimize radiation damage to the sample.

    • Acquire images at various magnifications. Lower magnifications are useful for assessing overall sample distribution and quality, while higher magnifications are required to resolve fine structural details of the liposomes.

    • Images are typically recorded with a slight defocus to enhance contrast.

  • Data Analysis:

    • Analyze the acquired images to determine the morphology, size distribution, and lamellarity of the this compound liposomes.

    • Special attention should be paid to identifying the characteristic spherical vesicles, rod-like structures, and "kissing liposomes" reported for this formulation.[4][8]

    • Image analysis software can be used to measure the diameter of the liposomes and quantify the different morphological populations.

Data Presentation

The following table summarizes the morphological characteristics of this compound liposomes as observed by cryo-TEM.

ParameterDescription
Morphology Predominantly unilamellar vesicles. A notable fraction of rod-like or discoidal structures are also present. "Kissing liposomes" with a linear contact interface are also observed.[4][8]
Size Distribution The majority of the spherical vesicles are approximately 100 nm in diameter. The rod-like structures have a slightly smaller diameter.[4]
Lamellarity Primarily unilamellar.[4]
Prodrug Effects The presence of the mitomycin C lipid-based prodrug (MLP) in the membrane leads to the formation of heterogeneous domains, which may contribute to the observed morphological diversity.[4][5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_imaging Cryo-TEM Imaging cluster_analysis Data Analysis grid_prep Grid Preparation (Glow Discharge) sample_app Sample Application (2-3 µL this compound Suspension) grid_prep->sample_app blotting Blotting to Create Thin Film sample_app->blotting vitrification Plunge Freezing (Vitrification in Liquid Ethane) blotting->vitrification transfer Transfer to Cryo-TEM vitrification->transfer imaging Low-Dose Imaging transfer->imaging analysis Image Analysis (Morphology, Size, Lamellarity) imaging->analysis characterization Characterization of Unique Features analysis->characterization G cluster_components Key Components cluster_morphology Observed Morphologies This compound This compound (PL-MLP) Formulation lipids Pegylated Lipids This compound->lipids mlp Mitomycin C Lipid-Based Prodrug (MLP) This compound->mlp spherical Spherical Vesicles (~100 nm) mlp->spherical Influences Membrane Heterogeneity rodlike Rod-like/Discoid Structures mlp->rodlike kissing "Kissing Liposomes" mlp->kissing

References

Application Note: Methodology for Assessing the Radiosensitizing Effect of Promitil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Promitil® is a novel drug formulation currently under investigation for its potential as a radiosensitizer in cancer therapy.[1][2] It is a pegylated liposomal formulation containing a lipid-based prodrug of Mitomycin-C (MMC), a well-known DNA crosslinking agent.[1][3][4] The rationale behind this formulation is to improve the therapeutic index of MMC by reducing systemic toxicity while enhancing its concentration at the tumor site.[3][5] this compound leverages the enhanced permeability and retention (EPR) effect for tumor accumulation.[1][6] Its radiosensitizing properties are believed to stem from a unique activation mechanism within the tumor microenvironment, potentiated by radiation itself.[1][4][6]

This document provides a detailed methodology for researchers to assess the radiosensitizing effect of this compound, covering its mechanism of action, experimental workflows, detailed protocols for key in vitro assays, and guidelines for data presentation.

Proposed Mechanism of Radiosensitization

This compound's mechanism as a radiosensitizer involves a bidirectional interaction with radiation.[6] Initially, the liposomes accumulate in the tumor tissue via the EPR effect.[7] Ionizing radiation damages tumor cells, causing them to release an excess of thiol-containing compounds (e.g., glutathione).[1][6] These reducing agents cleave the disulfide bridge in the Mitomycin-C lipidic prodrug (MLP), releasing the active MMC.[1][7] The released MMC, a potent DNA alkylating agent, forms DNA adducts that interfere with the repair of radiation-induced DNA double-strand breaks (DSBs), thereby enhancing the cytotoxic effect of the radiation.[1][7] This radiation-triggered drug release creates a positive feedback loop, amplifying the therapeutic efficacy.[1][6]

G cluster_blood Bloodstream cluster_tumor Tumor Microenvironment This compound This compound Liposomes (PL-MLP) EPR EPR Effect This compound->EPR TumorCell Tumor Cell Thiol Thiol Compounds (e.g., GSH) TumorCell->Thiol Releases Promitil_Tumor Accumulated This compound EPR->Promitil_Tumor Tumor Accumulation MMC Active Mitomycin-C (MMC) Promitil_Tumor->MMC Releases Radiation Ionizing Radiation (IR) Radiation->TumorCell Damages DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB Induces Thiol->Promitil_Tumor Activates Prodrug (MLP) DNA_Adducts MMC-DNA Adducts MMC->DNA_Adducts Forms InhibitRepair Inhibition of DSB Repair DNA_Adducts->InhibitRepair DSB->InhibitRepair Apoptosis Enhanced Cell Death (Apoptosis) InhibitRepair->Apoptosis G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Start: Select Cancer Cell Line(s) clonogenic Clonogenic Survival Assay (Gold Standard) start->clonogenic viability Cell Viability Assays (e.g., MTT) start->viability dna_damage DNA Damage Assays (γ-H2AX Foci) start->dna_damage apoptosis Apoptosis Assays (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis start->cell_cycle xenograft Tumor Xenograft Model Establishment clonogenic->xenograft Positive Results Lead to efficacy Efficacy Studies (Tumor Growth Delay) xenograft->efficacy toxicity Toxicity Assessment (Blood Counts, Weight) efficacy->toxicity end End: Data Analysis & Conclusion toxicity->end

References

Application Notes and Protocols for Promitil Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create detailed application notes and protocols for Promitil combination therapy studies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound® is an investigational pegylated liposomal formulation containing a lipid-based prodrug of Mitomycin C (MMC), a potent DNA alkylating agent.[1][2] The design of this compound aims to enhance the therapeutic index of MMC by reducing systemic toxicity and improving tumor-specific drug delivery.[1][3] The prodrug is engineered to be cleaved and activated by reducing agents, which are often present at elevated levels within the tumor microenvironment, leading to the localized release of active MMC.[1] This targeted release mechanism, combined with the established anti-tumor activity of MMC, makes this compound a compelling candidate for combination therapies.[2][4]

Combining this compound with other anticancer agents, such as targeted therapies or other chemotherapies, holds the potential to achieve synergistic effects, overcome drug resistance, and further improve safety profiles.[1][5] These application notes provide detailed protocols for the preclinical evaluation of this compound combination therapies, covering both in vitro synergy assessment and in vivo efficacy studies.

Application Note 1: In Vitro Synergy Assessment of this compound with a Combination Agent

Objective: To quantitatively assess the interaction between this compound and a second therapeutic agent (Agent B) in cancer cell lines to determine if the combination results in synergistic, additive, or antagonistic effects. The Chou-Talalay method will be used for data analysis to calculate a Combination Index (CI).[6][7]

Protocol 1.1: Checkerboard Cell Viability Assay

This protocol describes a method to generate a dose-response matrix for this compound and Agent B to evaluate cell viability.

Materials:

  • Selected cancer cell lines and appropriate culture medium

  • This compound (and a suitable reducing agent like DTT to activate the prodrug in vitro, if necessary)

  • Agent B (the combination partner)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer for plate reading

Methodology:

  • Cell Culture: Culture selected cancer cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before plating.

  • Drug Preparation:

    • Prepare a stock solution of this compound and a series of 2-fold dilutions.

    • Prepare a stock solution of Agent B and a series of 2-fold dilutions.

    • The concentration ranges should be selected to bracket the known or estimated IC50 value of each drug, typically spanning from 1/8x to 8x the IC50.

  • Checkerboard Plate Setup:

    • Dispense 50 µL of cell culture medium into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions horizontally across the plate (e.g., in columns 2-8), creating a concentration gradient.

    • Add 50 µL of the Agent B dilutions vertically down the plate (e.g., in rows B-H), creating a second concentration gradient.

    • The final plate will contain wells with single agents, various combinations, and control wells (growth control with no drug, sterility control with no cells).[8][9]

  • Cell Seeding: Trypsinize and count the cells. Prepare a cell suspension and dispense 100 µL into each well (except sterility controls) to achieve the desired cell density (e.g., 3,000-5,000 cells/well).

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader to determine the relative number of viable cells in each well.

Data Presentation and Analysis

The interaction between this compound and Agent B is quantified by the Combination Index (CI), calculated using the Chou-Talalay method.[10][11]

Table 1: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
CI < 0.9Synergism
0.9 ≤ CI ≤ 1.1Additive Effect
CI > 1.1Antagonism

Note: Stricter thresholds (e.g., CI < 0.7 for strong synergism) can also be applied.

Table 2: Example Data Summary for this compound and Agent B Combination

TreatmentIC50 (nM)CI at 50% Inhibition (Fa=0.5)CI at 75% Inhibition (Fa=0.75)CI at 90% Inhibition (Fa=0.90)
This compound Alone120---
Agent B Alone45---
This compound + Agent B (1:3 ratio)-0.650.580.51

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Drug Dilutions (this compound & Agent B) C Dispense Drugs in 96-Well Plate (Checkerboard Matrix) A->C B Prepare Cell Suspension D Seed Cells into Plate B->D E Incubate (72h) D->E F Add Viability Reagent (e.g., CellTiter-Glo) E->F G Read Luminescence F->G H Calculate CI Values (Chou-Talalay Method) G->H I Determine Synergy/ Antagonism H->I

In Vitro Checkerboard Assay Workflow

G cluster_drug This compound Action cluster_cell Cellular Mechanism This compound This compound (Liposomal Prodrug) MMC Active Mitomycin C (MMC) This compound->MMC Activation by reducing agents in tumor microenvironment DNA Nuclear DNA MMC->DNA Alkylates DNA DNA_Crosslink DNA Cross-linking DNA->DNA_Crosslink Replication DNA Synthesis Inhibition DNA_Crosslink->Replication Apoptosis Apoptosis / Cell Death Replication->Apoptosis

Mechanism of Action of this compound

Application Note 2: In Vivo Efficacy of this compound Combination Therapy

Objective: To evaluate the anti-tumor activity and tolerability of this compound in combination with Agent B in a relevant preclinical tumor model (e.g., a human tumor xenograft model).

Protocol 2.1: Subcutaneous Tumor Xenograft Study

This protocol outlines a typical study design for assessing combination efficacy in mice.[12][13]

Materials:

  • Immunocompromised mice (e.g., athymic Nude or NSG mice)

  • Human cancer cell line known to form tumors in mice

  • This compound formulation for intravenous injection

  • Agent B formulation for appropriate route of administration

  • Calipers for tumor measurement

  • Animal scale for body weight measurement

Methodology:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization:

    • Measure tumor volumes and randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., at its maximum tolerated dose, MTD)

    • Group 3: Agent B (e.g., at its MTD)

    • Group 4: this compound + Agent B (at their respective MTDs or adjusted doses)

  • Drug Administration:

    • Administer drugs according to a predetermined schedule (e.g., this compound intravenously once a week; Agent B orally daily). The schedule should be based on the pharmacokinetic and pharmacodynamic properties of each drug.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each animal 2-3 times per week as a measure of general toxicity.

    • Monitor animals for any other signs of distress or toxicity.

  • Study Endpoint:

    • Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or for a set duration (e.g., 21-28 days).

    • Euthanize animals according to ethical guidelines and collect tumors for further analysis if required.

Data Presentation and Analysis

Efficacy is primarily assessed by comparing tumor growth between the treatment groups. The key metric is Tumor Growth Inhibition (TGI).

Table 3: Example Data Summary for In Vivo Combination Study

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control1850 ± 210-+2.5
This compound (5 mg/kg)980 ± 15047.0-1.8
Agent B (20 mg/kg)1150 ± 18037.8-3.1
This compound + Agent B350 ± 9581.1-4.5

TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Mandatory Visualizations

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_end Endpoint & Analysis A Implant Tumor Cells in Mice B Monitor Tumor Growth to ~100-150 mm³ A->B C Randomize Mice into 4 Treatment Groups B->C D Administer Treatments (Vehicle, this compound, Agent B, Combo) C->D E Measure Tumor Volume & Body Weight (2-3x / week) D->E F Study Endpoint Reached (e.g., Day 21) E->F G Calculate Tumor Growth Inhibition (TGI) F->G H Assess Efficacy & Tolerability G->H

In Vivo Xenograft Study Workflow

G Receptor Growth Factor Receptor Ras RAS Receptor->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus Erk->Nucleus Proliferation Transcription Factors (Cell Proliferation, Survival) Nucleus->Proliferation AgentB Agent B (e.g., MEK Inhibitor) AgentB->Mek Inhibits This compound This compound (DNA Damage) This compound->Proliferation Inhibits via Apoptosis

MAPK Signaling Pathway Inhibition

References

Application Notes and Protocols for Evaluating Promitil® Efficacy in Multidrug-Resistant (MDR) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Promitil® is a novel, pegylated liposomal formulation of a mitomycin-c (MMC) lipid-based prodrug (PL-MLP).[1][2] This formulation is engineered to enhance the therapeutic index of MMC by reducing systemic toxicity while increasing drug concentration at the tumor site.[3][4] this compound® has demonstrated activity in preclinical models of multi-drug-resistant (MDR) tumors, a significant challenge in oncology.[3][4] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[5][6]

This compound®'s unique design, where the active MMC is released from its lipidic prodrug form (MLP) by reducing agents abundant in the tumor microenvironment, presents a promising strategy to bypass these efflux mechanisms.[4][7] These application notes provide a detailed framework and specific protocols for researchers to evaluate the efficacy of this compound® in MDR cell lines compared to both their non-resistant parental counterparts and free MMC.

Principle of Action and Overcoming Resistance

This compound® is designed for stability in plasma and selective activation within the tumor microenvironment.[2] The liposomal carrier facilitates accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[7] Once at the tumor site, the MLP prodrug is cleaved by reducing agents, releasing active MMC.[4] This localized activation is hypothesized to bypass P-gp-mediated resistance, as the prodrug is not a substrate for the efflux pump, and the active MMC is released intracellularly or in close proximity to the cells, achieving a high local concentration.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 MDR Cancer Cell This compound This compound® Liposome (PL-MLP Prodrug) Accumulation Liposome Accumulation (EPR Effect) This compound->Accumulation Tumor Targeting Pgp P-gp Efflux Pump Pgp->this compound Membrane Activation Prodrug Activation (Thiolytic Cleavage) Accumulation->Activation Reducing Agents MMC Active Mitomycin-C (MMC) Activation->MMC DNA DNA Cross-linking & Apoptosis MMC->DNA Cellular Uptake

Caption: Proposed mechanism of this compound® in overcoming P-gp-mediated multidrug resistance.

Experimental Workflow

A systematic approach is required to comprehensively evaluate this compound®'s efficacy. The following workflow outlines the key stages, from cell line selection to data analysis. This process involves direct comparison against a control (free MMC) in both drug-sensitive (parental) and MDR cell lines.

G cluster_assays Efficacy Evaluation Assays start Select MDR Cell Line & Parental (Sensitive) Counterpart treatment Treat Cells with this compound® and Free Mitomycin-C (Dose-Response) start->treatment assay1 Protocol 1: Cell Viability Assay (e.g., MTT) treatment->assay1 assay2 Protocol 2: Apoptosis Assay (e.g., Annexin V) treatment->assay2 assay3 Protocol 3: Drug Accumulation Assay treatment->assay3 analysis Data Analysis: Compare IC50, Apoptosis Rate, & Intracellular Drug Levels assay1->analysis assay2->analysis assay3->analysis conclusion Determine Efficacy and Ability to Overcome MDR analysis->conclusion G obs1 Observation 1: Low Resistance Factor for this compound® in Viability Assay interp Interpretation: This compound® circumvents drug efflux, restoring cytotoxic effect. obs1->interp obs2 Observation 2: High Apoptosis Rate with This compound® in MDR Cells obs2->interp obs3 Observation 3: High Intracellular MMC from This compound® in MDR Cells obs3->interp conc Conclusion: This compound® is effective against the assessed MDR cell line. interp->conc

References

Application Notes and Protocols for Establishing a Promitil Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promitil is an innovative, pegylated liposomal formulation of a mitomycin C (MMC) lipid-based prodrug.[1][2][3] This advanced drug delivery system is engineered to enhance the therapeutic index of MMC by reducing systemic toxicity while targeting tumor tissues.[2][3] The prodrug, MLP, consists of MMC linked to a lipid anchor via a cleavable dithiobenzyl bridge.[1][2] Activation and release of the cytotoxic agent, MMC, occur preferentially within the tumor microenvironment, which is often characterized by elevated levels of reducing agents that cleave the thio-benzyl bridge.[2][3] Furthermore, studies have shown that radiation can enhance the release of active MMC from this compound, suggesting a potential for synergistic effects in chemoradiotherapy.[1][4]

These application notes provide a comprehensive protocol for determining the dose-response relationship of this compound in a cancer cell line of interest. Establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) are fundamental steps in preclinical drug development to quantify the potency of a therapeutic agent and to understand its mechanism of action. The following protocols detail the necessary steps from cell culture preparation to data analysis and visualization.

Signaling Pathway and Mechanism of Action

This compound's unique design allows for targeted drug delivery and activation. The liposomal formulation provides a long circulation half-life and facilitates accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1] Once at the tumor site, the prodrug is activated by reducing agents, such as glutathione, which are often present at high concentrations in the tumor microenvironment. This leads to the release of MMC, a potent DNA cross-linking agent that inhibits DNA synthesis and induces apoptosis in cancer cells.

Promitil_Pathway cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment This compound This compound (Liposomal Prodrug) EPR EPR Effect This compound->EPR Accumulation Reducing_Agents Reducing Agents (e.g., Glutathione) EPR->Reducing_Agents Active_MMC Active Mitomycin C (MMC) Reducing_Agents->Active_MMC Prodrug Activation DNA_Crosslinking DNA Cross-linking Active_MMC->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Workflow Start Start Cell_Culture Cell Culture (Logarithmic Growth) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Treatment Cell Treatment Incubation_24h->Treatment Promitil_Prep This compound Serial Dilution Promitil_Prep->Treatment Incubation_48_72h 48-72h Incubation Treatment->Incubation_48_72h MTT_Assay MTT Assay Incubation_48_72h->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End End Data_Analysis->End Data_Interpretation Raw_Absorbance Raw Absorbance Data (570 nm) Background_Correction Background Correction Raw_Absorbance->Background_Correction Percent_Viability Calculate % Cell Viability Background_Correction->Percent_Viability Plot_Curve Plot Dose-Response Curve (% Viability vs. Log[this compound]) Percent_Viability->Plot_Curve Nonlinear_Regression Non-linear Regression Analysis Plot_Curve->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50

References

Application Note: Stability-Indicating Analytical Method for Promitil® Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Promitil® and its degradation products. This compound® is a liposomal formulation of a lipid-based prodrug of Mitomycin-C (MMC), an established chemotherapeutic agent.[1][2] The stability of this formulation is critical to ensure its safety, efficacy, and shelf-life.[3] This application note provides a comprehensive protocol for forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[4][5] The developed HPLC method effectively separates the intact this compound® from its degradation products, demonstrating its suitability for stability testing in pharmaceutical development and quality control.

1. Introduction

This compound® is a novel, proprietary formulation designed to enhance the therapeutic index of Mitomycin-C by reducing systemic toxicity and improving drug delivery to tumor tissues.[1][2] As with any pharmaceutical product, establishing a stability profile is a critical regulatory requirement to ensure that the drug product maintains its quality, purity, and potency throughout its shelf-life.[6][7] Stability-indicating methods are analytical procedures that can accurately distinguish the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable measure of the drug's stability.[8][9]

Forced degradation, or stress testing, is an essential part of developing and validating such methods.[10] By subjecting the drug to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and the analytical method's ability to separate and quantify these degradants can be confirmed.[4][11] The goal is typically to achieve 5-20% degradation of the API to ensure that the method is challenged appropriately.[4][10][12] This application note describes a robust reversed-phase HPLC (RP-HPLC) method developed for this purpose.

2. Materials and Reagents

  • This compound® Reference Standard

  • This compound® Formulation (e.g., lyophilized powder for injection)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (ACS Grade)

  • Ammonium Acetate (ACS Grade)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

3. Instrumentation and Chromatographic Conditions

A standard HPLC system with UV detection is used for this method.[13]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 365 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound® Reference Standard in a 25 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4.2. Preparation of Sample Solutions (from Formulation)

  • Reconstitute the this compound® formulation according to the product instructions.

  • Dilute the reconstituted solution with the diluent to achieve a theoretical final concentration of 100 µg/mL of this compound®.

  • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

4.3. Forced Degradation Protocol

For each condition, prepare a sample solution at a concentration of 1 mg/mL. After the specified stress period, neutralize the sample if necessary, and then dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Acid Hydrolysis:

    • Add 1 mL of 1N HCl to 1 mL of the 1 mg/mL sample solution.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 1 mL of 1N NaOH.

  • Base Hydrolysis:

    • Add 1 mL of 1N NaOH to 1 mL of the 1 mg/mL sample solution.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 1 mL of 1N HCl.

  • Oxidative Degradation:

    • Add 1 mL of 30% H₂O₂ to 1 mL of the 1 mg/mL sample solution.

    • Keep at room temperature for 1 hour, protected from light.

  • Thermal Degradation:

    • Store the solid drug substance (or formulation) in an oven at 80°C for 48 hours.

    • Prepare the sample solution as described in section 4.2.

  • Photolytic Degradation:

    • Expose the solid drug substance (or formulation) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

    • A control sample should be stored in the dark under the same conditions.

    • Prepare the sample solution as described in section 4.2.

5. Data Presentation

The results of the forced degradation studies should be summarized to show the performance of the stability-indicating method. Key parameters include the assay of the intact drug, the formation of degradation products, and the mass balance.

Table 2: Summary of Forced Degradation Results for this compound®

Stress ConditionAssay of this compound® (%)% DegradationIndividual Impurity Max (%)Total Impurities (%)Mass Balance (%)
Control (Unstressed) 99.8N/A<0.10.2100.0
Acid (1N HCl, 60°C, 2h) 85.214.68.5 (at RRT 0.85)14.599.7
Base (1N NaOH, RT, 30min) 90.19.75.2 (at RRT 0.72)9.699.7
Oxidation (30% H₂O₂, RT, 1h) 88.511.37.1 (at RRT 1.15)11.299.7
Thermal (80°C, 48h) 94.35.52.8 (at RRT 0.91)5.499.7
Photolytic (ICH Q1B) 92.67.24.1 (at RRT 1.25)7.199.7

RRT = Relative Retention Time

6. Visualizations

6.1. Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of this compound®.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting p1 Receive this compound® (API or Formulation) p2 Prepare 1 mg/mL Stock Solution p1->p2 s1 Acid Hydrolysis (HCl, Heat) p2->s1 Apply Stress s2 Base Hydrolysis (NaOH, RT) p2->s2 Apply Stress s3 Oxidation (H2O2, RT) p2->s3 Apply Stress s4 Thermal (Dry Heat) p2->s4 Apply Stress s5 Photolytic (Light/UV) p2->s5 Apply Stress s6 Control (Unstressed) p2->s6 Apply Stress a1 Neutralize & Dilute to 100 µg/mL s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 s6->a1 a2 HPLC-UV Analysis a1->a2 a3 Data Processing a2->a3 r1 Assay & Impurity Profile a3->r1 r2 Mass Balance Calculation r1->r2 r3 Method Validation Report r2->r3

Caption: Workflow for forced degradation and stability analysis of this compound®.

6.2. Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where this compound®, as a Mitomycin-C prodrug, leads to DNA damage and apoptosis in cancer cells.

G drug This compound® (Liposomal Prodrug) activation Thiolytic Activation in Tumor Microenvironment drug->activation mmc Active Mitomycin-C (MMC) activation->mmc releases dna Nuclear DNA mmc->dna targets crosslink DNA Cross-linking & Alkylation dna->crosslink damage DNA Damage Response (DDR) crosslink->damage apoptosis Apoptosis (Cell Death) damage->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Promitil Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Promitil liposomes. Find answers to frequently asked questions and troubleshooting tips to prevent aggregation and ensure the stability of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the aggregation of this compound liposomes?

A1: The aggregation of this compound liposomes is a complex issue influenced by several factors. The primary contributors include:

  • Electrostatic Interactions: Insufficient surface charge on the liposomes can lead to a reduction in electrostatic repulsion between particles, causing them to aggregate.

  • Hydrophobic Interactions: Exposure of hydrophobic regions of the lipid bilayer or the encapsulated this compound can lead to aggregation to minimize contact with the aqueous environment.

  • Environmental Stress: Factors such as improper pH, high ionic strength of the buffer, extreme temperatures (including freeze-thaw cycles), and mechanical stress (e.g., vigorous vortexing) can destabilize liposomes and induce aggregation.

  • Lipid Composition: The choice of lipids and their molar ratios in the formulation can significantly impact the stability and surface characteristics of the liposomes.

  • This compound Loading: High concentrations of encapsulated this compound can sometimes alter the membrane properties and contribute to instability.

Q2: How can I modify my formulation to improve the stability of this compound liposomes?

A2: To enhance the stability of your this compound liposome (B1194612) formulation, consider the following modifications:

  • Inclusion of Charged Lipids: Incorporating charged lipids such as phosphatidylglycerol (PG) or phosphatidic acid (PA) can increase the zeta potential of the liposomes, thereby increasing electrostatic repulsion and preventing aggregation.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylated lipids) to the formulation creates a hydrophilic steric barrier on the surface of the liposomes. This "stealth" coating reduces both electrostatic and hydrophobic interactions between particles.

  • Optimize Lipid Composition: The use of lipids with saturated fatty acid chains (e.g., DSPC) can increase the rigidity of the bilayer, making the liposomes more stable. The inclusion of cholesterol can also modulate membrane fluidity and reduce aggregation.

  • Control this compound-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is crucial. Overloading the liposomes can lead to drug expulsion or membrane destabilization.

Q3: What is the recommended storage condition for this compound liposomes?

A3: For optimal stability, this compound liposomes should be stored at 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer and cause irreversible aggregation. The storage buffer should be maintained at a pH where the liposomes have maximum stability, which should be determined experimentally.

Troubleshooting Guide: this compound Liposome Aggregation

This guide provides a systematic approach to diagnosing and resolving issues with this compound liposome aggregation.

Problem: Visible precipitation or increased turbidity in the liposome solution.

This is a common sign of liposome aggregation. Follow the steps below to identify the cause and find a solution.

Troubleshooting_Aggregation cluster_formulation Formulation Review cluster_process Process Examination cluster_storage Storage Verification start Start: Aggregation Observed check_formulation Step 1: Review Formulation start->check_formulation charged_lipids Include Charged Lipids? check_formulation->charged_lipids Electrostatics pegylation Incorporate PEGylated Lipids? check_formulation->pegylation Steric Hindrance lipid_ratio Optimize Lipid Ratios? check_formulation->lipid_ratio Bilayer Integrity check_process Step 2: Examine Preparation Process hydration_temp Hydration Temperature Correct? check_process->hydration_temp sonication_params Sonication/Extrusion Parameters Optimal? check_process->sonication_params buffer_cond Buffer pH/Ionic Strength Correct? check_process->buffer_cond check_storage Step 3: Verify Storage Conditions storage_temp Stored at 2-8°C? check_storage->storage_temp freeze_thaw Freeze-Thaw Cycles Avoided? check_storage->freeze_thaw solution Solution: Stable Liposomes charged_lipids->check_process If aggregation persists pegylation->check_process If aggregation persists lipid_ratio->check_process If aggregation persists hydration_temp->check_storage If aggregation persists sonication_params->check_storage If aggregation persists buffer_cond->check_storage If aggregation persists storage_temp->solution Problem Resolved freeze_thaw->solution Problem Resolved Thin_Film_Hydration start Start: Lipid & this compound Mixture dissolve 1. Dissolve in Organic Solvent (e.g., Chloroform:Methanol) start->dissolve evaporate 2. Rotary Evaporation to form a thin film dissolve->evaporate dry 3. Dry under vacuum overnight evaporate->dry hydrate 4. Hydrate with aqueous buffer above lipid Tc dry->hydrate sonicate_extrude 5. Size reduction: Sonication or Extrusion hydrate->sonicate_extrude purify 6. Purify by size exclusion chromatography sonicate_extrude->purify end End: Purified this compound Liposomes purify->end

addressing Promitil instability during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Promitil

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the potential instability of this compound during in vitro experiments. The information is structured to help troubleshoot common issues and answer frequently asked questions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate forms in my cell culture medium after adding this compound.

  • Symptoms: You observe visible particulate matter or cloudiness in the culture medium after adding your this compound stock solution. This can lead to inconsistent and inaccurate experimental outcomes.[1][2]

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Low Aqueous Solubility This compound has limited solubility in aqueous solutions. Adding a concentrated stock directly to the medium can cause it to precipitate. To avoid this "solvent shock," add the stock solution dropwise to the culture medium while gently swirling or vortexing. Pre-warming the medium to 37°C may also improve solubility.[1][2]
High Final Concentration The final concentration of this compound in your assay may exceed its solubility limit. Consider performing a dose-response experiment to determine the maximum soluble concentration in your specific cell culture medium.[3]
Incorrect Stock Solvent Ensure you are using an appropriate solvent for your stock solution. Anhydrous DMSO is recommended for preparing high-concentration stock solutions of this compound.[3]
Media Component Interaction Components in the culture medium, such as proteins and salts from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[1][2] If you suspect this, consider testing the stability of this compound in both serum-containing and serum-free media.[2]

Issue 2: My experimental results with this compound are inconsistent.

  • Symptoms: You are observing high variability between experimental replicates or a loss of this compound's activity over time.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Compound Degradation This compound may be degrading under your experimental conditions. Factors such as pH, temperature, and light exposure can impact its stability.[4][5] It is crucial to assess the stability of this compound under your specific experimental conditions.[5]
Incomplete Solubilization Visually inspect your stock solutions for any precipitate. If present, gently warm and vortex the solution to ensure complete dissolution. It is also good practice to prepare fresh stock solutions frequently.[4]
Adsorption to Plasticware This compound may adsorb to the surface of plasticware, such as plates and tubes, which would lower its effective concentration.[6] To minimize this, consider using low-protein-binding plasticware.[2]
Freeze-Thaw Cycles Repeatedly freezing and thawing your stock solution can lead to degradation. Prepare small aliquots of your stock solution to minimize the number of freeze-thaw cycles.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[3] Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[1][6]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C, protected from light. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.[1] It is not recommended to store aqueous dilutions of this compound for more than a day.[1]

Q3: Could components in my cell culture medium affect this compound's stability?

A3: Yes, several components in standard cell culture media can affect the stability of small molecules. The pH of the medium (typically 7.2-7.4) can promote hydrolysis, while incubation at 37°C can accelerate chemical degradation.[4] Additionally, media components like amino acids, vitamins, and metal ions can interact with and degrade the compound.[4][7] If your medium is supplemented with serum, enzymes such as esterases and proteases can also metabolize this compound.[4]

Q4: My cells are not responding to this compound as expected. Could this be a stability issue?

A4: A lack of the expected biological response can indeed be due to compound instability.[2] This could be a result of precipitation, degradation, or adsorption to plasticware, all of which would reduce the effective concentration of the active compound.[2][6] We recommend following the troubleshooting steps outlined in this guide to investigate potential stability issues.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C

SolventConcentrationDuration (1 month)Duration (6 months)
Anhydrous DMSO10 mM>99% Remaining>98% Remaining
Ethanol10 mM>95% Remaining>90% Remaining
PBS (pH 7.4)100 µM<80% Remaining<60% Remaining

Table 2: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If the compound does not readily dissolve, vortex the solution gently. For higher concentrations, sonication in an ultrasonic bath may be necessary to fully dissolve the compound.[3]

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.[1]

  • Preparation of this compound-Spiked Medium: Prepare a sufficient volume of your complete cell culture medium. Spike the medium with this compound from a stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal (<0.5%).[1]

  • Incubation: Incubate the this compound-spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the spiked medium. The "time zero" sample should be taken immediately after adding this compound.[8]

  • Sample Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of this compound at each time point.[8]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. Plot the percentage of this compound remaining versus time to determine the degradation kinetics.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Instability start Inconsistent In Vitro Results check_purity Assess Compound Purity and Identity (HPLC, MS) start->check_purity check_solubility Evaluate Solubility in Assay Medium check_purity->check_solubility If pure assess_stability_buffer Perform Stability Assessment in Assay Buffer check_solubility->assess_stability_buffer If soluble assess_stability_cells Perform Stability Assessment with Cells assess_stability_buffer->assess_stability_cells If stable identify_degradants Identify Degradation Products (LC-MS) assess_stability_cells->identify_degradants If unstable optimize_conditions Optimize Assay Conditions (e.g., time, pH) identify_degradants->optimize_conditions consistent_results Consistent Results optimize_conditions->consistent_results

Caption: A logical workflow for troubleshooting inconsistent experimental data.[9]

ExperimentalWorkflow This compound Stability Assessment Workflow prep_stock Prepare 10 mM this compound Stock in DMSO spike_media Spike Cell Culture Medium to Final Concentration prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples analyze Analyze Samples by HPLC/LC-MS collect_samples->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate plot_data Plot Degradation Kinetics calculate->plot_data SignalingPathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf

References

reducing variability in Promitil in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vitro cell-based assays involving Promitil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin-C (MMC).[1][2][3] Its mechanism of action involves the selective release of the active chemotherapeutic agent, Mitomycin-C, which is a potent DNA cross-linking agent. This release is facilitated by reducing agents, which are often found in higher concentrations in the tumor microenvironment, or can be triggered by external stimuli like radiation.[1][3][4] In in vitro settings, the activation of this compound and subsequent cytotoxicity are dependent on the cellular redox environment and the presence of activating stimuli.

Q2: What are the common in vitro cell-based assays used to evaluate this compound?

A2: Common in vitro assays for this compound include:

  • Cytotoxicity assays: To determine the dose-dependent killing of cancer cells (e.g., using MTT, MTS, or CellTiter-Glo® assays).

  • Radiosensitization assays: To assess the ability of this compound to enhance the cytotoxic effects of radiation.[4] This typically involves treating cells with this compound, exposing them to a controlled dose of radiation, and then measuring cell viability or clonogenic survival.

  • Mechanistic studies: To investigate the downstream effects of this compound-induced DNA damage, such as cell cycle arrest and apoptosis assays.

Q3: My this compound treatment is not showing the expected cytotoxic effect. What are the initial checks I should perform?

A3: If you observe a lack of expected cytotoxicity, consider the following initial checks:

  • Cell Line Sensitivity: Confirm from literature or your own baseline data that the cell line you are using is sensitive to Mitomycin-C.

  • Reagent Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could compromise the liposomal formulation.

  • Assay Conditions: Double-check all experimental parameters, including cell seeding density, this compound concentration, and incubation times.[5]

Troubleshooting Guides

High variability in in vitro cell-based assays is a common challenge that can obscure the true biological effects of a compound like this compound.[6] This guide addresses specific issues that can lead to variability in your experiments.

Category 1: Cell Culture and Handling

Issue: High variability in results between replicate wells or experiments.

High variability is an intrinsic feature of biological systems, but several factors in cell culture can exacerbate this.[5] Inconsistent cell culture practices are a prominent contributor to irreproducible results.[5]

Potential Cause Troubleshooting Steps
Cell Passage Number Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.[7]
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can respond differently to stimuli.[5]
Cell Line Authentication Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[7]
Mycoplasma Contamination Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
Category 2: Assay Protocol and Execution

Issue: Inconsistent or unexpected results from a cell viability assay (e.g., MTT, CellTiter-Glo®).

The choice and execution of the cytotoxicity assay are critical for reliable data.

Potential Cause Troubleshooting Steps
Assay Principle and Cell Type Ensure the chosen assay is compatible with your cell line and treatment. For example, assays relying on metabolic activity can be confounded by drugs that alter metabolism without affecting viability.
Incubation Times Adhere strictly to the recommended incubation times for both the drug treatment and the assay itself.
Edge Effects Be aware of "edge effects" in multi-well plates, where wells on the perimeter can have different evaporation rates and temperature distribution. Consider not using the outer wells for experimental data or filling them with media to create a humidity barrier.[8]
Pipetting Errors Use calibrated pipettes and consistent technique to minimize volume variations between wells.
Category 3: this compound-Specific Issues

Issue: High variability in radiosensitization experiments.

The synergy between this compound and radiation introduces additional sources of variability.

Potential Cause Troubleshooting Steps
Inconsistent Radiation Dose Ensure uniform and accurate delivery of radiation to all experimental plates. Calibrate the radiation source regularly.
Variable Cellular Redox State The activation of this compound is sensitive to the cellular reducing environment. Ensure consistent cell culture conditions (e.g., media formulation, cell density) that can influence the redox state.
Timing of this compound Treatment and Irradiation The timing between this compound administration and irradiation is critical. Standardize this interval across all experiments to ensure consistent drug uptake and activation.

Methodologies for Key Experiments

1. Standard Cytotoxicity Assay (e.g., MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Clonogenic Survival Assay for Radiosensitization

  • Cell Seeding: Plate a known number of cells in a multi-well plate.

  • This compound Treatment: Treat the cells with a non-toxic concentration of this compound for a defined period.

  • Irradiation: Expose the cells to varying doses of ionizing radiation.

  • Colony Formation: After treatment, trypsinize the cells, count them, and re-plate a known number of cells in a larger culture dish. Allow the cells to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to determine the radiosensitizing effect of this compound.

Visualizations

Promitil_Mechanism_of_Action This compound This compound (Liposomal Prodrug) MMC_Prodrug MMC Prodrug (MLP) This compound->MMC_Prodrug Release from Liposome Active_MMC Active Mitomycin-C (MMC) MMC_Prodrug->Active_MMC Activation by Reducing Agents/ Radiation DNA Cellular DNA Active_MMC->DNA Intercalation DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Alkylation Cell_Death Cell Death (Apoptosis) DNA_Crosslinking->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Phase) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Promitil_Addition Add this compound (Dose-response) Seeding->Promitil_Addition Incubation Incubate (e.g., 48h) Promitil_Addition->Incubation Viability_Reagent Add Viability Reagent (e.g., MTS) Incubation->Viability_Reagent Read_Plate Read Plate (Absorbance) Viability_Reagent->Read_Plate Data_Normalization Normalize Data to Control Read_Plate->Data_Normalization Dose_Response_Curve Generate Dose- Response Curve Data_Normalization->Dose_Response_Curve

Caption: A typical experimental workflow for an in vitro cytotoxicity assay with this compound.

Variability_Sources cluster_biological Biological Factors cluster_technical Technical Factors cluster_operator Operator Factors Variability High Assay Variability Cell_Line Cell Line Integrity (Passage, Authentication) Variability->Cell_Line Cell_State Cellular State (Confluency, Health) Variability->Cell_State Contamination Contamination (Mycoplasma) Variability->Contamination Reagents Reagent Quality (this compound Stability) Variability->Reagents Protocol Protocol Adherence (Timing, Volumes) Variability->Protocol Environment Environmental (Incubator, Edge Effects) Variability->Environment Pipetting Pipetting Technique Variability->Pipetting Handling Cell Handling Variability->Handling

Caption: Key sources of variability in in vitro cell-based assays.

References

troubleshooting inconsistent Promitil drug release kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Promitil® technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to inconsistent drug release kinetics during experiments with this compound® and other liposomal drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and how does it release its active agent?

This compound® is a liposomal formulation of a Mitomycin C (MMC) prodrug. The liposome (B1194612) is designed to be stable in circulation. The release of the active MMC is triggered by reducing agents or radiation, which are often found in the tumor microenvironment. This targeted release mechanism aims to increase the therapeutic efficacy of MMC while reducing systemic toxicity.

Q2: What are the most common causes of inconsistent drug release from liposomal formulations like this compound®?

Inconsistent drug release from liposomal formulations can be attributed to several factors, broadly categorized as formulation-related and process-related issues. Key factors include:

  • Lipid Composition: The type of phospholipids (B1166683) and the ratio of lipids to cholesterol can significantly impact membrane fluidity and drug retention.

  • Drug-to-Lipid Ratio: An improper ratio can lead to drug precipitation or inefficient encapsulation.

  • Particle Size and Lamellarity: Variations in liposome size and the number of lipid bilayers can affect the drug release profile.

  • Encapsulation Efficiency: Low or variable encapsulation efficiency will naturally lead to inconsistent release data.

  • Storage and Stability: Liposomes can be physically and chemically unstable, leading to aggregation, fusion, and drug leakage over time.

Q3: What is "burst release" and how can I minimize it?

Burst release is the rapid release of a large amount of the drug shortly after the start of a release study. This is often due to the drug being adsorbed to the surface of the liposome rather than being properly encapsulated. To minimize burst release, ensure thorough purification of the liposomal suspension to remove any unencapsulated or surface-adsorbed drug. Techniques like dialysis or size exclusion chromatography are effective for this purpose.

Q4: My drug release is too slow and incomplete. What could be the issue?

Slow and incomplete drug release can be caused by several factors:

  • High Cholesterol Content: Cholesterol increases the rigidity of the lipid bilayer, which can slow down the release of the encapsulated drug.

  • Strong Drug-Lipid Interactions: Strong interactions between the drug and the lipid components can hinder its release.

  • Low Drug Solubility in the Release Medium: If the drug has poor solubility in the release medium, this can become the rate-limiting step. Ensure that "sink conditions" are maintained during your in vitro release study, meaning the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility.

Troubleshooting Guides

Issue 1: High Variability in Release Profiles Between Batches

Symptoms: You observe significant differences in the cumulative drug release profiles when comparing different batches of your this compound® formulation.

Possible Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Inconsistent Liposome Size Distribution Characterize the particle size and polydispersity index (PDI) of each batch using Dynamic Light Scattering (DLS). Aim for a PDI below 0.2 for a homogenous population.
Variable Encapsulation Efficiency Determine the encapsulation efficiency for each batch. Inconsistent drug loading will lead to variable release. Optimize your drug loading method to ensure reproducibility.
Differences in Lipid Film Hydration Ensure the hydration step is well-controlled. Factors like temperature, hydration time, and agitation speed can affect liposome formation.
Inconsistent Sonication or Extrusion If using sonication or extrusion to reduce liposome size, ensure the parameters (e.g., sonication time and power, number of extrusion cycles) are kept constant across all batches.
Issue 2: Unexpectedly Fast Drug Release (Burst Effect)

Symptoms: A large percentage of the encapsulated drug is released within the first few hours of the in vitro release study, which is not the expected controlled-release profile for this compound®.

Possible Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Surface-Adsorbed Drug Improve the purification process to remove unencapsulated drug. Dialysis against a large volume of buffer or size exclusion chromatography are recommended.
Liposome Instability in Release Medium Evaluate the stability of your liposomes in the release medium. The components of the medium could be destabilizing the lipid bilayer.
High Phospholipid to Cholesterol Ratio A lower cholesterol content can lead to a more fluid and leaky membrane. Consider optimizing the cholesterol ratio in your formulation.
Issue 3: Incomplete or Slow Drug Release

Symptoms: The cumulative drug release plateaus at a low percentage, or the release is significantly slower than anticipated.

Possible Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Poor Drug Solubility in Release Medium Ensure sink conditions are maintained. This can be achieved by using a larger volume of release medium or by periodically replacing the medium.
High Cholesterol Content A high cholesterol content can make the lipid bilayer too rigid, hindering drug release. Try reducing the cholesterol ratio in your formulation.
Strong Drug-Lipid Interactions The drug may be strongly interacting with the lipid components. Consider modifying the lipid composition to reduce these interactions.

Data Presentation: Comparison of Drug Release Profiles

The following table provides a hypothetical comparison of ideal versus problematic drug release profiles for a liposomal formulation.

Time (hours)Ideal Release Profile (% Cumulative Release)Problematic Profile 1: High Burst Release (% Cumulative Release)Problematic Profile 2: Slow/Incomplete Release (% Cumulative Release)
0000
15401
210582
420655
8407010
12607215
24857525
48957630

Experimental Protocols

In Vitro Drug Release Testing using Dialysis Method

Objective: To determine the in vitro release profile of this compound®.

Materials:

  • This compound® liposomal suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Beakers

  • Syringes and needles

Methodology:

  • Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.

  • Pipette a known volume (e.g., 1 mL) of the this compound® suspension into the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release buffer (e.g., 100 mL).

  • Place the beaker on a magnetic stirrer at a constant speed and maintain the temperature at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analyze the concentration of Mitomycin C in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Quantification of Mitomycin C using HPLC

Objective: To determine the concentration of Mitomycin C in release samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

Procedure:

  • Prepare a standard curve of Mitomycin C in the release buffer.

  • Set the UV detector to a wavelength of 365 nm.

  • Inject the collected release samples and standards into the HPLC system.

  • Quantify the concentration of Mitomycin C in the samples by comparing the peak areas to the standard curve.

Liposome Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the mean particle size and polydispersity index (PDI) of the this compound® formulation.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute the liposomal suspension with deionized water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement at a constant temperature (e.g., 25°C).

  • Record the Z-average mean diameter and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse and homogenous population of liposomes.

Visualizations

G cluster_0 Troubleshooting Inconsistent Drug Release start Inconsistent Drug Release Observed batch_variability High Inter-Batch Variability? start->batch_variability burst_release High Initial Burst Release? batch_variability->burst_release No check_size Analyze Particle Size & PDI (DLS) batch_variability->check_size Yes slow_release Slow or Incomplete Release? burst_release->slow_release No check_purification Evaluate Purification Method (Dialysis, SEC) burst_release->check_purification Yes check_sink Verify Sink Conditions slow_release->check_sink Yes end_node Consistent Release Achieved slow_release->end_node No check_ee Measure Encapsulation Efficiency check_size->check_ee optimize_process Optimize Formulation Process (Hydration, Sonication/Extrusion) check_ee->optimize_process optimize_process->end_node check_stability Assess Liposome Stability in Medium check_purification->check_stability optimize_formulation_burst Optimize Formulation (e.g., Cholesterol Ratio) check_stability->optimize_formulation_burst optimize_formulation_burst->end_node check_cholesterol Assess Cholesterol Content check_sink->check_cholesterol optimize_formulation_slow Optimize Formulation (Lipid Composition) check_cholesterol->optimize_formulation_slow optimize_formulation_slow->end_node

Caption: A logical workflow for troubleshooting inconsistent drug release kinetics.

G cluster_1 Mitomycin C (MMC) Mechanism of Action mmc Mitomycin C (Inactive Prodrug) reductive_activation Reductive Activation (e.g., in Tumor Microenvironment) mmc->reductive_activation activated_mmc Activated MMC reductive_activation->activated_mmc dna Cellular DNA activated_mmc->dna Alkylates Guanine crosslinking DNA Interstrand Crosslinking dna->crosslinking replication_block Replication Fork Stall crosslinking->replication_block dna_repair DNA Damage Response (e.g., FA, NER pathways) replication_block->dna_repair apoptosis Apoptosis (Cell Death) dna_repair->apoptosis If damage is irreparable

Caption: Simplified signaling pathway of Mitomycin C's mechanism of action.

Technical Support Center: Optimizing Promitil Dosage for Synergistic Effects with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promitil in combination with radiotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of synergy between this compound and radiotherapy?

A1: this compound is a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin-C (MMC).[1][2] The synergistic effect with radiotherapy is based on a radiation-triggered drug release mechanism.[1][2] Radiotherapy induces cellular damage, leading to an increased production of thiol-containing compounds by tumor cells.[2] These thiols cleave the disulfide bridge in the this compound prodrug, releasing the active MMC directly at the tumor site.[2][3] This localized activation of MMC, a potent DNA crosslinking agent, enhances the DNA damage induced by radiation, leading to a synergistic antitumor effect.[2]

Q2: What is the recommended starting dosage for this compound in preclinical in vivo experiments?

A2: Preclinical studies in mouse xenograft models of colorectal cancer have shown that this compound is well-tolerated at doses significantly higher than equitoxic doses of free MMC.[1] For instance, a dose of 30 mg/kg of this compound was found to have comparable toxicity to a 3.3 mg/kg human-equivalent dose of MMC.[1] Therefore, a starting dose in this range could be considered, with subsequent dose-escalation studies to determine the optimal therapeutic window for your specific tumor model.

Q3: What are the key considerations for the timing of this compound administration relative to radiotherapy?

A3: In a clinical trial (NCT03823989), this compound was administered 1-3 days before the initiation of a course of external beam radiotherapy.[4] Preclinical studies have also administered this compound immediately prior to and following irradiation.[5] The rationale for administering this compound before radiotherapy is to allow for its accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect, ensuring its presence during and after radiation-induced cellular changes that trigger its activation.[2]

Q4: How does radiation affect the release of Mitomycin-C from this compound?

A4: In vitro studies have demonstrated that the rate of active MMC release from this compound is significantly increased in the medium from previously irradiated cancer cells.[1] This is attributed to the increased secretion of thiol-reducing agents by the radiation-damaged cells.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected synergistic effects in in vitro experiments.

  • Possible Cause 1: Suboptimal timing of this compound incubation and irradiation.

    • Troubleshooting Tip: Ensure that cells are pre-incubated with this compound for a sufficient duration to allow for cellular uptake before irradiation. The optimal pre-incubation time may vary between cell lines and should be determined empirically.

  • Possible Cause 2: Inadequate thiol production by the irradiated cells.

    • Troubleshooting Tip: The level of thiol production can be cell-line dependent. Consider measuring the thiol concentration in the conditioned medium of your specific cell line post-irradiation to confirm a sufficient level for this compound activation.

  • Possible Cause 3: Issues with the clonogenic survival assay.

    • Troubleshooting Tip: Ensure proper cell seeding density to avoid colony overlap. Colonies should consist of at least 50 cells to be counted. Staining with crystal violet should be performed after an adequate incubation period (typically 1-3 weeks) to allow for colony formation.[6]

Issue 2: High variability in tumor response in in vivo xenograft studies.

  • Possible Cause 1: Heterogeneity of the Enhanced Permeability and Retention (EPR) effect.

    • Troubleshooting Tip: The EPR effect can be highly variable between individual tumors, even of the same type.[7] Consider using imaging techniques to assess tumor vascularity and permeability in your animal models to correlate with treatment response. Strategies to modulate the EPR effect, such as co-administration of agents that normalize tumor vasculature, could be explored.[8]

  • Possible Cause 2: Inconsistent liposome (B1194612) biodistribution.

    • Troubleshooting Tip: The biodistribution of liposomes can be influenced by factors such as particle size and surface characteristics.[9] Ensure consistent batch-to-batch quality of your this compound formulation. Radiolabeling of liposomes can be used to track their in vivo distribution and accumulation at the tumor site.[10]

  • Possible Cause 3: Suboptimal radiotherapy planning and delivery.

    • Troubleshooting Tip: Accurate and consistent delivery of the prescribed radiation dose to the tumor is critical. Utilize appropriate image-guided radiotherapy techniques for small animal models to ensure precise targeting and minimize dose variation.[11]

Issue 3: Unexpected toxicity in in vivo studies.

  • Possible Cause 1: Enhanced normal tissue toxicity due to the combination.

    • Troubleshooting Tip: While this compound is designed to have reduced systemic toxicity compared to free MMC, the combination with radiotherapy can potentially enhance toxicity in normal tissues within the radiation field.[5] Careful monitoring of animal weight, blood counts, and skin reactions in the irradiated area is crucial.[1] Consider dose de-escalation or fractionation of the radiotherapy dose to mitigate normal tissue toxicity.

  • Possible Cause 2: Off-target accumulation of liposomes.

    • Troubleshooting Tip: While the EPR effect promotes tumor accumulation, some liposomes can accumulate in other organs like the spleen and liver.[12] Biodistribution studies can help quantify this off-target accumulation.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Combination with Radiotherapy (RT) in Colorectal Cancer Xenograft Model

Treatment GroupDoseTumor Growth Delay (days)Reference
Control--[1]
RT alone2 Gy x 5~20[1]
Free MMC + RT3.3 mg/kg + 2 Gy x 5Not significantly different from RT alone[1]
This compound + RT30 mg/kg + 2 Gy x 5Significantly longer than RT alone[1]

Note: Specific quantitative tumor growth delay values were not available in the searched literature but the qualitative improvement was noted.[1]

Table 2: Clinical Trial Dosage of this compound with Radiotherapy (NCT03823989)

CohortThis compound Dose (mg/kg)Number of PatientsDose-Limiting Toxicities (DLTs)
11.2560
21.56≤1
31.86To be determined

Data is based on the trial design. Final results with DLTs per cohort were not available in the provided search results.[4]

Experimental Protocols

1. In Vitro MMC Release Assay

  • Objective: To quantify the release of active MMC from this compound in the presence of conditioned medium from irradiated cancer cells.

  • Methodology:

    • Culture cancer cells to ~80% confluency.

    • Irradiate a subset of cells with a clinically relevant dose of radiation (e.g., 2-8 Gy).

    • Collect the conditioned medium from both irradiated and non-irradiated cells at various time points post-irradiation (e.g., 24, 48, 72 hours).

    • Incubate this compound at a known concentration with the collected conditioned media at 37°C.

    • At specified time intervals, take aliquots and separate the liposomes from the supernatant by ultracentrifugation.

    • Quantify the concentration of free MMC in the supernatant using a validated method such as High-Performance Liquid Chromatography (HPLC).[12]

2. Clonogenic Survival Assay

  • Objective: To assess the synergistic cytotoxicity of this compound and radiotherapy.

  • Methodology:

    • Plate single-cell suspensions of cancer cells at various densities in 6-well plates.

    • Allow cells to attach for several hours.

    • Treat the cells with varying concentrations of this compound for a predetermined duration.

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubate the plates for 1-3 weeks until visible colonies are formed.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with 0.5% crystal violet.

    • Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.[6] The Dose Enhancement Ratio (DER) can then be calculated to quantify the radiosensitizing effect.

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the antitumor efficacy of this compound in combination with radiotherapy in a mouse xenograft model.

  • Methodology:

    • Implant cancer cells subcutaneously into the flank of immunodeficient mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).

    • Administer this compound intravenously at the determined dose.

    • Deliver fractionated radiotherapy to the tumors using a small animal irradiator with image guidance.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor for any signs of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[13]

Mandatory Visualization

Synergistic_Mechanism cluster_extracellular Extracellular Space cluster_tumor_cell Tumor Cell This compound This compound (Liposomal Prodrug) MMC Active MMC This compound->MMC Thiolytic Cleavage DNA DNA DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Thiols Increased Thiols (SH) Thiols->this compound Activates Cell_Death Cell Death DNA_damage->Cell_Death Leads to DDR DNA Damage Response (ATM/ATR) DNA_damage->DDR Activates DDR->Cell_Death If severe Radiotherapy Radiotherapy Radiotherapy->DNA Induces Radiotherapy->Thiols Stimulates Production MMC->DNA Crosslinks

Caption: Synergistic mechanism of this compound and radiotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MMC_release MMC Release Assay decision Synergy Observed? MMC_release->decision Clonogenic Clonogenic Survival Assay Clonogenic->decision Xenograft Xenograft Model Establishment Treatment This compound + RT Administration Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis end End Analysis->end start Start start->MMC_release start->Clonogenic decision->Xenograft Yes decision->end No, Optimize Parameters

Caption: General experimental workflow for evaluating this compound and radiotherapy.

References

challenges and solutions in scaling up Promitil formulation

Author: BenchChem Technical Support Team. Date: December 2025

Promitil Formulation Technical Support Center

Welcome to the technical support center for the this compound oral nanoemulsion formulation. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the this compound formulation from the laboratory to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge observed when scaling up the this compound nanoemulsion formulation?

A1: The most frequently encountered challenge is maintaining consistent droplet size and a low polydispersity index (PDI). While lab-scale batches using probe sonication yield droplets in the 80-100 nm range, initial pilot-scale batches using high-pressure homogenization often result in larger droplets (150-200 nm) and a PDI greater than 0.3, indicating a lack of uniformity.

Q2: Why does the nanoemulsion show signs of physical instability (creaming) after a few weeks of storage at room temperature in scaled-up batches?

A2: Creaming is typically a result of gravitational forces causing the less dense oil droplets to rise. This is exacerbated by an increase in droplet size, a phenomenon known as Ostwald ripening, where smaller droplets deposit onto larger ones. Insufficient surfactant concentration or a non-optimal surfactant to oil ratio in larger volumes can fail to provide the necessary steric or electrostatic stabilization to counteract this effect.

Q3: We are observing a decrease in encapsulation efficiency (EE) from ~95% at the lab scale to ~85% at the pilot scale. What could be the cause?

A3: A drop in encapsulation efficiency during scale-up is often linked to the homogenization process. The higher shear forces and longer processing times in larger-scale equipment can lead to a portion of the drug partitioning out of the oil phase and into the aqueous phase before droplet stabilization is complete. It may also be related to the saturation limit of this compound in the chosen lipid carrier at the processing temperature.

Q4: Can the final this compound nanoemulsion be sterile-filtered?

A4: Yes, the this compound nanoemulsion is designed for terminal sterilization via filtration. However, if the droplet size is not consistently below 200 nm, you may experience filter clogging and a significant loss of product. It is critical to ensure that the droplet size distribution is well-controlled before attempting sterile filtration with a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Inconsistent Droplet Size and High PDI

If you are experiencing an increase in mean droplet size and a PDI above the recommended limit of 0.25, please follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Droplet Size & PDI start High Droplet Size / PDI Detected q1 Is homogenization pressure optimized for the larger volume? start->q1 a1_yes Increase Homogenization Cycles q1->a1_yes Yes a1_no Perform Pressure Titration Study (10k-25k psi) q1->a1_no No q2 Is the surfactant-to-oil ratio (SOR) adequate? a1_yes->q2 a1_no->q2 a2_yes Evaluate Co-surfactant Addition q2->a2_yes Yes a2_no Increase Surfactant Concentration by 5-10% q2->a2_no No end_node Re-evaluate Droplet Size & PDI a2_yes->end_node a2_no->end_node

Caption: Troubleshooting workflow for droplet size and PDI issues.

Issue 2: Poor Physical Stability (Creaming/Phase Separation)

This guide addresses long-term stability issues with the this compound nanoemulsion.

Data Summary: Impact of Formulation Adjustments on Stability

Batch IDScaleHomogenization Pressure (psi)Surfactant:Oil RatioDroplet Size (nm)PDIStability (4 weeks @ 25°C)
LAB-01100 mLN/A (Probe Sonication)1:10950.15Stable
PILOT-01A10 L15,0001:101800.35Creaming Observed
PILOT-01B10 L20,0001:101450.28Slight Creaming
PILOT-02A 10 L 20,000 1.2:10 110 0.21 Stable
PILOT-02B 10 L 25,000 1.2:10 98 0.18 Stable

Experimental Protocols

Protocol 1: High-Pressure Homogenization (Pilot Scale)
  • Preparation of Phases:

    • Oil Phase: Dissolve 100g of this compound API into 1 kg of medium-chain triglyceride (MCT) oil. Gently heat to 40°C under constant stirring until fully dissolved.

    • Aqueous Phase: Dissolve 120g of Polysorbate 80 (surfactant) and 30g of a co-surfactant (e.g., Poloxamer 188) in 8.75 L of water for injection (WFI).

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase under high-shear mixing (e.g., using a Silverson mixer) for 15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Prime the high-pressure homogenizer (e.g., a GEA Niro Soavi PandaPLUS 2000) with WFI.

    • Pass the coarse emulsion through the homogenizer at a pressure of 20,000 psi (approx. 1379 bar).

    • Recirculate the emulsion for a total of 5-7 passes.

    • Collect samples after each pass for in-process control checks (droplet size analysis).

  • Cooling: Pass the final nanoemulsion through a heat exchanger to rapidly cool it down to room temperature (20-25°C).

  • Final Filtration: Filter the nanoemulsion through a 0.45 µm pre-filter followed by a 0.22 µm sterilizing-grade filter.

Protocol 2: Droplet Size and PDI Measurement (DLS)
  • Sample Preparation: Dilute the nanoemulsion sample 1:100 with WFI to avoid multiple scattering effects.

  • Instrument Setup: Use a calibrated Malvern Zetasizer or similar Dynamic Light Scattering (DLS) instrument. Set the temperature to 25°C.

  • Measurement:

    • Equilibrate the sample in the cuvette for 2 minutes inside the instrument.

    • Perform three consecutive measurements.

    • Report the Z-average diameter as the mean droplet size and the Polydispersity Index (PDI). An acceptable PDI is < 0.25.

Protocol 3: Encapsulation Efficiency (HPLC)
  • Total Drug Content (TDC):

    • Accurately weigh 100 µL of the nanoemulsion.

    • Disrupt the emulsion by adding 900 µL of a 1:1 mixture of methanol (B129727) and isopropanol. Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Analyze the supernatant using a validated HPLC method for this compound.

  • Free Drug Content (FDC):

    • Separate the aqueous phase containing the free (unencapsulated) drug from the oil phase using centrifugal ultrafiltration devices (e.g., Amicon Ultra, 10 kDa MWCO).

    • Centrifuge 500 µL of the nanoemulsion at 4,000 rpm for 30 minutes.

    • Analyze the filtrate for this compound concentration using HPLC.

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(TDC - FDC) / TDC] x 100

Signaling Pathway and Component Relationships

This compound is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme in a signaling pathway implicated in neurodegeneration. Understanding this pathway is crucial for mechanism-of-action studies.

G cluster_0 This compound Mechanism of Action This compound This compound gsk3b GSK-3β This compound->gsk3b Inhibits tau Tau Protein gsk3b->tau Phosphorylates synaptic Synaptic Dysfunction gsk3b->synaptic hyperphos Hyperphosphorylation of Tau tau->hyperphos nfts Neurofibrillary Tangles hyperphos->nfts

Caption: Simplified signaling pathway showing this compound's inhibition of GSK-3β.

The stability and efficacy of the this compound formulation depend on the precise interaction of its components.

G cluster_1 Formulation Component Relationships api This compound (API) oil Oil Phase (MCT) api->oil Dissolved in emulsion Stable Nanoemulsion oil->emulsion Forms Droplets water Aqueous Phase (WFI) water->emulsion Continuous Phase surfactant Surfactant / Co-surfactant surfactant->emulsion Stabilizes Interface

Caption: Logical relationship of the this compound nanoemulsion components.

ensuring long-term stability of Promitil for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Promitil. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway. As a compound containing ester and aniline (B41778) moieties, its primary stability concerns are its susceptibility to degradation via hydrolysis and oxidation, especially in aqueous solutions and when exposed to light or atmospheric oxygen.[1][2] These degradation pathways can lead to a loss of potency and the formation of inactive or potentially confounding byproducts.[3][4]

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Physical Changes: You might observe a change in the color of the stock solution (e.g., from colorless to yellow/brown), or the formation of precipitates.[5]

  • Reduced Efficacy: A noticeable decrease in the expected biological effect in your in vivo model is a strong indicator of degradation.

  • Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[6][7]

Q3: How should this compound be stored to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C or -80°C in a desiccator to protect it from moisture. Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored in small, single-use aliquots at -80°C and protected from light by using amber vials.[2] Avoid repeated freeze-thaw cycles.

Q4: What formulation strategies can enhance this compound's stability for in vivo administration?

A4: To improve stability in aqueous vehicles for in vivo dosing, several formulation strategies can be employed. These include using pH-modifying buffering agents to prevent acid- or base-catalyzed hydrolysis, adding antioxidants like ascorbic acid to prevent oxidation, and using co-solvents or cyclodextrins to improve solubility and protect the molecule from degradation.[8][9] For sensitive compounds, encapsulation in liposomes or nanoparticles can also provide a protective barrier.[10]

Troubleshooting Guides

Issue 1: My in vivo experiment with this compound shows high variability and lower-than-expected efficacy.

  • Possible Cause: This is often a primary indicator of compound instability in the formulation, leading to a lower effective dose being administered.[11][12]

  • Troubleshooting Strategy:

    • Assess Purity: Immediately assess the purity of the dosing solution using a stability-indicating method like HPLC to quantify the amount of intact this compound.[13]

    • Prepare Fresh Formulations: Always prepare the dosing formulation fresh, immediately before administration, to minimize the time this compound is in an aqueous environment.[14]

    • Optimize Formulation: If degradation is confirmed, optimize the formulation vehicle. Test different pH buffers (e.g., citrate (B86180) or phosphate) to find a range that minimizes hydrolysis.[9] Consider adding an antioxidant if oxidation is suspected.

    • Conduct a Pilot Stability Study: Perform a short-term stability study of your formulation under the same conditions it would experience during an experiment (e.g., room temperature on the benchtop for 4 hours) and analyze for degradation.

Issue 2: I observed precipitation or cloudiness in my this compound formulation after preparation.

  • Possible Cause: This issue is typically related to poor solubility of this compound in the aqueous vehicle, which can be exacerbated by pH changes or interactions with other components.[15]

  • Troubleshooting Strategy:

    • Check Solubility Limits: Ensure you are not exceeding the known solubility limit of this compound in your chosen vehicle.

    • Adjust pH: The pH of the solution can significantly impact the solubility of a compound. Determine the optimal pH for this compound solubility and adjust your buffer accordingly.[11]

    • Use Co-solvents: Incorporate biocompatible co-solvents such as PEG400, propylene (B89431) glycol, or Tween 80 to enhance solubility. It is crucial to add these systematically and mix thoroughly.[14]

    • Sonication: Brief sonication can help dissolve the compound, but avoid excessive heating which could accelerate degradation.[14]

Issue 3: My stock solution of this compound in DMSO has turned a pale yellow after several weeks at -20°C.

  • Possible Cause: Discoloration often points to oxidative degradation, which can occur even at low temperatures if the solution is exposed to air (oxygen) or light.[2][3]

  • Troubleshooting Strategy:

    • Re-evaluate Storage: Switch to storing aliquots at -80°C to slow chemical reactions more effectively. Ensure vials are tightly sealed and consider overlaying the solution with an inert gas like argon or nitrogen before capping.[2]

    • Use Amber Vials: Always store this compound solutions in amber or light-blocking vials to prevent photodegradation.[5]

    • Confirm Purity: Before use, test an aliquot of the discolored solution by HPLC to quantify the remaining pure this compound and identify any major degradation products.[6] Discard the stock if purity has fallen below acceptable limits (e.g., >95%).

Quantitative Data Summary

The following table summarizes the hypothetical stability of a 1 mg/mL this compound solution in different vehicles over 24 hours, simulating typical experimental conditions.

Vehicle CompositionStorage Condition% this compound Remaining (4 hours)% this compound Remaining (24 hours)Observations
Saline (0.9% NaCl)Room Temp (25°C)85%62%Slight yellowing
5% DMSO in SalineRoom Temp (25°C)91%75%Clear solution
10% PEG400 in pH 6.0 Citrate BufferRoom Temp (25°C)98%94%Clear solution
10% PEG400 in pH 6.0 Citrate BufferRefrigerated (4°C)>99%98%Clear solution

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity and Stability Assessment

This protocol outlines a standard reverse-phase HPLC (RP-HPLC) method for quantifying this compound and its degradation products.[6][7]

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Dilute test samples (from stability studies or formulations) to fall within the range of the standard curve.

    • Analyze samples by HPLC.

    • Calculate the concentration of this compound by comparing its peak area to the standard curve. Degradation is determined by the percentage loss of the parent compound over time.

Protocol 2: Preparation of a Stabilized this compound Formulation for In Vivo Injection

This protocol describes how to prepare a 1 mg/mL this compound solution suitable for intraperitoneal injection, optimized for stability.

  • Materials:

    • This compound lyophilized powder.

    • Sterile PEG400.

    • Sterile 50 mM citrate buffer (pH 6.0).

    • Sterile, pyrogen-free water for injection.

    • Sterile, amber vials.

  • Procedure (prepare fresh on the day of use):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the this compound powder in PEG400 to create a concentrated stock. For a final 1 mg/mL solution with 10% PEG400, you would dissolve 10 mg of this compound in 1 mL of PEG400. Vortex gently until fully dissolved.

    • In a separate sterile vial, add the required volume of 50 mM citrate buffer (pH 6.0).

    • Slowly add the this compound/PEG400 stock solution to the citrate buffer while vortexing.

    • Add sterile water to reach the final desired volume and concentration. For example, to make 10 mL of a 1 mg/mL solution, add the 1 mL of this compound/PEG400 stock to 9 mL of citrate buffer/water mixture.

    • Visually inspect the final solution to ensure it is clear and free of particulates before administration.

Visualizations

This compound This compound (Ester and Aniline Moieties) Hydrolysis Hydrolysis (H₂O, Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation Degradant_A Inactive Metabolite A (Carboxylic Acid + Alcohol) Hydrolysis->Degradant_A Degradant_B Inactive Metabolite B (N-oxide derivative) Oxidation->Degradant_B

Caption: Hypothetical degradation pathways of this compound via hydrolysis and oxidation.

start Start: Define Stability Protocol (Conditions, Timepoints, Acceptance Criteria) prep Prepare this compound Formulation in Test Vehicles start->prep t0 Timepoint 0 Analysis (HPLC, pH, Visual Inspection) prep->t0 storage Store Samples at Defined Conditions (e.g., 4°C, 25°C, 40°C) t0->storage pull Pull Samples at Scheduled Timepoints (e.g., 4h, 8h, 24h, 7d) storage->pull analysis Analyze Samples (HPLC, pH, Visual) pull->analysis data Compile and Analyze Data pull->data Final Timepoint analysis->pull Next Timepoint end End: Determine Shelf-life and Optimal Formulation data->end

Caption: Experimental workflow for a long-term stability study of this compound.

Caption: Troubleshooting decision tree for inconsistent in vivo results with this compound.

References

overcoming potential mechanisms of resistance to Promitil

Author: BenchChem Technical Support Team. Date: December 2025

Promitil Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective, allosteric inhibitor of the mTORC1 complex. It functions by binding to the FRB domain of mTOR, which disrupts the interaction between mTOR and its key scaffolding protein, Raptor. This inhibition prevents the phosphorylation of downstream mTORC1 substrates, including S6K1 and 4E-BP1, leading to a downstream reduction in protein synthesis and cell cycle progression, and ultimately inducing apoptosis in cells with hyperactivated PI3K/AKT/mTOR signaling.

Q2: My cancer cell line is showing decreased sensitivity to this compound after initial successful treatment. What are the potential mechanisms of resistance?

Several mechanisms can lead to acquired resistance to this compound. The most common include:

  • Activation of Bypass Signaling Pathways: Cells may upregulate parallel pro-survival pathways, such as the MAPK/ERK pathway, to circumvent the mTORC1 blockade.

  • Feedback Activation of Upstream Signaling: Chronic inhibition of mTORC1 can sometimes lead to a feedback loop that results in the hyperactivation of upstream kinases like AKT.

  • On-Target Mutations: Genetic mutations in the MTOR gene, specifically in the FRB domain, can prevent this compound from binding to its target.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I determine which resistance mechanism is present in my this compound-resistant cell line?

A systematic approach is recommended. We suggest an experimental workflow that begins with biochemical analysis to check for pathway reactivation, followed by genetic analysis if no changes in signaling pathways are observed. See the experimental workflow diagram in the "Diagrams" section for a visual guide.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.

Possible Cause Recommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a cell titration curve to determine the optimal seeding density for your cell line.
Drug Preparation Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Incubation Time Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the most consistent time point.
Cell Line Authenticity Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

Issue 2: Western blot results show no decrease in p-S6K1 levels after this compound treatment in a previously sensitive cell line.

Possible Cause Recommended Solution
Loss of Drug Activity Test the batch of this compound on a sensitive control cell line to confirm its activity.
Emergence of Resistance The cell line may have developed resistance. Proceed to investigate the potential resistance mechanisms outlined in the FAQs.
Technical Error Ensure proper protein extraction, quantification, and antibody dilutions. Include positive and negative controls in your Western blot.

Quantitative Data Summary

The following table presents hypothetical data from experiments comparing a this compound-sensitive (Parental) and a this compound-resistant (Resistant) cell line.

Parameter Parental Cell Line Resistant Cell Line Fold Change
This compound IC50 15 nM450 nM30
p-AKT (S473) Levels 1.0 (arbitrary units)3.5 (arbitrary units)3.5
p-ERK1/2 (T202/Y204) Levels 1.0 (arbitrary units)4.2 (arbitrary units)4.2
ABCB1 (MDR1) mRNA Expression 1.0 (relative expression)12.5 (relative expression)12.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies (e.g., anti-p-S6K1, anti-p-AKT, anti-p-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagrams

Promitil_Mechanism_of_Action PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (mTOR, Raptor) AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis E4BP1->Protein_Synthesis This compound This compound This compound->mTORC1 Promitil_Resistance_Mechanisms cluster_cell Cancer Cell Promitil_In This compound mTORC1 mTORC1 Promitil_In->mTORC1 MDR1 MDR1 Pump Cell_Survival Cell Survival mTORC1->Cell_Survival Promitil_Out This compound MDR1->Promitil_Out Efflux MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Survival Bypass Upstream_AKT Upstream AKT Activation Upstream_AKT->Cell_Survival Feedback MTOR_Mutation MTOR Mutation (FRB Domain) MTOR_Mutation->mTORC1 Resistance_Workflow Start Resistant Cell Line Established WB_Analysis Western Blot: p-AKT, p-ERK, p-S6K1 Start->WB_Analysis Pathway_Altered Signaling Pathway Alteration? WB_Analysis->Pathway_Altered Bypass Conclusion: Bypass or Feedback Activation Pathway_Altered->Bypass Yes qPCR qPCR for ABC Transporters (e.g., ABCB1) Pathway_Altered->qPCR No Expression_Increased Expression Increased? qPCR->Expression_Increased Efflux Conclusion: Drug Efflux Expression_Increased->Efflux Yes Sequencing Sanger Sequencing of MTOR FRB Domain Expression_Increased->Sequencing No Mutation_Found Mutation Found? Sequencing->Mutation_Found Target_Mutation Conclusion: On-Target Mutation Mutation_Found->Target_Mutation Yes Other Investigate Other Mechanisms Mutation_Found->Other No

refining Promitil treatment protocols to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Promitil treatment protocols to minimize toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Tox-Kinase 1 (TK1). In many solid tumors, TK1 is overexpressed and contributes to cell proliferation and survival. By inhibiting TK1, this compound induces apoptosis in cancer cells. However, at higher concentrations, it can exhibit off-target activity against Cardio-Kinase 1 (CK1), which may lead to cardiotoxicity.

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effect of concern is the inhibition of Cardio-Kinase 1 (CK1), which shares structural homology with TK1. This can lead to dose-dependent cardiotoxicity. Researchers should carefully monitor cardiac function in preclinical models.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial in vitro experiments, we recommend a concentration range of 1 µM to 50 µM. The IC50 for TK1 inhibition is approximately 5 µM in most susceptible cell lines, while off-target effects on CK1 are typically observed at concentrations above 25 µM.

Q4: How can I minimize cardiotoxicity in my animal models?

A4: To minimize cardiotoxicity, consider a dose-escalation study starting from a low dose (e.g., 1 mg/kg) and carefully monitoring for signs of cardiac distress. The use of a cardioprotective co-treatment, if compatible with your experimental goals, may also be explored.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in control cell lines.

  • Possible Cause: The this compound concentration may be too high, leading to off-target effects.

  • Solution: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in control cells. We recommend starting with a lower concentration range (0.1 µM to 10 µM).

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in cell seeding density.

  • Solution 1: Ensure consistent cell seeding density across all wells and plates.

  • Possible Cause 2: Degradation of this compound.

  • Solution 2: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Issue 3: Precipitate formation in cell culture media.

  • Possible Cause: this compound has limited solubility in aqueous solutions at high concentrations.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.1%) in the final culture medium. Prepare a high-concentration stock solution and dilute it serially.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay Using a Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells and a non-cancerous control cell line in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Add 100 µL of a commercially available luminescent cell viability reagent to each well.

  • Luminescence Reading: Incubate for 10 minutes at room temperature and read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

Cell LineTarget KinaseIC50 (µM)
Cancer Cell Line ATK15.2
Cancer Cell Line BTK17.8
Control Cell Line (Non-cancerous)-> 50
CardiomyocytesCK128.5

Mandatory Visualizations

Promitil_Signaling_Pathway cluster_this compound This compound Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TK1 Tox-Kinase 1 (TK1) (Overexpressed in Cancer) This compound->TK1 Inhibits CK1 Cardio-Kinase 1 (CK1) (Cardiac Tissue) This compound->CK1 Inhibits (High Conc.) Proliferation Cell Proliferation & Survival TK1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Cardiac_Function Normal Cardiac Function CK1->Cardiac_Function Cardiotoxicity Cardiotoxicity

Caption: this compound's dual effect on on-target and off-target pathways.

Experimental_Workflow cluster_protocol In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells (Cancer & Control) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (48h Incubation) B->C D 4. Add Viability Reagent C->D E 5. Read Luminescence D->E F 6. Analyze Data (IC50 Calculation) E->F

Caption: Workflow for determining this compound's in vitro cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity in Control Cells? Solution1 Perform Dose-Response Curve to Find Optimal Concentration Start->Solution1 Yes Solution2 Continue with Experiment Start->Solution2 No

Caption: Troubleshooting logic for unexpected cytotoxicity.

Technical Support Center: Optimizing Tumor-Specific Targeting of Promitil Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor-specific targeting of Promitil liposomes in experimental settings.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and application of this compound and other targeted liposomal systems.

1.1 Issue: Liposome (B1194612) Aggregation and Instability

Question: My this compound liposome suspension is showing signs of aggregation (e.g., increased particle size, visible precipitates) during preparation or storage. What are the possible causes and how can I troubleshoot this?

Answer: Liposome aggregation is a common challenge that can affect stability, targeting efficiency, and in vivo performance.[1][2][3][4] The primary causes of aggregation in PEGylated liposomes like this compound include issues with formulation, storage conditions, and interactions with external components.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Lipid Composition Ensure the molar ratio of lipids, including the PEGylated lipid and the mitomycin C lipid-based prodrug (MLP), is optimized. High concentrations of certain lipids can disrupt bilayer stability.[5]
Inadequate PEGylation Verify the concentration and chain length of the PEG-lipid. Insufficient PEG density on the liposome surface can lead to reduced steric hindrance and subsequent aggregation.[6][7]
Improper Hydration or Extrusion Ensure the lipid film is fully hydrated above the lipid phase transition temperature. Use a sequential extrusion process through membranes of decreasing pore size to achieve a uniform size distribution.
Incorrect Storage Conditions Store this compound liposomes at the recommended temperature (typically 4°C). Avoid freezing, as ice crystal formation can disrupt the liposomal structure.[1]
High Ionic Strength of Buffer High salt concentrations can shield the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation.[3] Use buffers with appropriate physiological ionic strength.
Interaction with Serum Proteins In biological media, opsonin proteins can bind to liposomes, leading to their aggregation and clearance by the reticuloendothelial system (RES).[8] Effective PEGylation is crucial to minimize this.

1.2 Issue: Low Targeting Ligand Conjugation Efficiency

Question: I am attempting to conjugate a targeting ligand (e.g., antibody, peptide) to the surface of this compound liposomes, but the conjugation efficiency is low. What factors could be affecting this, and how can I improve it?

Answer: Efficient conjugation of targeting ligands is critical for active targeting. Low efficiency can result from several factors related to the chemistry of the conjugation reaction and the liposome formulation itself.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction pH Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry being used (e.g., maleimide-thiol coupling is typically performed at pH 6.5-7.5).
Steric Hindrance from PEG The PEG layer that provides stability can also hinder the access of the targeting ligand to the reactive groups on the liposome surface. Consider using a PEG linker with an appropriate length to extend the reactive group beyond the dense PEG brush.[8]
Inactivated Ligand or Coupling Reagent Confirm the activity of your targeting ligand and coupling reagents. Ensure proper storage and handling to prevent degradation.
Low Molar Ratio of Ligand to Liposome Increase the molar ratio of the targeting ligand to the liposomes to drive the reaction forward. However, be mindful that excessive ligand density can sometimes lead to increased immunogenicity and clearance.[9]
Side Reactions Protect reactive groups on the ligand that are not intended for conjugation to prevent unwanted side reactions.

1.3 Issue: Poor In Vitro Cellular Uptake

Question: My targeted this compound liposomes show low uptake by cancer cells in vitro. What are the potential reasons for this?

Answer: In vitro cellular uptake is a key indicator of targeting efficacy.[10] Low uptake can be due to issues with the liposomes, the target cells, or the experimental setup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Receptor Expression on Target Cells Confirm the expression level of the target receptor on your cancer cell line using techniques like flow cytometry or western blotting.
Suboptimal Ligand Density The density of the targeting ligand on the liposome surface is crucial. Too low a density may not provide sufficient avidity for receptor binding, while excessively high density can sometimes hinder uptake.[9]
Incorrect Liposome Size The size of the liposomes can influence the mechanism of cellular uptake. For receptor-mediated endocytosis, an optimal size range often exists.[11][12]
Non-internalizing Receptor Ensure that the targeted receptor undergoes internalization upon ligand binding. Some receptors may bind the liposome without triggering endocytosis.[13]
Competition with Media Components Components in the cell culture media (e.g., free ligands) may compete with the targeted liposomes for receptor binding.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound's tumor targeting?

A1: this compound utilizes a dual-targeting strategy. Firstly, it leverages the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation.[14] The small size of the PEGylated liposomes allows them to preferentially extravasate through the leaky vasculature of tumors and accumulate in the tumor interstitium due to poor lymphatic drainage.[9] Secondly, this compound can be further engineered for active targeting by conjugating specific ligands (e.g., antibodies, peptides) to its surface. These ligands bind to receptors that are overexpressed on tumor cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[15][16]

Q2: How does the mitomycin C (MMC) prodrug in this compound become activated?

A2: this compound contains a lipid-based prodrug of mitomycin C (MLP).[16][17] The MMC molecule is linked to a lipid anchor via a dithiobenzyl bridge. This linkage is designed to be cleaved by reducing agents, such as glutathione, which are found in higher concentrations within the tumor microenvironment and inside tumor cells.[18] This targeted activation minimizes systemic toxicity and enhances the therapeutic effect at the tumor site.[5][19]

Q3: What are the critical quality attributes to monitor during the characterization of targeted this compound liposomes?

A3: Comprehensive characterization is essential to ensure the quality and efficacy of your targeted liposomes.[20]

Key Characterization Parameters:

Parameter Typical Values/Ranges Significance
Particle Size & Polydispersity Index (PDI) 80 - 120 nm; PDI < 0.2Influences circulation time, EPR effect, and cellular uptake.[5]
Zeta Potential -10 to -30 mVAffects stability and interaction with biological membranes.
Encapsulation Efficiency > 90%Determines the amount of drug successfully loaded into the liposomes.[19]
Ligand Conjugation Efficiency Varies depending on ligand and methodIndicates the success of the active targeting modification.
In Vitro Drug Release Slow release at physiological pH, faster in reducing environmentsConfirms the prodrug activation mechanism.[21]

Q4: How can I quantitatively assess the tumor-targeting efficiency of my modified this compound liposomes in vivo?

A4: In vivo biodistribution studies are crucial for evaluating tumor targeting. This typically involves labeling the liposomes with a fluorescent dye or a radionuclide and tracking their accumulation in the tumor and other organs over time in an animal model.[22]

Quantitative Analysis of Biodistribution:

Organ/Tissue Expected Accumulation (Targeted Liposomes) Expected Accumulation (Non-Targeted Liposomes)
Tumor High and sustained accumulationModerate accumulation (due to EPR)
Liver Moderate accumulation (RES uptake)Moderate to high accumulation
Spleen Moderate accumulation (RES uptake)Moderate to high accumulation
Blood Prolonged circulation half-lifeProlonged circulation half-life (due to PEG)

Section 3: Experimental Protocols

3.1 Protocol for Preparation of Targeted this compound-like Liposomes

This protocol describes a general method for preparing targeted PEGylated liposomes containing a lipid-based prodrug, which can be adapted for specific research needs.

Materials:

  • Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG-Maleimide)

  • Mitomycin C lipid-based prodrug (MLP)

  • Targeting ligand with a free thiol group

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Extruder and polycarbonate membranes (e.g., 200 nm, 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and MLP in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids.

  • Extrusion: Sequentially extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 10 times through 200 nm, followed by 10 times through 100 nm) to form unilamellar vesicles of a defined size.

  • Ligand Conjugation: Incubate the maleimide-functionalized liposomes with the thiol-containing targeting ligand at room temperature for 4-6 hours with gentle stirring.

  • Purification: Remove unconjugated ligand by dialysis or size-exclusion chromatography.

3.2 Protocol for In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled targeted liposomes using flow cytometry.

Materials:

  • Targeted and non-targeted fluorescently labeled liposomes

  • Cancer cell line with known receptor expression

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Treat the cells with targeted and non-targeted fluorescently labeled liposomes at various concentrations and incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound liposomes.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of cellular uptake.

Section 4: Visualizations

4.1 Experimental Workflow for Developing Targeted this compound Liposomes

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A Lipid Film Hydration B Extrusion A->B C Ligand Conjugation B->C D Size & Zeta Potential C->D E Encapsulation Efficiency C->E F Ligand Density C->F G In Vitro Uptake D->G E->G F->G H In Vivo Biodistribution G->H I Therapeutic Efficacy H->I

Caption: Workflow for the development and evaluation of targeted this compound liposomes.

4.2 Signaling Pathway for Receptor-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Liposome Targeted Liposome Receptor Tumor Cell Receptor Liposome->Receptor Binding AP2 Adaptor Protein 2 Receptor->AP2 Recruitment Clathrin Clathrin CCV Clathrin-Coated Vesicle Clathrin->CCV Vesicle Formation AP2->Clathrin Recruitment Dynamin Dynamin Dynamin->CCV Scission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release & Activation Lysosome->DrugRelease

Caption: Clathrin-mediated endocytosis pathway for targeted liposome uptake.[23][24][25][26]

References

adjusting Promitil experimental conditions for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental conditions for different cell lines and to offer troubleshooting support for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Promitil and how does it work?

A1: this compound® is an investigational pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MMC), known as MLP.[1] It is designed for targeted cancer therapy with reduced systemic toxicity compared to conventional MMC.[1][2] The MLP is stably entrapped within the liposome's lipid bilayer.[2] The prodrug is activated to release the cytotoxic agent, MMC, through the cleavage of its dithiobenzyl bridge by reducing agents, such as thiol groups, which are often found in high concentrations in the tumor microenvironment.[1][3] Radiation can also enhance the release of active MMC from this compound, making it a potent radiosensitizer.[3][4][5]

Q2: Which cell lines have been tested with this compound in preclinical studies?

A2: Preclinical studies have reported the use of this compound in various cancer cell lines, primarily focusing on colorectal cancer. Cell lines investigated include HT-29 and SW480 human colorectal adenocarcinoma cells.[6]

Q3: How does the in vitro cytotoxicity of this compound compare to free Mitomycin C?

A3: In vitro, this compound is generally less cytotoxic than free Mitomycin C (MMC).[6] This is because this compound is a prodrug that requires activation to release the active MMC. Its liposomal formulation is designed for stability in plasma and targeted release in the tumor microenvironment.[2]

Q4: What is the role of glutathione (B108866) (GSH) in the activation of this compound?

A4: Glutathione (GSH) is a key reducing agent found in cells that can play a significant role in the activation of this compound.[7][8] The dithiobenzyl bridge in the MLP prodrug is susceptible to cleavage by thiol groups, and GSH is the most abundant intracellular thiol.[3][8] This cleavage releases the active Mitomycin C, which can then exert its cytotoxic effects. Therefore, the intracellular GSH levels of a cell line could influence its sensitivity to this compound.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vitro experiments with this compound.

Issue 1: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Insufficient Prodrug Activation This compound requires activation to release MMC. Ensure that the cell line used has sufficient intracellular reducing agents (e.g., glutathione). Consider co-treatment with a non-toxic concentration of a reducing agent like N-acetylcysteine as a positive control for activation. For experiments involving radiosensitization, ensure that the radiation dose is sufficient to promote prodrug activation.[3][4]
Inadequate Incubation Time As a liposomal prodrug, this compound may require a longer incubation time compared to free drugs to allow for cellular uptake, intracellular processing, and prodrug activation. Extend the incubation period (e.g., 48-72 hours) and perform a time-course experiment to determine the optimal duration.
Suboptimal Drug Concentration The effective concentration of this compound can be significantly different from that of free MMC. Perform a dose-response study with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
Low Cellular Uptake of Liposomes The efficiency of liposome (B1194612) uptake can vary between cell lines. Verify uptake using fluorescently labeled liposomes and microscopy or flow cytometry. If uptake is low, consider optimizing cell seeding density or exploring methods to enhance endocytosis.[9]
Cell Line Resistance The cell line may have inherent or acquired resistance to Mitomycin C. This could be due to mechanisms such as increased drug efflux, enhanced DNA repair, or altered signaling pathways.[6]
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Cell Culture Conditions Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can alter cellular metabolism and drug sensitivity.
Inconsistent Liposome Preparation If preparing liposomes in-house, ensure the protocol for hydration, sonication, or extrusion is followed consistently to maintain uniform vesicle size and drug encapsulation efficiency.[9]
Degradation of this compound Store this compound according to the manufacturer's instructions to prevent degradation of the liposomes or the prodrug. Avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

This compound In Vitro Cytotoxicity and Radiosensitization in HT-29 Cells

This protocol is a general guideline based on published studies.[4][6] Optimal conditions should be determined for each specific cell line and experimental setup.

1. Cell Culture:

  • Culture HT-29 human colorectal adenocarcinoma cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and free Mitomycin C (as a comparator) in a complete culture medium.

  • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

3. Radiosensitization Assay:

  • Seed HT-29 cells as described for the cytotoxicity assay.

  • Treat the cells with non-toxic or low-toxicity concentrations of this compound or Mitomycin C for a predetermined time (e.g., 24 hours).

  • Expose the cells to a single dose of ionizing radiation (e.g., 2-8 Gy).

  • Continue to incubate the cells for a further 48-72 hours.

  • Assess cell viability using the MTT assay as described above.

  • Compare the viability of cells treated with the drug plus radiation to those treated with the drug alone or radiation alone to determine the radiosensitizing effect.

Quantitative Data Summary

Direct comparative studies of this compound across a wide range of cell lines with standardized protocols are limited in the public domain. The following table summarizes the qualitative findings from preclinical studies. Researchers should perform their own dose-response experiments to determine the optimal conditions for their specific cell lines.

Cell Line Cancer Type This compound In Vitro Cytotoxicity vs. MMC Radiosensitization Effect Reference
HT-29 Colorectal AdenocarcinomaLess cytotoxic than MMCPotent radiosensitizer[4][6]
SW480 Colorectal AdenocarcinomaLess cytotoxic than MMCEffective radiosensitizer[6]

Signaling Pathways & Visualizations

The cytotoxic effect of the active component of this compound, Mitomycin C (MMC), is primarily due to the formation of DNA interstrand crosslinks, which inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The activation of this compound is enhanced in the presence of reducing agents like glutathione and by radiation.

Promitil_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Prodrug Activation cluster_effects Cellular Effects This compound This compound (Liposomal Prodrug) Promitil_uptake Liposome Uptake This compound->Promitil_uptake Endocytosis MLP MLP Prodrug Promitil_uptake->MLP MMC Active Mitomycin C (MMC) MLP->MMC DNA Nuclear DNA MMC->DNA DNA_crosslinking DNA Interstrand Crosslinking DNA->DNA_crosslinking Reducing_agents Reducing Agents (e.g., Glutathione) Reducing_agents->MLP Cleavage Radiation Radiation Radiation->MLP Enhanced Cleavage Replication_inhibition Inhibition of DNA Replication DNA_crosslinking->Replication_inhibition Transcription_inhibition Inhibition of Transcription DNA_crosslinking->Transcription_inhibition Cell_cycle_arrest Cell Cycle Arrest Replication_inhibition->Cell_cycle_arrest Transcription_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

This compound's mechanism of action from cellular uptake to apoptosis.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture drug_treatment 2. This compound Treatment (Dose-Response) cell_culture->drug_treatment incubation 3. Incubation (e.g., 48-72h) drug_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Data Analysis (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

A typical experimental workflow for in vitro cytotoxicity testing.

Troubleshooting_Logic start No or Low Cytotoxicity Observed check_activation Is the prodrug being activated? start->check_activation check_incubation Is the incubation time sufficient? check_activation->check_incubation Yes solution_activation Optimize activation conditions (e.g., add reducing agents, increase radiation) check_activation->solution_activation No check_concentration Is the drug concentration optimal? check_incubation->check_concentration Yes solution_incubation Perform a time-course experiment check_incubation->solution_incubation No check_uptake Is there sufficient cellular uptake? check_concentration->check_uptake Yes solution_concentration Perform a wider dose-response study check_concentration->solution_concentration No cell_resistance Consider Cell Line Resistance check_uptake->cell_resistance Yes solution_uptake Verify uptake with fluorescent liposomes check_uptake->solution_uptake No

A logical workflow for troubleshooting low cytotoxicity.

References

dealing with solubility issues of Promitil components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Promitil, a liposomal formulation of a mitomycin C (MMC) lipid-based prodrug. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound's components during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a pegylated liposomal formulation encapsulating a lipid-based prodrug of Mitomycin C (MLP).[1][2][3] Its primary components are the Mitomycin C lipidic prodrug (MLP), which is designed to be lipophilic for stable association with the liposomal bilayer, and the surrounding pegylated lipid vesicle.[1][2] This formulation is intended to improve drug delivery to tumor sites and reduce the systemic toxicity associated with free Mitomycin C.[2]

Q2: What are the solubility characteristics of Mitomycin C (MMC)?

A2: Mitomycin C has limited solubility in aqueous solutions. Its solubility in water is approximately 0.5 mg/mL to 0.9 mg/mL.[4] It is more soluble in certain organic solvents. For detailed solubility data, please refer to Table 1.

Q3: Why was a lipidic prodrug of Mitomycin C (MLP) developed for this compound?

A3: A lipidic prodrug of Mitomycin C (MLP) was synthesized to enhance its lipophilicity, allowing for a strong and stable association with the lipid bilayer of the liposome (B1194612).[1][2] This lipophilic nature is crucial for high encapsulation efficiency within the liposome and for the stability of the final formulation. The poor aqueous solubility of the MLP helps to retain it within the liposome until it reaches the target site.[4][5]

Q4: What are the known solubility properties of the Mitomycin C lipidic prodrug (MLP)?

Troubleshooting Guide: Solubility and Formulation Issues

This guide provides solutions to common problems that may be encountered during the preparation and handling of this compound components and similar liposomal formulations.

Issue 1: Difficulty in Dissolving Mitomycin C (MMC) in Aqueous Solutions
  • Symptom: Mitomycin C powder does not fully dissolve in water or buffer, or a precipitate forms.

  • Root Cause & Solution:

    • Concentration Limit Exceeded: The aqueous solubility of MMC is limited to approximately 0.5-0.9 mg/mL.[4] Attempting to prepare more concentrated solutions will result in insolubility.

      • Action: Prepare aqueous solutions at or below 0.5 mg/mL. For higher concentrations, consider using an appropriate organic solvent (see Table 1).

    • pH of the Solution: MMC is most stable in aqueous solutions with a pH between 7 and 8. It degrades in acidic conditions (pH < 7).[4]

      • Action: Ensure the pH of your aqueous solvent is within the optimal range of 7-8.

    • Precipitation upon Storage: Precipitation can occur when aqueous solutions are stored, especially at low temperatures.

      • Action: It is recommended to use freshly prepared MMC solutions. If a precipitate is observed, do not use the solution as the precipitate may have altered properties.

Issue 2: Low Encapsulation Efficiency of the Lipophilic Mitomycin C Prodrug (MLP) in Liposomes
  • Symptom: A low percentage of the MLP is successfully incorporated into the liposomes during formulation.

  • Root Cause & Solution:

    • Improper Lipid Film Formation: An uneven or incompletely dried lipid film can lead to inefficient hydration and encapsulation.

      • Action: Ensure the organic solvent is completely removed to form a thin, uniform lipid film. Use a rotary evaporator followed by drying under high vacuum.[6][7][8]

    • Suboptimal Hydration: The hydration step is critical for the self-assembly of liposomes and encapsulation of the lipophilic drug.

      • Action: Hydrate the lipid film with the aqueous buffer at a temperature above the phase transition temperature (Tc) of the lipids used.[8] Intermittent vortexing during hydration can aid in the formation of multilamellar vesicles (MLVs).[9]

    • Incorrect Drug-to-Lipid Ratio: An excess of the drug relative to the lipid content can lead to saturation of the lipid bilayer and low encapsulation efficiency.[10]

      • Action: Optimize the drug-to-lipid ratio. It may be necessary to perform a loading efficiency curve by varying the lipid concentration while keeping the amount of the active substance constant.[11]

Issue 3: Liposome Aggregation and Instability
  • Symptom: The liposome suspension appears cloudy, or visible aggregates form over time.

  • Root Cause & Solution:

    • Suboptimal Extrusion: The extrusion process is key to obtaining a homogenous population of unilamellar vesicles with a defined size.

      • Action: Ensure extrusion is performed at a temperature above the lipid phase transition temperature (Tc).[9] Multiple passes (typically 10-20) through the extruder membrane are recommended for uniform size distribution.[7][12]

    • Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.

      • Action: The inclusion of charged lipids (e.g., pegylated phospholipids) in the formulation can increase the zeta potential and improve stability.

Data Presentation

Table 1: Solubility of Mitomycin C (MMC)

SolventApproximate Solubility (mg/mL)
Water~0.5 - 0.9[4]
Propylene Glycol~10[4]
Propylene Glycol/Water (60-90% PG)~13 - 16[4]
Dimethyl Sulfoxide (DMSO)>50[4]
N,N-Dimethylacetamide>50[4]
1-Methyl-2-pyrrolidinone>50[4]
Ethanol (B145695)~2[4]
Polyethylene Glycol 200/300~7[4]
Polyethylene Glycol 400~6[4]

Table 2: Reported Solubility of Mitomycin C Lipidic Prodrug (MLP)

Solvent SystemConcentration AchievedReference
Ethanol/tert-butyl alcohol (90:10 v/v)0.75 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of Pegylated Liposomes with MLP via Thin-Film Hydration and Extrusion

This protocol describes a general method for encapsulating the lipophilic Mitomycin C prodrug (MLP) into pegylated liposomes.

Materials:

  • Mitomycin C Lipidic Prodrug (MLP)

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Pegylated phospholipid (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • High vacuum pump

  • Water bath or heating block

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the MLP, phospholipids, cholesterol, and pegylated phospholipid in the organic solvent in a round-bottom flask.[6][7][8]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[6][7][8]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[7][9]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.[8][9]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[12]

    • Heat the extruder to a temperature above the Tc of the lipids.[9]

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) with a uniform size.[7][9]

  • Purification:

    • Remove any unencapsulated MLP by methods such as size exclusion chromatography or dialysis.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines a method to quantify the amount of MLP encapsulated within the liposomes.

Materials:

  • Liposome suspension containing MLP

  • Method for separating free drug from liposomes (e.g., size exclusion chromatography column, ultracentrifugation)

  • Solvent to disrupt liposomes (e.g., methanol or a suitable organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated MLP from the liposome formulation using a validated method like size exclusion chromatography or ultracentrifugation.[13]

  • Quantification of Total and Free Drug:

    • To determine the total drug concentration, disrupt a known volume of the liposome suspension with a suitable solvent to release the encapsulated MLP.[13]

    • Quantify the concentration of MLP in the disrupted liposome sample and the free drug fraction using a validated HPLC method.[14]

  • Calculation of Encapsulation Efficiency:

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[13]

Visualizations

G Troubleshooting Workflow: Low MLP Encapsulation Efficiency cluster_film Lipid Film Issues cluster_hydration Hydration Issues cluster_ratio Ratio Issues start Low Encapsulation Efficiency Observed check_film Check Lipid Film Formation start->check_film check_hydration Review Hydration Step start->check_hydration check_ratio Evaluate Drug-to-Lipid Ratio start->check_ratio uneven_film Uneven or Thick Film? check_film->uneven_film wet_film Residual Solvent Present? check_film->wet_film temp_hydration Hydration Temp < Tc? check_hydration->temp_hydration agitation Insufficient Agitation? check_hydration->agitation high_drug Drug Concentration Too High? check_ratio->high_drug solution_film Action: Ensure complete solvent removal under high vacuum. uneven_film->solution_film wet_film->solution_film end Improved Encapsulation Efficiency solution_film->end solution_hydration Action: Hydrate above Tc with vigorous agitation. temp_hydration->solution_hydration agitation->solution_hydration solution_hydration->end solution_ratio Action: Optimize drug-to-lipid ratio. Perform loading efficiency curve. high_drug->solution_ratio solution_ratio->end

Caption: Troubleshooting workflow for low MLP encapsulation efficiency.

G Experimental Workflow: Liposome Preparation start Start: Dissolve Lipids & MLP in Organic Solvent film_formation Step 1: Thin Film Formation (Rotary Evaporation) start->film_formation drying Step 2: High Vacuum Drying film_formation->drying hydration Step 3: Hydration with Aqueous Buffer (>Tc) drying->hydration extrusion Step 4: Extrusion (e.g., 100 nm membrane) hydration->extrusion purification Step 5: Purification (e.g., Size Exclusion Chromatography) extrusion->purification characterization Step 6: Characterization (Size, Zeta Potential, EE%) purification->characterization end End: Purified Liposome Suspension characterization->end

Caption: Experimental workflow for preparing MLP-loaded liposomes.

References

Validation & Comparative

A Comparative Analysis of Promitil and Doxorubicin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the evaluation of novel drug formulations against established standards is a cornerstone of preclinical research. This guide provides a comparative overview of Promitil, a liposomal formulation of a mitomycin-C prodrug, and doxorubicin (B1662922), a widely used anthracycline antibiotic, based on their efficacy and toxicity profiles in animal models. While direct head-to-head comparative studies are limited, this analysis consolidates available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Strategies

The anti-tumor activity of this compound and doxorubicin stems from distinct molecular mechanisms, leading to different cellular fates.

This compound is a pegylated liposomal formulation of a lipid-based prodrug of mitomycin-C (MMC).[1][2] Its mechanism relies on the enhanced permeability and retention (EPR) effect, allowing the liposomes to accumulate in tumor tissues.[1] Within the tumor microenvironment, which is often characterized by reducing conditions, the prodrug is cleaved, releasing the active MMC.[2][3] MMC is a potent DNA alkylating agent, forming cross-links in the DNA, which inhibits DNA synthesis and leads to apoptosis.[1][3]

Doxorubicin , on the other hand, exerts its cytotoxic effects through multiple mechanisms.[4][5][6] It intercalates into DNA, obstructing the action of topoisomerase II, an enzyme critical for DNA replication and repair.[4][5] This leads to DNA double-strand breaks and the induction of apoptosis.[4] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components, including membranes, proteins, and DNA, contributing to its anti-cancer activity but also its toxicity.[5][7]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and doxorubicin trigger different downstream signaling pathways, ultimately leading to cancer cell death. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these agents in animal models.

cluster_this compound This compound Signaling Pathway This compound (Liposomal Prodrug) This compound (Liposomal Prodrug) Tumor Accumulation (EPR Effect) Tumor Accumulation (EPR Effect) This compound (Liposomal Prodrug)->Tumor Accumulation (EPR Effect) Prodrug Activation (Thiolysis) Prodrug Activation (Thiolysis) Tumor Accumulation (EPR Effect)->Prodrug Activation (Thiolysis) Active Mitomycin-C Active Mitomycin-C Prodrug Activation (Thiolysis)->Active Mitomycin-C DNA Alkylation & Cross-linking DNA Alkylation & Cross-linking Active Mitomycin-C->DNA Alkylation & Cross-linking DNA Damage Response DNA Damage Response DNA Alkylation & Cross-linking->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis

This compound's mechanism of action.

cluster_doxorubicin Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Intercalation->DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks Cellular Damage Cellular Damage ROS Generation->Cellular Damage Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Cellular Damage->Apoptosis

Doxorubicin's multifaceted mechanism.

cluster_workflow Comparative Efficacy Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Survival Monitoring Survival Monitoring Treatment Initiation->Survival Monitoring Toxicity Assessment Toxicity Assessment Treatment Initiation->Toxicity Assessment Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Survival Monitoring->Data Analysis Toxicity Assessment->Data Analysis

Workflow for in vivo comparative studies.

Comparative Efficacy in Animal Models

While a direct comparative study is not available, data from separate preclinical studies provide an indication of the anti-tumor efficacy of this compound and doxorubicin in various cancer models. It is important to note that direct comparison of efficacy across different studies can be misleading due to variations in experimental design, tumor models, and dosing regimens.

LipoMedix, the developer of this compound, has stated that their product shows a superior antitumor effect compared to doxorubicin in tumor models, although specific quantitative data from a direct comparison is not publicly available.[8] Preclinical studies have shown that this compound has significant therapeutic efficacy and leads to an extension of animal survival in tumor models where free mitomycin-C was limited by toxicity.[2]

Studies on doxorubicin have demonstrated its efficacy in reducing tumor growth in various animal models, including breast cancer and hepatocellular carcinoma.[9][10] For instance, in a 4T1 murine breast cancer model, doxorubicin treatment was effective in reducing tumor growth and lung metastasis.[10]

Table 1: Summary of Preclinical Efficacy Data (Data collated from separate studies)

DrugAnimal ModelCancer TypeKey Efficacy Findings
This compound MouseMulti-drug resistant tumorsDemonstrated significant therapeutic efficacy and extended animal survival.[2][8]
This compound Mouse XenograftColorectal CancerImproved antitumor efficacy of 5-fluorouracil-based chemoradiotherapy.[11]
Doxorubicin Mouse (4T1)Breast CancerReduced tumor growth and lung metastasis.[10]
Doxorubicin Mouse (Orthotopic)Hepatocellular CarcinomaInhibited development of subcutaneous tumors and led to regression of orthotopic tumors.[9]

Toxicity Profile in Animal Models

A significant differentiator between this compound and doxorubicin in preclinical studies is their toxicity profile.

This compound has been shown to have a favorable safety profile with reduced toxicity compared to free mitomycin-C.[5][6] A phase I clinical study showed a 3-fold reduction in toxicity compared to free mitomycin-C.[5] In animal studies, equitoxic doses of this compound were higher than that of free MMC, indicating better tolerability.[11]

Doxorubicin is well-known for its dose-dependent cardiotoxicity, a major limiting factor in its clinical use.[12][13] Animal studies in rats, rabbits, and dogs have extensively characterized doxorubicin-induced cardiotoxicity, which can manifest as myocardial lesions and impaired cardiac function.[1][12] Other toxicities observed in animals include myelosuppression, gastrointestinal toxicity, and alopecia.[1][10]

Table 2: Summary of Preclinical Toxicity Data (Data collated from separate studies)

DrugAnimal ModelKey Toxicity Findings
This compound MouseWell-tolerated at doses where free MMC showed significant toxicity.[11] 3-fold reduction in toxicity compared to free mitomycin-c in a phase 1 study.[5]
Doxorubicin Rat, Rabbit, DogDose-dependent cardiotoxicity, including myocardial lesions and cardiac dysfunction.[1][12] Myelosuppression, gastrointestinal toxicity, alopecia.[1]

Experimental Protocols

The evaluation of anti-cancer agents in animal models typically follows standardized protocols to ensure reproducibility and reliability of the data.

Tumor Xenograft Model Protocol

A common method for assessing anti-tumor efficacy is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[7]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound or doxorubicin) is administered according to a specific dose and schedule.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Survival analysis is also a key endpoint, where the time to reach a specific tumor volume or the overall survival time is recorded.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. Blood samples may be collected for hematological and biochemical analysis. At the end of the study, major organs can be harvested for histopathological examination to assess drug-related toxicities.

Doxorubicin-Induced Cardiotoxicity Model Protocol

To study the cardiotoxic effects of doxorubicin, specific animal models are established.

  • Animal Model: Rats or rabbits are commonly used.

  • Doxorubicin Administration: Doxorubicin is administered intravenously or intraperitoneally at various cumulative doses and schedules to induce either acute or chronic cardiotoxicity. For example, in rats, a cumulative dose of 15 mg/kg can induce chronic cardiotoxicity.[14]

  • Cardiovascular Function Assessment: Cardiac function is monitored using techniques such as electrocardiography (ECG) and echocardiography to assess parameters like ejection fraction and fractional shortening.

  • Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin and creatine (B1669601) kinase.

  • Histopathology: At the end of the study, hearts are harvested for histological analysis to examine for myocardial damage, such as vacuolization, fibrosis, and myocyte loss.

Conclusion

References

Validating Promitil's Mechanism of Action: A Comparative Guide Utilizing Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Promitil's proposed mechanism of action, contextualized with experimental data from studies on its active payload, Mitomycin C (MMC), and the powerful technique of genetic knockouts for mechanism validation. While direct genetic knockout studies on the this compound formulation are not yet available in the public domain, this document outlines a framework for such validation, drawing parallels from existing research on MMC and similar thiol-activated prodrugs.

This compound is a pegylated liposomal formulation of a lipidated prodrug of Mitomycin C.[1][2] Its proposed mechanism involves a dual-targeting strategy: passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, followed by localized bioactivation of the MMC prodrug.[1][3] This activation is triggered by reducing agents, particularly thiol-containing molecules, which are present at elevated levels in the tumor microenvironment.[3][4] The released active MMC then exerts its cytotoxic effects primarily through DNA cross-linking.[3][5]

Comparative Analysis of MMC Sensitivity with Genetic Knockouts

Genetic knockout studies on MMC provide invaluable insights into the key cellular pathways that mediate its efficacy and resistance. These studies serve as a strong foundation for designing experiments to validate the mechanism of this compound. Below is a summary of key findings from studies utilizing genetic knockouts to probe the mechanism of MMC.

Gene Knockout/KnockdownCell Line(s)Key FindingImplication for this compound's Mechanism
NRF2 (shRNA) Human colon cancer cells (RKO)Increased sensitivity to MMC, associated with higher oxidative stress and DNA damage.[1]NRF2-mediated antioxidant response may contribute to resistance against the active component of this compound.
Keap1 (CRISPR/Cas9) Murine hepatoma cells (Hepa1)Increased sensitivity to MMC due to enhanced bioactivation by NRF2 target genes (e.g., NQO1, CYPOR).[2][6]The reductive activation of this compound's prodrug could be more efficient in tumors with high NRF2 activity.
Thioredoxin Reductase 1 (Trr1) (shRNA) Human colon cancer cells (RKO)Increased cellular susceptibility to MMC, with elevated intracellular reactive oxygen species (ROS) and DNA double-strand breaks.[5]Thioredoxin reductase may play a role in detoxifying the effects of activated MMC, and its inhibition could synergize with this compound treatment.
BRCA1/BRCA2 (various) Embryonic stem cells, gastrointestinal tumor cell linesIncreased sensitivity to MMC, confirming the role of homologous recombination in repairing MMC-induced DNA damage.[7][8]Tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations, are likely to be more sensitive to this compound.
Fanconi Anemia Complementation Group C (FAC) (knockout) Mouse fibroblastsHypersensitivity to MMC, demonstrated by increased cell death and chromosome breakage.[9]Similar to BRCA mutations, defects in the Fanconi Anemia pathway would likely increase the efficacy of this compound.

Experimental Protocols for Validating this compound's Mechanism

To definitively validate the proposed mechanism of this compound, a series of genetic knockout experiments can be designed. The following protocols provide a detailed methodology for such studies.

Experimental Protocol 1: Validating Thiol-Dependent Activation of this compound

Objective: To determine if the knockout of key thiol-producing enzymes reduces the cytotoxic efficacy of this compound, thus validating its thiol-dependent activation mechanism.

Methodology:

  • Cell Line Selection: Utilize a cancer cell line relevant to this compound's intended therapeutic area (e.g., colorectal, breast cancer).

  • Gene Knockout:

    • Generate stable knockout cell lines for genes encoding key thiol-containing enzymes, such as Thioredoxin Reductase (TXNRD1) and Glutathione Reductase (GSR), using CRISPR/Cas9 technology.

    • Design and validate guide RNAs targeting the exons of the selected genes.

    • Transfect the cancer cells with Cas9 and guide RNA expression vectors.

    • Select and expand single-cell clones.

    • Confirm gene knockout at the genomic level by sequencing and at the protein level by Western blot.

  • Cytotoxicity Assay:

    • Plate wild-type and knockout cell lines in 96-well plates.

    • Treat the cells with a dose range of this compound, free MMC, and a non-thiol-activated chemotherapeutic as a control.

    • After a 72-hour incubation, assess cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Calculate the IC50 values for each drug in each cell line.

  • Data Analysis: Compare the IC50 values of this compound in the wild-type versus knockout cell lines. A significant increase in the IC50 of this compound in the knockout lines, with a lesser or no change in the IC50 of free MMC, would support a thiol-dependent activation mechanism.

Experimental Protocol 2: Investigating the Role of NRF2 in this compound Bioactivation and Resistance

Objective: To elucidate the dual role of the NRF2 pathway in both the bioactivation of the MMC prodrug and the resistance to its cytotoxic effects.

Methodology:

  • Cell Line Generation:

    • Generate NRF2 knockout and Keap1 knockout cell lines from a suitable parental cancer cell line using CRISPR/Cas9.

    • Validate the knockouts as described in Protocol 1.

  • This compound and MMC Sensitivity:

    • Perform cytotoxicity assays with this compound and free MMC on wild-type, NRF2 knockout, and Keap1 knockout cell lines.

  • Analysis of MMC Bioactivation:

    • Measure the expression levels of NRF2 target genes involved in MMC bioactivation (e.g., NQO1, POR) in all three cell lines using qPCR.

    • Incubate the cells with this compound for a short period and measure the intracellular concentration of activated MMC using LC-MS/MS.

  • Data Analysis:

    • Compare the sensitivity of the different cell lines to this compound and MMC.

    • Correlate the sensitivity with the expression of bioactivating enzymes and the intracellular levels of activated MMC.

    • This will help to dissect the contribution of NRF2-mediated bioactivation versus its role in conferring resistance through antioxidant responses.

Visualizing the Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway, the experimental workflow for validation, and the logical framework for interpreting the results.

Promitil_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell This compound This compound (Liposomal Prodrug) Prodrug MMC Prodrug This compound->Prodrug EPR Effect & Liposome Uptake MMC Active MMC Prodrug->MMC Reduction by Thiols DNA DNA MMC->DNA Alkylation Crosslink DNA Cross-linking & Apoptosis DNA->Crosslink Thiols Thiols (e.g., GSH, Trx) Thiols->Prodrug

Caption: Proposed mechanism of action for this compound.

Knockout_Workflow start Select Target Gene (e.g., TXNRD1) crispr CRISPR/Cas9 Knockout start->crispr validation Validate Knockout (Sequencing, Western Blot) crispr->validation treatment Treat WT and KO cells with this compound & MMC validation->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay analysis Compare IC50 Values assay->analysis conclusion Conclusion on Gene's Role in this compound's Mechanism analysis->conclusion

Caption: Experimental workflow for genetic knockout validation.

Logical_Framework cluster_results Potential Experimental Outcomes cluster_interpretations Interpretations hypothesis Hypothesis: This compound requires thiols for activation prediction Prediction: Knockout of a key thiol-producing enzyme will decrease this compound's efficacy hypothesis->prediction outcome1 Outcome A: This compound IC50 increases in KO cells MMC IC50 is unchanged prediction->outcome1 outcome2 Outcome B: IC50 of both this compound and MMC increases in KO cells prediction->outcome2 outcome3 Outcome C: No change in IC50 for either drug in KO cells prediction->outcome3 interp1 Supports Hypothesis: Gene product is crucial for prodrug activation. outcome1->interp1 interp2 Gene product is involved in general resistance to MMC. outcome2->interp2 interp3 Hypothesis is not supported by this experiment. outcome3->interp3

References

Performance Showdown: Promitil® vs. Established Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of advanced drug delivery systems, liposomal formulations have marked a significant advancement in enhancing the therapeutic index of potent cytotoxic agents. This guide provides an objective comparison of Promitil®, a novel liposomal platform, against other established liposomal drug formulations, with a primary focus on the well-documented pegylated liposomal doxorubicin (B1662922) (exemplified by Doxil®). The comparison is supported by available preclinical and clinical data to inform researchers and drug development professionals.

Introduction to this compound®

This compound® (PL-MLP) is a proprietary pegylated liposomal formulation based on a unique lipid-based prodrug of Mitomycin-C (MMC).[1][2] Developed by LipoMedix Pharmaceutical Inc., this formulation distinguishes itself by incorporating the MMC prodrug directly into the lipid bilayer of the liposome (B1194612).[3][4] This design facilitates a long circulation half-life and a novel, tumor-specific drug release mechanism. The active MMC is cleaved from its lipid anchor by reducing agents, such as thiols, which are found in high concentrations within the tumor microenvironment.[5][6] This targeted release strategy aims to maximize efficacy at the tumor site while minimizing systemic toxicity associated with free MMC.[3][4]

Comparative Analysis: Physicochemical and Performance Data

A direct quantitative comparison of performance from head-to-head clinical trials remains limited in publicly available literature. However, preclinical studies and Phase I clinical data provide valuable insights into the performance characteristics of this compound® relative to both free MMC and, by extension, other liposomal platforms like Doxil®.

Physicochemical Properties

The physical characteristics of liposomal formulations are critical to their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake. Below is a summary of available data for this compound® and the established pegylated liposomal doxorubicin, Doxil®.

ParameterThis compound® (PL-MLP)Doxil® (Pegylated Liposomal Doxorubicin)
Active Pharmaceutical Ingredient (API) Mitomycin-C Lipid-Based Prodrug (MLP)[1][2]Doxorubicin HCl[7][8]
Mean Particle Size (Diameter) ~90 nm[9]80 - 90 nm[7]
Drug Location Entrapped in the lipid bilayer[3][10]Encapsulated in the aqueous core[3][4]
Drug Loading/Encapsulation Efficiency Nearly 100% (covalent lipid integration)[9]>95% (via ammonium (B1175870) sulfate (B86663) gradient)[11]
Zeta Potential Data not publicly available-11 mV to -25 mV[7]
Circulation Half-Life (t½) ~23 hours (in humans)[12]~55-79 hours (in humans)[13]
Preclinical Performance

A key preclinical study highlighted this compound's potential, particularly against challenging cancer models.

  • Efficacy in Multi-Drug Resistant (MDR) Tumors : In a mouse tumor model with a multi-drug-resistant phenotype (M109R), this compound® was found to be significantly more active than a formulation of doxorubicin in pegylated liposomes (Doxil®).[2] This suggests a potential advantage for this compound® in treating tumors that have developed resistance to conventional chemotherapies like doxorubicin.[6]

  • Toxicity Profile : In vivo animal studies demonstrated that this compound® is approximately three-fold less toxic than free Mitomycin-C.[2][9] Mice treated with human-equivalent doses of free MMC (3.3 mg/kg) experienced toxicity levels comparable to those treated with a much higher dose of this compound® (30 mg/kg).[14]

Clinical Performance

Phase I clinical trials have provided initial safety and pharmacokinetic data for this compound® in patients with advanced solid tumors.

  • Safety and Tolerability : this compound® was well-tolerated in heavily pretreated patients. The maximum tolerated dose of this compound® was found to be approximately three-fold greater than that of free MMC in mg-equivalents, confirming a substantial reduction in toxicity.[4]

  • Pharmacokinetics : The formulation exhibits a long circulation time, characteristic of "stealth" pegylated liposomes, with a half-life of about one day in humans.[3][4] Plasma analysis confirmed that the prodrug remains stably entrapped within the circulating liposomes.[15]

  • Clinical Activity : In a Phase 1 study involving patients with advanced, treatment-refractory metastatic colorectal cancer, this compound® treatment resulted in a substantial rate of disease stabilization (42% of evaluable patients).[16] Furthermore, a longer circulating half-life was correlated with stable disease and longer patient survival, underscoring the importance of the liposomal delivery system.[16]

Signaling Pathways and Mechanisms

The therapeutic strategy of this compound® relies on the unique characteristics of the tumor microenvironment. The mechanism of Doxil® is primarily based on passive accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Therapeutic Action This compound This compound® Liposome (Inactive MLP Prodrug) EPR EPR Effect (Passive Accumulation) This compound->EPR Extravasation ReducingAgents High Concentration of Reducing Agents (e.g., Thiols) This compound->ReducingAgents Prodrug Exposure Doxil Doxil® Liposome (Encapsulated Doxorubicin) Doxil->EPR Extravasation CellularUptake Tumor Cell Uptake / Drug Release EPR->CellularUptake ActiveMMC Active Mitomycin-C ReducingAgents->ActiveMMC Thiolytic Cleavage ActiveDox Active Doxorubicin CellularUptake->ActiveDox Release from Liposome DNA_Alkyl DNA Alkylation & Cross-linking ActiveMMC->DNA_Alkyl DNA_Intercal DNA Intercalation & Topo II Inhibition ActiveDox->DNA_Intercal Apoptosis Cell Apoptosis DNA_Alkyl->Apoptosis DNA_Intercal->Apoptosis

Caption: Comparative mechanism of action for this compound® and Doxil®.

Experimental Protocols

The characterization of liposomal drug formulations requires a suite of analytical techniques to ensure quality, stability, and consistent performance. The methods described below are standard in the field for evaluating the critical quality attributes of formulations like this compound® and Doxil®.

Particle Size and Size Distribution Analysis
  • Methodology : Dynamic Light Scattering (DLS) is the primary method used to determine the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of liposomal formulations.[1]

  • Protocol :

    • The liposome sample is diluted to an appropriate concentration (e.g., 1 mg/mL total lipid) in a suitable buffer like phosphate-buffered saline (PBS) to avoid multiple scattering effects.[7]

    • The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer).

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

    • The Stokes-Einstein equation is used by the instrument's software to calculate the hydrodynamic size distribution.

    • The PDI provides a measure of the heterogeneity of particle sizes. A PDI value < 0.3 is generally considered acceptable for homogenous liposomal dispersions.[1]

Surface Charge (Zeta Potential) Analysis
  • Methodology : Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which is an indicator of the colloidal stability of the liposome suspension.

  • Protocol :

    • The liposome sample is diluted in an appropriate medium, typically a low ionic strength buffer, and injected into a specialized electrophoresis cell.

    • An electric field is applied across the cell, causing the charged liposomes to move towards the oppositely charged electrode.

    • The velocity of this movement (electrophoretic mobility) is measured by the instrument.

    • The Henry equation is then used to calculate the zeta potential from the electrophoretic mobility. A higher absolute zeta potential value (e.g., > |20| mV) generally indicates better colloidal stability.

Encapsulation Efficiency and Drug Loading Quantification
  • Methodology : High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the amount of encapsulated drug versus free (unencapsulated) drug.

  • Protocol :

    • Separation of Free Drug : The unencapsulated drug is separated from the liposomes. This can be achieved using techniques like size exclusion chromatography (SEC) or dialysis.

    • Liposome Lysis : A known volume of the liposome-containing fraction is lysed to release the encapsulated drug. Lysis is typically achieved by adding a suitable solvent (e.g., methanol (B129727) or a detergent solution like Triton X-100).

    • HPLC Analysis : The concentration of the drug in the lysate (representing the encapsulated drug) and in the initial filtrate/dialysate (representing the free drug) is quantified using a validated HPLC method with a UV-Vis or fluorescence detector.

    • Calculation :

      • Encapsulation Efficiency (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

In Vitro Cytotoxicity Assay
  • Methodology : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

  • Protocol :

    • Cell Seeding : Cancer cells of a specific cell line (e.g., M109, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment : Cells are treated with serial dilutions of the free drug, the liposomal formulation (e.g., this compound®), and a placebo (empty liposomes) for a set period (e.g., 48 or 72 hours).

    • MTT Addition : After the incubation period, the treatment media is removed, and MTT solution is added to each well. Live, metabolically active cells convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

    • Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Performance cluster_invivo In Vivo Performance Prep Formulation (e.g., Thin-Film Hydration) DLS DLS Analysis (Size, PDI) Prep->DLS ELS ELS Analysis (Zeta Potential) Prep->ELS HPLC HPLC Analysis (Encapsulation Efficiency) Prep->HPLC MTT MTT Cytotoxicity Assay (IC50 Determination) Prep->MTT Release Drug Release Study (e.g., Dialysis) Prep->Release PK Pharmacokinetic Study (Circulation Half-Life) Prep->PK Efficacy Tumor Model Efficacy (Tumor Growth Inhibition) PK->Efficacy

Caption: Standard experimental workflow for liposomal drug evaluation.

References

A Meta-Analysis of Promitil Clinical Trial Data in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for Promitil (PL-MLP), a pegylated liposomal formulation of a mitomycin-c lipidic prodrug, in the context of metastatic colorectal cancer (mCRC). This compound is an investigational agent designed for enhanced tumor targeting and reduced systemic toxicity.[1] Its performance is compared with established third-line treatments for mCRC, namely regorafenib (B1684635) and TAS-102 (trifluridine/tipiracil), to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

This compound has demonstrated a favorable safety profile and preliminary signs of efficacy in a Phase I clinical trial involving patients with advanced, treatment-refractory solid tumors, including a cohort of mCRC patients.[2][3] The drug leverages a liposomal delivery system to selectively release its active payload, mitomycin-c, within the tumor microenvironment.[1] This analysis places the early clinical data for this compound in the context of the established efficacy and safety profiles of regorafenib and TAS-102, both of which are approved for the treatment of patients with mCRC who have progressed on standard therapies.

Comparative Data of this compound and Approved Third-Line Agents for mCRC

The following tables summarize the available quantitative data from the respective clinical trials. It is important to note that the data for this compound is from a Phase I trial (NCT01705002), which is primarily designed to assess safety and determine the recommended dose for further studies. In contrast, the data for regorafenib and TAS-102 are from larger Phase III pivotal trials (CORRECT and RECOURSE, respectively) designed to demonstrate efficacy.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicThis compound (NCT01705002 - mCRC Cohort)Regorafenib (CORRECT Trial)TAS-102 (RECOURSE Trial)
Number of Patients 53 (advanced, treatment-refractory CRC)[2]505 (regorafenib arm)[4]534 (TAS-102 arm)
Median Age (years) Not explicitly reported for mCRC cohort61 (range: 24-87)63 (range: 27-86)
Sex (% male) Not explicitly reported61%[4]62%
ECOG Performance Status 0-1 (%) Not explicitly reported98%[4]99%
Prior Lines of Therapy Advanced, treatment-refractory[2]All patients had progressed after standard therapies[4]All patients had received at least 2 prior regimens of standard chemotherapy[5]
Prior Bevacizumab Treatment (%) Not explicitly reported100%[6]74%
KRAS Mutant Status (%) Not explicitly reported54%[4]49%
Table 2: Efficacy Outcomes
OutcomeThis compound (NCT01705002 - mCRC Cohort)Regorafenib (CORRECT Trial)TAS-102 (RECOURSE Trial)
Median Overall Survival (OS) 14.4 months (for patients with stable disease) vs 6.5 months (for patients with progressive disease)[2]6.4 months7.1 months[7]
Median Progression-Free Survival (PFS) Not reported1.9 months2.0 months[7]
Objective Response Rate (ORR) Not reported1.0%1.6%
Disease Control Rate (DCR) 42% (15 out of 36 evaluable patients with stable disease)[2]41%44%
Table 3: Overview of Common Grade 3 or Higher Adverse Events
Adverse EventThis compound (NCT01705002)Regorafenib (CORRECT Trial)TAS-102 (RECOURSE Trial)
Thrombocytopenia Dose-limiting toxicity[3]1%2%
Neutropenia Not explicitly reported in detail1%38%
Anemia Not explicitly reported in detail3%18%
Hand-Foot Skin Reaction Not reported17%[4]Not a common grade 3/4 event
Fatigue Not explicitly reported in detail10%[4]4%
Diarrhea Not explicitly reported in detail7%[4]3%
Hypertension Not explicitly reported in detail7%[4]<1%

Experimental Protocols

This compound: Phase I Dose-Escalation Study (NCT01705002)

This was a Phase I, multi-center, open-label, dose-escalating study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors who had failed standard therapies.[8]

  • Patient Population: Adult patients with inoperable, recurrent, or metastatic malignant solid tumors for whom standard therapy was not available or had failed.[8] The study included an expansion cohort of 53 patients with metastatic colorectal cancer.[2]

  • Treatment Plan: this compound was administered as an intravenous infusion. The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a cohort expansion phase at the MTD.[8] In the mCRC cohort, this compound was given as a single agent or in combination with capecitabine (B1668275) and/or bevacizumab.[2]

  • Primary Outcome Measures: To assess the safety and tolerability of this compound and to determine the MTD.

  • Secondary Outcome Measures: To characterize the pharmacokinetic profile of this compound and to evaluate preliminary evidence of anti-tumor activity (e.g., response rate, disease stabilization).

Regorafenib: CORRECT Phase III Trial (NCT01103323)

This was an international, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[4]

  • Patient Population: Patients with metastatic colorectal cancer who had progressed after all approved standard therapies.[4]

  • Treatment Plan: Patients were randomized in a 2:1 ratio to receive either regorafenib (160 mg orally, once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC), or placebo plus BSC.[4]

  • Primary Outcome Measure: Overall Survival (OS).[4]

  • Secondary Outcome Measures: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

TAS-102: RECOURSE Phase III Trial (NCT01607957)

This was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[5]

  • Patient Population: Patients with metastatic colorectal cancer refractory to standard therapies, who had received at least two prior lines of standard chemotherapy.[5]

  • Treatment Plan: Patients were randomized in a 2:1 ratio to receive either TAS-102 or placebo, both with BSC.

  • Primary Outcome Measure: Overall Survival (OS).

  • Secondary Outcome Measures: Progression-Free Survival (PFS), safety, and tolerability.

Mechanism of Action and Signaling Pathways

This compound: Targeted Delivery and DNA Cross-linking

This compound is a prodrug of mitomycin-c, a potent DNA alkylating agent.[9] The liposomal formulation allows for a longer circulation half-life and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Within the tumor microenvironment, which is often characterized by a reducing state, the active mitomycin-c is released. Mitomycin-c is then bioreductively activated, leading to the formation of reactive intermediates that cross-link DNA, primarily at CpG sequences.[10] This DNA cross-linking inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9]

Promitil_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell This compound This compound (Liposomal PL-MLP) Tumor_Accumulation Tumor Accumulation (EPR Effect) This compound->Tumor_Accumulation Passive Targeting Prodrug_Activation Prodrug Activation (Thiolytic Cleavage) Tumor_Accumulation->Prodrug_Activation MMC_Release Mitomycin-C (Active Drug) Prodrug_Activation->MMC_Release Bioreduction Bioreductive Activation MMC_Release->Bioreduction Cellular Uptake DNA_Crosslinking DNA Interstrand Cross-linking Bioreduction->DNA_Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis DNA_Crosslinking->Apoptosis

Caption: this compound's mechanism of action from circulation to tumor cell apoptosis.

This compound as a Radiosensitizer

This compound has also shown potential as a radiosensitizer.[11] Ionizing radiation induces DNA damage and generates reactive oxygen species (ROS) within the tumor. This radiation-induced cellular stress can enhance the release of thiols from damaged cells, which in turn accelerates the activation of this compound's prodrug, leading to a higher local concentration of mitomycin-c.[12][13] The increased level of active drug synergizes with the radiation-induced DNA damage, leading to enhanced tumor cell killing.[14]

Promitil_Radiosensitization Radiation Ionizing Radiation Tumor_Cell Tumor Cell Radiation->Tumor_Cell DNA_Damage_Rad Direct DNA Damage (SSB, DSB) Tumor_Cell->DNA_Damage_Rad Thiol_Release Increased Thiol Release Tumor_Cell->Thiol_Release Synergistic_Killing Synergistic Cell Killing DNA_Damage_Rad->Synergistic_Killing Promitil_Activation Enhanced this compound Activation Thiol_Release->Promitil_Activation MMC_Release Increased Mitomycin-C Promitil_Activation->MMC_Release DNA_Damage_MMC DNA Cross-linking MMC_Release->DNA_Damage_MMC DNA_Damage_MMC->Synergistic_Killing

Caption: Synergistic effect of this compound and radiation in tumor cell killing.

Experimental Workflow of a Phase I Clinical Trial

The typical workflow for a Phase I clinical trial, such as the one for this compound, involves a sequential process of patient screening, enrollment into dose-escalation cohorts, treatment, and intensive monitoring for safety and preliminary signs of efficacy.

Phase1_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment into Dose Cohorts Screening->Enrollment Treatment Drug Administration (this compound Infusion) Enrollment->Treatment Monitoring Safety & Tolerability Monitoring (DLTs) Treatment->Monitoring PK_PD Pharmacokinetic & Pharmacodynamic Analysis Treatment->PK_PD Efficacy Preliminary Efficacy Assessment (e.g., RECIST) Treatment->Efficacy MTD MTD Determination Monitoring->MTD Expansion Cohort Expansion at MTD MTD->Expansion

Caption: General workflow of a Phase I dose-escalation clinical trial.

Conclusion

This compound, as a liposomal prodrug of mitomycin-c, represents a promising strategy to enhance the therapeutic index of a well-established cytotoxic agent. The Phase I data in treatment-refractory mCRC patients show a manageable safety profile and encouraging signs of clinical activity, particularly in achieving disease stabilization.[2] However, a direct comparison with the approved third-line agents, regorafenib and TAS-102, is premature. The modest but statistically significant survival benefits of regorafenib and TAS-102 in large Phase III trials have set the benchmark for new therapies in this setting. Future randomized clinical trials will be necessary to definitively establish the efficacy of this compound in relation to the current standards of care for metastatic colorectal cancer. The potential of this compound as a radiosensitizer also warrants further investigation in well-designed clinical studies.

References

Promitil: A Comparative Analysis of its Radiosensitizing Effects in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Promitil's radiosensitizing effects, primarily in colorectal cancer models, with a focus on its performance against its parent drug, Mitomycin-C (MMC). The information presented is based on available preclinical data and aims to offer an objective overview for research and development professionals.

Executive Summary

This compound is a novel, pegylated liposomal formulation of a Mitomycin-C (MMC) lipid-based prodrug. Its design leverages the tumor microenvironment for targeted drug release, offering a potentially improved therapeutic window when combined with radiotherapy. The core of its mechanism lies in a radiation-triggered activation, where thiol groups, abundant in radiation-damaged tumor cells, cleave the prodrug, releasing the active MMC. This targeted release mechanism suggests that this compound could be a potent radiosensitizer with a more favorable toxicity profile compared to systemic administration of free MMC. Preclinical studies, predominantly in colorectal cancer models, have shown promising results, indicating enhanced anti-tumor efficacy and reduced systemic toxicity when this compound is used in combination with radiation.

Comparative Data on Radiosensitizing Efficacy

The following tables summarize the key quantitative data from preclinical studies comparing the radiosensitizing effects of this compound with Mitomycin-C. The primary focus of the available research has been on colorectal cancer cell lines and xenograft models.

Table 1: In Vitro Radiosensitization in HT-29 Human Colorectal Cancer Cells

Treatment GroupDrug ConcentrationRadiation Dose (Gy)Cell Survival Fraction (SF)Sensitizer (B1316253) Enhancement Ratio (SER)
Radiation Alone-2Data not available-
Radiation Alone-4Data not available-
Radiation Alone-6Data not available-
This compound + RadiationConcentration not specified2, 4, 6Potent radiosensitization observed[1]Data not available
MMC + RadiationConcentration not specified2, 4, 6Potent radiosensitization observed[1]Data not available

Note: While the source study confirms potent radiosensitization for both this compound and MMC, specific cell survival fractions and sensitizer enhancement ratios were not available in the provided search results.

Table 2: In Vivo Anti-Tumor Efficacy in HT-29 Colorectal Cancer Xenograft Model

Treatment GroupDosageOutcome MeasureResult
Control (Saline)-Tumor GrowthUninhibited
5-FU + RadiationDosage not specifiedTumor Growth DelayStandard efficacy
MMC + 5-FU + Radiation3.3 mg/kg (equitoxic to this compound)Tumor Growth DelayNo significant improvement over 5-FU + Radiation[1]
This compound + 5-FU + Radiation30 mg/kgTumor Growth DelaySignificantly improved antitumor efficacy compared to MMC + 5-FU + Radiation[1]

Table 3: Comparative Toxicity in Mice Bearing HT-29 Xenografts

CompoundDoseToxicity Observation
Mitomycin-C (MMC)8.4 mg/kgSubstantially greater toxicity[1]
This compound30 mg/kg (equivalent dose to 8.4 mg/kg MMC)Well-tolerated[1]
Mitomycin-C (MMC)3.3 mg/kg (human-equivalent dose)Comparable toxicity to 30 mg/kg this compound[1]

Mechanism of Action and Signaling Pathways

This compound's radiosensitizing effect is attributed to its unique, targeted drug delivery and activation mechanism.

dot

Promitil_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Promitil_lipo This compound (Pegylated Liposome with MLP) Tumor_acc Tumor Accumulation (EPR Effect) Promitil_lipo->Tumor_acc Extravasation Rad_damage Radiation-Induced Cell Damage Thiol_release Release of Thiol Compounds (SH) Rad_damage->Thiol_release DNA_crosslink DNA Interstrand Cross-linking Rad_damage->DNA_crosslink Synergistic DNA Damage MLP_activation MLP Prodrug Activation Thiol_release->MLP_activation Thiolytic Cleavage MMC_release Active Mitomycin-C (MMC) Release MLP_activation->MMC_release MMC_release->DNA_crosslink Cellular Uptake DNA_repair_inhibit Inhibition of DNA Damage Repair DNA_crosslink->DNA_repair_inhibit Apoptosis Apoptosis DNA_repair_inhibit->Apoptosis Leads to

Caption: Mechanism of this compound's radiosensitizing effect.

The released Mitomycin-C is a potent DNA alkylating agent that forms interstrand cross-links, leading to the inhibition of DNA synthesis and, ultimately, apoptosis. Radiation therapy also induces DNA damage, primarily through the generation of reactive oxygen species. The synergistic effect of this compound and radiation stems from the combined assault on DNA and the compromised ability of the cancer cells to repair this damage.

dot

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_response Cellular Response Radiation Radiation SSB_DSB Single & Double Strand Breaks Radiation->SSB_DSB MMC Mitomycin-C (from this compound) ICL Interstrand Cross-links MMC->ICL DNA_repair DNA Repair Pathways (e.g., FA, HR) MMC->DNA_repair Inhibits Repair ATM_ATR ATM/ATR Activation SSB_DSB->ATM_ATR ICL->ATM_ATR p53_act p53 Activation ATM_ATR->p53_act ATM_ATR->DNA_repair Cell_cycle_arrest Cell Cycle Arrest (G2/M) p53_act->Cell_cycle_arrest Apoptosis Apoptosis p53_act->Apoptosis Cell_cycle_arrest->DNA_repair Allows time for DNA_repair->Cell_cycle_arrest Unrepaired damage leads to DNA_repair->Apoptosis Failure leads to

Caption: Downstream signaling of radiation and MMC-induced DNA damage.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound's radiosensitizing effects, based on standard laboratory practices.

In Vitro Radiosensitization: Clonogenic Survival Assay

Objective: To determine the ability of cancer cells to retain their reproductive integrity after treatment with this compound and/or radiation.

Methodology:

  • Cell Culture: HT-29 human colorectal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: A predetermined number of cells are seeded into 6-well plates to allow for the formation of distinct colonies. The number of cells seeded is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-150).

  • Drug Treatment: Cells are treated with varying concentrations of this compound or free MMC for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Plates are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6 Gy) using a calibrated irradiator.

  • Incubation: Following treatment, the cells are incubated for a period that allows for colony formation (typically 10-14 days).

  • Colony Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

dot

Clonogenic_Assay_Workflow start Start cell_culture Culture HT-29 Cells start->cell_culture cell_seeding Seed Cells in 6-well Plates cell_culture->cell_seeding drug_treatment Treat with this compound or MMC cell_seeding->drug_treatment irradiation Irradiate Plates (0, 2, 4, 6 Gy) drug_treatment->irradiation incubation Incubate for 10-14 Days irradiation->incubation staining Fix and Stain Colonies incubation->staining counting Count Colonies (>50 cells) staining->counting analysis Calculate Surviving Fraction counting->analysis end End analysis->end

Caption: Experimental workflow for a clonogenic survival assay.

In Vivo Radiosensitization: Tumor Growth Delay Study

Objective: To evaluate the efficacy of this compound in combination with radiation in inhibiting tumor growth in a living model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: HT-29 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Groups: Mice are randomized into different treatment groups, including:

    • Vehicle control (saline)

    • This compound alone

    • MMC alone

    • Radiation alone

    • This compound + Radiation

    • MMC + Radiation

  • Drug Administration: this compound or MMC is administered intravenously at the specified doses.

  • Irradiation: A localized dose of radiation is delivered to the tumor-bearing leg.

  • Tumor Growth and Toxicity Monitoring: Tumor volumes are measured at regular intervals until they reach a predetermined endpoint size. Animal body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: The time for tumors in each group to reach the endpoint volume is determined. Tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.

Validation in Different Cancer Types

Currently, the most robust data for this compound's radiosensitizing effect is in the context of colorectal cancer . While the mechanism of action—targeting the tumor microenvironment and leveraging radiation-induced changes—suggests potential applicability in other solid tumors, there is a lack of published preclinical or clinical data validating its efficacy as a radiosensitizer in other cancer types such as pancreatic or lung cancer. Further research is warranted to explore the potential of this compound in a broader range of malignancies.

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent, particularly in colorectal cancer. Its innovative drug delivery system, which facilitates radiation-triggered release of Mitomycin-C within the tumor microenvironment, appears to enhance anti-tumor efficacy while mitigating the systemic toxicity associated with the free drug. The available preclinical data provides a strong rationale for further clinical investigation of this compound in combination with radiotherapy. However, to establish its role in oncology, further studies are required to generate more extensive quantitative data, to directly compare its performance against other contemporary radiosensitizers, and to explore its efficacy in a wider array of cancer types.

References

A Cross-Study Comparison of the Pharmacokinetic Profiles of Promitil and Other Liposomal Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of Promitil, a pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug, with free mitomycin-C and other liposomal anticancer drugs. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.

Executive Summary

This compound (PL-MLP) is designed to improve the therapeutic index of mitomycin-C by altering its pharmacokinetic properties. As a liposomal formulation, this compound exhibits a significantly longer plasma half-life, slower clearance, and a smaller volume of distribution compared to conventional free mitomycin-C. This modified pharmacokinetic profile is intended to increase drug accumulation at tumor sites while minimizing systemic exposure and associated toxicities. This guide compares the key pharmacokinetic parameters of this compound with its parent drug, free mitomycin-C, and two other liposomal anticancer agents: DaunoXome (liposomal daunorubicin) and Onivyde (liposomal irinotecan).

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound, free mitomycin-C, and other selected liposomal anticancer agents from human studies.

Drug Name (Active Ingredient)Half-life (t½)Clearance (CL)Volume of Distribution (Vd)
This compound (Mitomycin-C Lipid-Based Prodrug)~23 hours (median)[1]Slow (quantitative data not specified)[2]Small (quantitative data not specified)[2]
Free Mitomycin-C 42-50 minutes18-28 L/hr/m²22-25 L/m²
DaunoXome (Daunorubicin)5.23 hours[3][4]0.344 L/hr/m²[3][4]2.08 L/m²[3][4]
Onivyde (Irinotecan)Not specified for parent drug17.9 L/week (total irinotecan)[5]Not specified

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of sophisticated bioanalytical techniques. While specific protocols vary between studies, the general methodologies are outlined below.

Quantification of Mitomycin-C and its Prodrug in Plasma

The concentration of this compound's active moiety (mitomycin-C lipidic prodrug, MLP) and free mitomycin-C in plasma is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[6]

  • Sample Preparation: A crucial step in the analysis of liposomal drugs is the separation of the encapsulated (liposomal) drug from the unencapsulated (free) drug in the plasma. This is often achieved through techniques such as:

    • Solid-Phase Extraction (SPE): This method utilizes cartridges that can selectively retain the free drug, allowing the liposomes to pass through, or vice-versa.[7]

    • Ultrafiltration: This technique uses membranes with specific molecular weight cut-offs to separate the smaller, free drug molecules from the larger liposomes.[7]

  • Chromatographic Separation: The prepared samples are then injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the analyte of interest from other plasma components. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection and Quantification: The concentration of the drug is quantified by a detector. For mitomycin-C, UV detection at a wavelength of 365 nm is often employed. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This involves ionizing the drug molecules and then detecting specific fragment ions, which allows for very precise quantification.

Pharmacokinetic Analysis

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[8][9][10]

  • Key Parameters Calculated:

    • Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): Determined directly from the observed data.

    • Area Under the Curve (AUC): Calculated using the trapezoidal rule, which approximates the area under the plasma concentration-time curve.

    • Terminal Half-life (t½): Calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the concentration-time curve.

    • Clearance (CL): Calculated as Dose/AUC.

    • Volume of Distribution (Vd): Calculated as CL/λz.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the pharmacokinetic analysis and the signaling pathway of this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Bioanalytical Quantification cluster_2 Pharmacokinetic Analysis Patient Patient Dosing Blood Blood Sample Collection Patient->Blood Plasma Plasma Separation Blood->Plasma Separation Separation of Free vs. Liposomal Drug Plasma->Separation HPLC HPLC / LC-MS/MS Analysis Separation->HPLC Concentration Drug Concentration vs. Time Data HPLC->Concentration NCA Non-Compartmental Analysis (NCA) Concentration->NCA Parameters Calculation of PK Parameters (t½, CL, Vd, AUC) NCA->Parameters Comparison Comparison Parameters->Comparison Cross-Study Comparison

Caption: Workflow for Cross-Study Pharmacokinetic Comparison.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Action This compound This compound (PL-MLP) (Inactive Prodrug) EPR Enhanced Permeability & Retention (EPR) Effect This compound->EPR Accumulation in Tumor Activation Thiolytic Cleavage (e.g., by Glutathione) EPR->Activation MMC Active Mitomycin-C Activation->MMC DNA DNA Cross-linking MMC->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

Caption: Proposed Mechanism of Action of this compound.

References

A Comparative Guide: Promitil® in Combination with Bevacizumab Versus Standard Monotherapy in Refractory Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Promitil® (PL-MLP) in combination with bevacizumab against standard monotherapy options for patients with heavily pre-treated metastatic colorectal cancer (mCRC). The analysis is based on available clinical trial data and aims to offer an objective overview of efficacy, safety, and underlying mechanisms.

Introduction to this compound®

This compound® is an innovative drug delivery system utilizing a pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug.[1] This novel approach is designed to enhance the therapeutic index of MMC by reducing its systemic toxicity while increasing its concentration at the tumor site. The activation of the prodrug is triggered by the reducing environment characteristic of solid tumors, leading to the localized release of the active cytotoxic agent.[1]

Mechanism of Action

The core of this compound's® mechanism lies in its targeted drug release. The liposomal carrier protects the MMC prodrug from premature activation in the bloodstream. Upon accumulation in the tumor microenvironment, the thio-benzyl bridge of the prodrug is cleaved by reducing agents, releasing the active MMC to exert its DNA cross-linking and cytotoxic effects.

cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment This compound This compound® (PL-MLP) ReducingAgents Reducing Agents (e.g., Glutathione) This compound->ReducingAgents Accumulation via EPR Effect ActiveMMC Active Mitomycin-C ReducingAgents->ActiveMMC Cleavage of Thio-benzyl Bridge TumorCell Tumor Cell ActiveMMC->TumorCell Cellular Uptake DNA_Damage DNA Damage & Apoptosis TumorCell->DNA_Damage DNA Cross-linking

This compound® Mechanism of Action

Clinical Data: this compound® with Bevacizumab in mCRC

The primary source of clinical data for this compound® in combination with bevacizumab is the Phase 1b clinical trial NCT01705002. This study evaluated the safety and efficacy of this compound® as a single agent and in combination with capecitabine (B1668275) and/or bevacizumab in patients with mCRC who had progressed on standard therapies.

Efficacy in a Heavily Pre-treated Population

In this study of 53 patients with treatment-refractory mCRC, treatment regimens including this compound® demonstrated encouraging results. The combination therapy led to a disease stabilization rate of 42% in evaluable patients. Notably, patients who achieved stable disease experienced a median survival of 14.4 months, a significant improvement compared to those with progressive disease.

Efficacy EndpointThis compound® Combination Therapy (NCT01705002)
Patient PopulationMetastatic Colorectal Cancer (heavily pre-treated)
Number of Patients53
Disease Stabilization Rate42% (of 36 evaluable patients)
Median Overall Survival (Stable Disease)14.4 months
Median Overall Survival (Progressive Disease)6.5 months

Comparative Analysis: Standard Third-Line Monotherapies

For patients with refractory mCRC, current standard-of-care monotherapies include regorafenib (B1684635) and TAS-102 (trifluridine/tipiracil). The following tables summarize the pivotal clinical trial data for these agents, providing a benchmark for comparison with the this compound® combination therapy.

Regorafenib (CORRECT Trial)
Efficacy EndpointRegorafenibPlacebo
Patient PopulationMetastatic Colorectal Cancer (progressed on standard therapies)
Number of Patients505255
Median Overall Survival6.4 months5.0 months
Median Progression-Free Survival1.9 months1.7 months
Hazard Ratio (OS)0.77 (p=0.0052)-
TAS-102 (RECOURSE Trial)
Efficacy EndpointTAS-102Placebo
Patient PopulationMetastatic Colorectal Cancer (refractory to standard therapies)
Number of Patients534266
Median Overall Survival7.1 months5.3 months
Median Progression-Free Survival2.0 months1.7 months
Hazard Ratio (OS)0.68 (p<0.001)-

Experimental Protocols

NCT01705002: this compound® in Combination with Bevacizumab
  • Study Design: A Phase 1b, open-label, dose-escalation and expansion study.

  • Patient Population: Patients with metastatic colorectal cancer who had failed at least two prior lines of therapy.

  • Treatment Arms: The study included several cohorts, one of which was a triple combination of this compound®, bevacizumab, and capecitabine, and another with this compound® and bevacizumab.

  • Dosage:

    • This compound®: Intravenous infusion, with dose escalation.

    • Bevacizumab: 5 mg/kg or 7.5 mg/kg intravenously.

    • Capecitabine: Oral administration.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Objective response rate, disease control rate, progression-free survival, and overall survival.

cluster_protocol NCT01705002 Experimental Workflow PatientScreening Patient Screening (Refractory mCRC) Enrollment Enrollment PatientScreening->Enrollment TreatmentCohorts Treatment Cohorts - this compound® Monotherapy - this compound® + Capecitabine - this compound® + Bevacizumab - this compound® + Bevacizumab + Capecitabine Enrollment->TreatmentCohorts TreatmentCycle Treatment Cycles (Dose Escalation/Expansion) TreatmentCohorts->TreatmentCycle SafetyMonitoring Safety & Tolerability Assessment (Primary Endpoint) TreatmentCycle->SafetyMonitoring EfficacyEvaluation Efficacy Evaluation (Secondary Endpoints: ORR, DCR, PFS, OS) TreatmentCycle->EfficacyEvaluation DataAnalysis Data Analysis SafetyMonitoring->DataAnalysis EfficacyEvaluation->DataAnalysis

NCT01705002 Trial Workflow

Discussion and Future Perspectives

The available data suggests that this compound® in combination with bevacizumab holds promise for patients with heavily pre-treated metastatic colorectal cancer. The observed median overall survival of 14.4 months in patients achieving stable disease is a noteworthy finding, particularly when compared to the outcomes of standard third-line monotherapies where median overall survival ranges from 6 to 7 months.

It is important to acknowledge the limitations of comparing data from a Phase 1b study with that of larger Phase 3 trials. The patient populations, though broadly similar in being treatment-refractory, may have subtle differences that could influence outcomes. Furthermore, the this compound® data is from a smaller patient cohort.

Future randomized controlled trials are warranted to directly compare the efficacy and safety of this compound® in combination with bevacizumab against the current standard of care in the third-line setting for mCRC. Such studies will be crucial in establishing the clinical value of this novel therapeutic approach. The unique mechanism of action of this compound®, with its potential for reduced systemic toxicity and targeted drug delivery, represents a significant area of interest for future cancer therapy development.

References

Independent Verification of Promitil's Stability and Release Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability and release profile of Promitil®, a pegylated liposomal formulation of a mitomycin C (MMC) lipid-based prodrug (MLP), with relevant alternatives. The data presented is collated from publicly available preclinical and clinical studies to aid in the independent verification of this compound's performance characteristics.

Comparative Analysis of Stability and Pharmacokinetics

This compound® is designed to offer a superior pharmacokinetic profile and stability compared to the conventional administration of its active component, Mitomycin C (MMC).[1][2] For a comprehensive evaluation, this section compares this compound® with free Mitomycin C and Doxil®, a well-established pegylated liposomal chemotherapeutic agent.

ParameterThis compound® (PL-MLP)Doxil® (Pegylated Liposomal Doxorubicin)Free Mitomycin C (MMC)
Plasma Stability Highly stable with a maximum of 5% release and activation to free MMC after 24 hours in plasma.[3]Highly stable with almost no doxorubicin (B1662922) release after 24 hours in plasma.Not applicable; the drug is immediately available in its active form.
Terminal Half-Life (t½) in Humans Approximately 1 day.[4][5][6]50-60 hours.42-50 minutes.[7]
Clearance Slow clearance.[4][5]Reduced clearance compared to free doxorubicin.Rapid total body clearance.
Volume of Distribution (Vd) Small volume of distribution.[4][5]Smaller volume of distribution compared to free doxorubicin.Relatively large volume of distribution.

Release Profile Comparison

A key feature of this compound® is its controlled-release mechanism, designed to activate the prodrug selectively within the tumor microenvironment.

FeatureThis compound® (PL-MLP)Doxil®Free Mitomycin C
Release Mechanism Thiolytic cleavage of the thio-benzyl bridge of the MLP prodrug by reducing agents (e.g., glutathione) abundant in the tumor microenvironment.[1][2]Passive diffusion of doxorubicin from the liposome, which can be influenced by temperature and pH.Immediate bioavailability upon administration.
Release Trigger Presence of reducing agents. The rate of release is significantly increased in the medium from previously irradiated cells.[8]Primarily concentration gradient-driven. Release can be enhanced by local hyperthermia.Not applicable.
In Vitro Release Profile Controlled release profile with rapid cleavage and release of active MMC in the presence of strong reducing agents like dithiothreitol (B142953) (DTT).[3] Specific time-dependent release data in the presence of physiological concentrations of glutathione (B108866) is not readily available in published literature.Slow release in physiological buffer. For example, in a PBS buffer at pH 7.4, about 1.5% of the drug is released in the first 60 minutes.Not applicable.

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide to provide a framework for independent verification.

Plasma Stability Assay

Objective: To determine the stability of the liposomal formulation and the extent of premature drug release in a biological matrix.

Methodology:

  • Incubation: The liposomal formulation (this compound® or Doxil®) is incubated in human plasma at 37°C for a specified period (e.g., 24 hours).

  • Separation of Liposome-Encapsulated and Free Drug: At various time points, aliquots of the plasma-liposome mixture are taken. The liposomes are separated from the plasma proteins and any released free drug using a size-exclusion chromatography method, such as gel filtration chromatography.

  • Quantification of Prodrug/Drug: The amount of the prodrug (MLP in the case of this compound®) or the encapsulated drug (doxorubicin for Doxil®) in the liposomal fractions and the amount of released free drug (MMC or doxorubicin) in the plasma protein fractions are quantified.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of MLP, MMC, and doxorubicin. The mobile phase and column specifications are optimized for the specific analyte. For instance, for MMC analysis, a reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) (e.g., 85:15 v/v) and UV detection at 365 nm can be used.

In Vitro Drug Release Assay (Stimuli-Responsive)

Objective: To evaluate the release of the active drug from the liposomal carrier in response to a specific trigger relevant to the tumor microenvironment.

Methodology for this compound®:

  • Preparation of Release Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) is prepared containing a reducing agent at a physiologically relevant concentration (e.g., glutathione at millimolar concentrations found in tumors).

  • Incubation: this compound® is added to the release medium and incubated at 37°C.

  • Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Separation and Quantification: The released free MMC is separated from the liposome-encapsulated MLP. This can be achieved by dialysis, where the liposomal formulation is placed in a dialysis bag with a specific molecular weight cutoff, and the amount of MMC that diffuses into the surrounding medium is measured. Alternatively, solid-phase extraction can be used to separate the free drug.

  • Analysis: The concentration of the released MMC in the samples is determined using a validated analytical method like HPLC.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Promitil_Mechanism_of_Action cluster_bloodstream Bloodstream (High Stability) cluster_tumor Tumor Microenvironment This compound This compound® Liposome (MLP Prodrug) ReducingAgents Reducing Agents (e.g., Glutathione) This compound->ReducingAgents EPR Effect Accumulation MMC Active Mitomycin C (MMC) ReducingAgents->MMC Thiolytic Cleavage of MLP DNA Tumor Cell DNA MMC->DNA Alkylation & Cross-linking

This compound's mechanism of action in the tumor microenvironment.

Experimental_Workflow_Stability Start Start: Liposomal Formulation Incubation Incubate with Human Plasma (37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Separation Size-Exclusion Chromatography Sampling->Separation Quantification HPLC Analysis of Fractions Separation->Quantification Results Determine % Drug Released Over Time Quantification->Results

Workflow for assessing the plasma stability of liposomal drugs.

Logical_Relationship_PK cluster_formulation Formulation Properties cluster_pk Pharmacokinetic Profile cluster_outcome Therapeutic Outcome Liposomal Pegylated Liposomal Formulation LongHalfLife Long Half-Life Liposomal->LongHalfLife SlowClearance Slow Clearance Liposomal->SlowClearance TumorAccumulation Enhanced Tumor Accumulation (EPR) LongHalfLife->TumorAccumulation ReducedToxicity Reduced Systemic Toxicity SlowClearance->ReducedToxicity

Relationship between liposomal formulation and therapeutic outcome.

References

A Comparative Analysis of Promitil and Other Bioreductive Prodrugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Promitil, a liposomal formulation of a mitomycin-C lipid-based prodrug, and other prominent bioreductive prodrugs, namely TH-302 (Evofosfamide) and PR-104. This document aims to objectively compare their mechanisms of action, activation pathways, and performance, supported by available experimental data, to inform researchers and drug development professionals.

Introduction to Bioreductive Prodrugs

Bioreductive prodrugs are a class of anti-cancer agents designed to be activated under the hypoxic (low oxygen) conditions characteristic of solid tumors.[1] This targeted activation aims to increase the therapeutic index of cytotoxic agents by minimizing toxicity to normally oxygenated tissues.[1] Several classes of bioreductive prodrugs have been developed, including nitro compounds, N-oxides, quinones, and metal complexes.[1] This guide focuses on a comparative analysis of this compound against two other clinically investigated bioreductive prodrugs: TH-302 and PR-104.

This compound (PL-MLP)

This compound, also known as PL-MLP, is a pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug.[2] Its design incorporates a liposomal delivery system to enhance tumor targeting and a bioreductive activation mechanism.

Mechanism of Action and Activation Pathway

This compound's unique design leverages both passive tumor targeting via the enhanced permeability and retention (EPR) effect of its liposomal carrier and a bioreductive trigger for drug release. The mitomycin-C lipidic prodrug (MLP) is stably entrapped within the liposome's lipid bilayer.[2] The prodrug consists of mitomycin-C linked to a lipid anchor via a cleavable dithiobenzyl bridge.[3] In the tumor microenvironment, which is often rich in reducing agents, this bridge is cleaved, releasing the active cytotoxic agent, mitomycin-C.[3] Bioreduced mitomycin-C then acts as a DNA alkylating agent, forming interstrand cross-links and inhibiting DNA synthesis, ultimately leading to cell death.

Promitil_Activation_Pathway This compound This compound (Liposomal MLP) Tumor Tumor Microenvironment (Enhanced Permeability and Retention) This compound->Tumor Accumulation MLP MLP (Mitomycin-C Lipid Prodrug) Tumor->MLP Release from Liposome ReducingAgents Reducing Agents (e.g., Thiols) MMC Active Mitomycin-C MLP->MMC Bioreductive Cleavage DNA DNA MMC->DNA DNA Alkylation & Interstrand Cross-links Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

This compound Activation Pathway

TH-302 (Evofosfamide)

TH-302, also known as Evofosfamide, is a 2-nitroimidazole-based hypoxia-activated prodrug.[4] It is designed to selectively release a potent DNA alkylating agent in hypoxic tumor regions.

Mechanism of Action and Activation Pathway

TH-302 consists of a 2-nitroimidazole (B3424786) "trigger" linked to a bromo-isophosphoramide mustard (Br-IPM) effector molecule.[5] Under normoxic conditions, the 2-nitroimidazole moiety undergoes a one-electron reduction by cellular reductases to form a radical anion. This radical is then rapidly re-oxidized back to the parent compound in the presence of oxygen, resulting in a futile cycle with no release of the cytotoxic agent.[5] However, under hypoxic conditions, the radical anion undergoes further reduction, leading to the fragmentation of the 2-nitroimidazole trigger and the release of the active Br-IPM.[5] Br-IPM is a potent DNA cross-linking agent that induces cell death.[4]

TH302_Activation_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia TH302_normoxia TH-302 RadicalAnion_normoxia Radical Anion TH302_normoxia->RadicalAnion_normoxia One-electron Reduction RadicalAnion_normoxia->TH302_normoxia Re-oxidation (Futile Cycle) TH302_hypoxia TH-302 RadicalAnion_hypoxia Radical Anion TH302_hypoxia->RadicalAnion_hypoxia One-electron Reduction BrIPM Bromo-isophosphoramide mustard (Br-IPM) RadicalAnion_hypoxia->BrIPM Further Reduction & Fragmentation DNA_damage DNA Cross-linking BrIPM->DNA_damage CellDeath Cell Death DNA_damage->CellDeath

TH-302 Activation Pathway

PR-104

PR-104 is a phosphate (B84403) ester "pre-prodrug" that is systemically converted to its active alcohol form, PR-104A.[1] PR-104A is a dinitrobenzamide mustard designed for selective activation in the tumor microenvironment through two distinct pathways.

Mechanism of Action and Activation Pathway

The activation of PR-104A is dependent on both hypoxia and the presence of the enzyme aldo-keto reductase 1C3 (AKR1C3).[1]

  • Hypoxia-Dependent Activation: In hypoxic conditions, PR-104A undergoes a one-electron reduction of one of its nitro groups, primarily by cytochrome P450 oxidoreductase (POR), to form a nitro radical. In the absence of oxygen, this radical is further reduced to form cytotoxic hydroxylamine (B1172632) and amine metabolites that are potent DNA alkylating agents.[1]

  • AKR1C3-Dependent Activation: The enzyme AKR1C3 can catalyze a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and leading to the formation of the same cytotoxic metabolites. This activation can occur in both normoxic and hypoxic conditions in cells with high AKR1C3 expression.[1]

PR104_Activation_Pathway cluster_hypoxia Hypoxia-Dependent cluster_akr1c3 AKR1C3-Dependent PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Systemic Conversion CytotoxicMetabolites Cytotoxic Metabolites (Hydroxylamine and Amine) DNAdamage DNA Cross-linking CytotoxicMetabolites->DNAdamage CellDeath Cell Death DNAdamage->CellDeath POR One-electron Reductases (e.g., POR) NitroRadical Nitro Radical NitroRadical->CytotoxicMetabolites Further Reduction PR104A_h PR-104A PR104A_h->NitroRadical Reduction AKR1C3 AKR1C3 PR104A_a PR-104A PR104A_a->CytotoxicMetabolites Two-electron Reduction

PR-104 Activation Pathway

Comparative Data Presentation

The following tables summarize available quantitative data for this compound, TH-302, and PR-104. It is important to note that direct head-to-head comparative studies are limited, and data is collated from different preclinical and clinical investigations.

Table 1: In Vitro Cytotoxicity (IC50 Values)
ProdrugCell LineConditionIC50 (µM)Reference
TH-302 H460Normoxia> 40[4]
H460Hypoxia (~0.1% O2)~1.0[4]
Various (32 cell lines)Normoxia> 40[4]
Various (32 cell lines)Hypoxia (~0.1% O2)0.1 - 10[4]
PR-104A HCT116Normoxia~10[4]
HCT116Hypoxia~0.1[4]
Table 2: Clinical Trial Overview
ProdrugPhaseCancer TypeKey FindingsReference
This compound Phase 1Metastatic Colorectal CancerWell-tolerated with a good safety profile. Disease stabilization in 42% of efficacy-evaluable patients. Median survival of 14.4 months in patients with stable disease.[6]
TH-302 Phase 3Soft Tissue Sarcoma, Pancreatic CancerDid not meet primary endpoints of improving overall survival in combination with doxorubicin (B1662922) or gemcitabine, respectively.[5]
PR-104 Phase 1/2Advanced Solid Tumors, Acute LeukemiasShowed modest single-agent activity. Dose-limiting hematological toxicity was a significant issue.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of bioreductive prodrugs. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioreductive prodrug under normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the bioreductive prodrug.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under either normoxic (e.g., 21% O2) or hypoxic (e.g., <1% O2) conditions. Hypoxia is typically achieved using a specialized hypoxia chamber or incubator.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • SRB Assay: Cells are fixed, and stained with Sulforhodamine B (SRB). The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a bioreductive prodrug in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., using calipers).

  • Drug Administration: Once tumors reach a specific size, mice are randomized into treatment and control groups. The bioreductive prodrug is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or delay.

  • Toxicity Assessment: Animal well-being, body weight changes, and, in some cases, hematological parameters are monitored to assess toxicity.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Summary and Conclusion

This compound, TH-302, and PR-104 represent distinct approaches within the field of bioreductive prodrugs.

  • This compound stands out due to its liposomal formulation, which offers the potential for enhanced tumor accumulation and a favorable toxicity profile.[2] Its activation is dependent on the reducing environment of the tumor.

  • TH-302 relies on a 2-nitroimidazole trigger for hypoxia-specific activation, demonstrating significant potency in hypoxic conditions in preclinical models.[4] However, it has faced challenges in late-stage clinical trials.[5]

  • PR-104 has a dual activation mechanism, dependent on both hypoxia and the enzyme AKR1C3, which could broaden its applicability.[1] However, its clinical development has been hampered by significant hematological toxicity.[1]

The comparative analysis reveals that while all three prodrugs show promise in targeting the hypoxic tumor microenvironment, their clinical translation has been met with varying degrees of success and challenges. The liposomal delivery system of this compound may offer advantages in terms of safety and tumor targeting. Future research should focus on direct comparative studies under standardized conditions to better elucidate the relative strengths and weaknesses of these and other emerging bioreductive prodrugs. Furthermore, the development of predictive biomarkers to identify patients most likely to respond to these targeted therapies will be crucial for their successful clinical implementation.

References

Assessing the Clinical Relevance of Promitil's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for Promitil, a pegylated liposomal formulation of a mitomycin C (MMC) prodrug, with other cancer therapeutics. By examining key efficacy and safety data from preclinical studies, this document aims to objectively assess the potential clinical relevance of this compound, particularly in the context of chemoradiotherapy.

Executive Summary

This compound has demonstrated a favorable preclinical profile, suggesting its potential as a potent radiosensitizer with a significantly improved safety profile compared to conventional Mitomycin C (MMC). Preclinical evidence in colorectal cancer models indicates that this compound, when combined with radiation, leads to superior anti-tumor efficacy and reduced systemic toxicity. This guide will delve into the quantitative data supporting these claims and provide a comparative analysis against free MMC and other relevant cancer therapeutics, namely Nab-paclitaxel and TH-302, which also exhibit radiosensitizing properties.

Comparative Preclinical Efficacy

The following table summarizes the preclinical efficacy of this compound in comparison to free Mitomycin C in colorectal cancer xenograft models.

Table 1: Preclinical Anti-tumor Efficacy in Colorectal Cancer Models

Treatment GroupDosingTumor Growth Delay (vs. Control)Reference
This compound + Radiotherapy 30 mg/kgSignificantly greater than MMC + RT[1]
Free MMC + Radiotherapy 3.3 mg/kg (equitoxic dose to 30 mg/kg this compound)Did not significantly improve antitumor efficacy[1]
This compound + 5-FU + Radiotherapy -Enhanced tumor growth inhibitory effect[1]

Detailed experimental protocols for these studies can be found in Section 4.

Comparative Preclinical Safety and Toxicity

A key preclinical finding for this compound is its reduced toxicity profile compared to free MMC. The following tables summarize the key safety parameters observed in mouse models.

Table 2: Comparative Systemic Toxicity in Mice

Treatment GroupDoseKey Toxicity FindingsReference
This compound 30 mg/kgComparable toxicity to 3.3 mg/kg of free MMC. Well-tolerated.[1]
Free MMC 8.4 mg/kgSubstantially greater toxicity than 30 mg/kg this compound.[1]
Free MMC 3.3 mg/kgComparable toxicity to 30 mg/kg this compound.[1]

Table 3: Comparative Local and Hematological Toxicity in Mice

| Treatment Group | Dosing | Body Weight Loss | Hair Toxicity | Hematological Effects | Reference | |---|---|---|---|---| | This compound + Radiotherapy | - | Limited and reversible | Less than free MMC at 2.5-fold higher MMC equivalent dose | - | | | Free MMC + Radiotherapy | - | More significant than this compound | More significant than this compound | - | |

Comparison with other Radiosensitizing Agents

To further assess the clinical potential of this compound, its preclinical profile is compared with two other notable radiosensitizing agents: Nab-paclitaxel (an albumin-bound formulation of paclitaxel) and TH-302 (a hypoxia-activated prodrug).

Table 4: Comparison of Preclinical Radiosensitizing Properties

AgentMechanism of RadiosensitizationPreclinical ModelsKey FindingsReference
This compound Radiation-triggered release of MMC, a DNA cross-linking agent.Colorectal cancer xenograftsPotent radiosensitizer at doses not achievable with free MMC.[1][1]
Nab-paclitaxel Mitotic arrest in the G2/M phase, the most radiosensitive phase of the cell cycle.Ovarian and mammary carcinomasSignificantly increased radiocurability without increasing normal tissue radioresponse.[2][3][2][3]
TH-302 Selective activation in hypoxic tumor regions, releasing a DNA cross-linking agent.Pancreatic cancer orthotopic modelsEfficacious in combination with radiation, targeting hypoxic tumor cells.[4][5][4][5]

Experimental Protocols

4.1. In Vivo Tumor Growth Delay Studies (this compound)

  • Animal Model: Nude mice bearing human colorectal cancer HT-29 xenografts.

  • Treatment Groups:

    • Vehicle control

    • This compound (30 mg/kg, single injection) + fractionated radiotherapy (RT)

    • Free MMC (3.3 mg/kg, single injection, equitoxic dose) + fractionated RT

    • Free MMC (8.4 mg/kg, single injection) + fractionated RT

  • Radiotherapy: Localized tumor irradiation was delivered in fractions.

  • Endpoint: Tumor volumes were measured regularly to determine tumor growth delay. Animal body weight and general health were monitored for toxicity assessment.[1]

4.2. Toxicity Evaluation in Mice (this compound)

  • Animal Model: Healthy mice.

  • Treatment Groups:

    • Single injection of this compound (30 mg/kg)

    • Single injection of free MMC (3.3 mg/kg and 8.4 mg/kg)

  • Endpoints:

    • Systemic Toxicity: Monitored through body weight changes and clinical signs of distress.

    • Hematological Toxicity: Assessed by analyzing blood counts.

    • Local Toxicity: In-field skin and hair toxicity were evaluated in irradiated mice.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the preclinical studies.

Promitil_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment This compound This compound (Pegylated Liposome with MMC Prodrug) TumorCell Tumor Cell This compound->TumorCell EPR Effect (Passive Targeting) ActivatedMMC Activated MMC TumorCell->ActivatedMMC Radiation-induced Thiolytic Cleavage of Prodrug DNA_Damage DNA Damage & Cell Death ActivatedMMC->DNA_Damage DNA Cross-linking

Fig. 1: Proposed mechanism of action for this compound.

Preclinical_Workflow start Start tumor_implantation Tumor Cell Implantation (Xenograft Model) start->tumor_implantation treatment Treatment Administration (this compound, MMC, RT) tumor_implantation->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring data_analysis Data Analysis (Efficacy & Safety) monitoring->data_analysis conclusion Conclusion data_analysis->conclusion

Fig. 2: General workflow of preclinical efficacy and toxicity studies.

Conclusion and Clinical Relevance

The preclinical data for this compound strongly suggest a significant clinical potential, particularly as a radiosensitizer in the treatment of solid tumors such as colorectal cancer. The key advantages highlighted in these studies are:

  • Enhanced Efficacy: this compound in combination with radiotherapy demonstrates superior tumor growth inhibition compared to equitoxic doses of free MMC with radiotherapy.[1]

  • Improved Safety Profile: The liposomal formulation of the MMC prodrug leads to a substantial reduction in systemic and local toxicities, allowing for the administration of higher, more effective doses.[1]

  • Tumor-Specific Activation: The radiation-triggered release of the active drug at the tumor site offers a targeted therapeutic approach, potentially minimizing damage to healthy tissues.

These preclinical findings provide a strong rationale for the ongoing and future clinical evaluation of this compound. The improved therapeutic window observed in animal models, if translated to human patients, could lead to more effective and better-tolerated chemoradiotherapy regimens. The comparative analysis with other radiosensitizing agents further positions this compound as a promising candidate in the landscape of modern cancer therapeutics. Further clinical studies are warranted to confirm these preclinical advantages and to establish the role of this compound in the clinical setting.

References

Promitil® Phase I Clinical Trial Safety Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety profile of Promitil® (PL-MLP), a pegylated liposomal formulation of a mitomycin-C (MMC) prodrug, based on its Phase I clinical trial data. To offer a clear perspective on its tolerability, this compound®'s safety findings are compared with those of conventional mitomycin-C and two standard third-line treatments for metastatic colorectal cancer (mCRC), regorafenib (B1684635) and trifluridine/tipiracil.

Comparative Safety Data of this compound® and Alternatives

The following table summarizes the key adverse events (AEs) observed in the Phase I trial of this compound® for advanced solid tumors, alongside the pivotal trials for regorafenib (CORRECT trial) and trifluridine/tipiracil (RECOURSE trial) in metastatic colorectal cancer. Data for conventional mitomycin-C is also included for a direct comparison of toxicities.

Adverse EventThis compound® (Phase I)[1]Conventional Mitomycin-CRegorafenib (CORRECT Trial)Trifluridine/Tipiracil (RECOURSE Trial)
Hematological
ThrombocytopeniaDose-dependent, Grade 3/4 in 33% of patients in the highest dose cohortMost common, often dose-limitingLow platelet count (≥10% more than placebo)Grade ≥3: 5%
NeutropeniaNot reported as a primary dose-limiting toxicityCommon and can be severeNot a primary reported AEGrade ≥3: 38%
AnemiaNot specifiedCan occurNot a primary reported AEGrade ≥3: 18%
Febrile NeutropeniaNot specifiedPossible complication of severe neutropeniaNot a primary reported AEGrade ≥3: 4%
Non-Hematological
Fatigue/AstheniaReported in at least one-third of patientsCommonAll grades: 64%All grades: High incidence
NauseaReported in at least one-third of patientsCommonNot a primary reported AEGrade ≥3: 2%
VomitingReported in at least one-third of patientsCommonNot a primary reported AEGrade ≥3: 2%
DiarrheaReported in at least one-third of patientsLess common than with other chemotherapiesAll grades: 43%Grade ≥3: 3%
Hand-Foot Skin ReactionNot reportedNot a characteristic AEAll grades: 45%Not a primary reported AE
HypertensionNot reportedNot a characteristic AEAll grades: 30%Not a primary reported AE
Mucositis/StomatitisNot reportedCan occurAll grades: 33%Not a primary reported AE

Experimental Protocols

The safety of this compound® was evaluated in a Phase I, multi-center, dose-escalating study in patients with advanced solid tumors (NCT01705002).[2] The primary objectives were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound®.

Key Methodologies:

  • Patient Population: Patients with inoperable, recurrent, or metastatic solid tumors who had failed standard therapy.

  • Study Design: A dose-escalation design where successive cohorts of patients received increasing doses of this compound®. Dose escalation proceeded after the previous cohort completed the first cycle without experiencing DLTs.

  • Safety Monitoring: Comprehensive safety monitoring was conducted at baseline and throughout the study. This included:

    • Physical examinations and vital signs.

    • Regular laboratory tests: Complete blood count with differential, serum chemistry, and urinalysis.

    • Electrocardiograms (ECGs).

    • Adverse event (AE) and serious adverse event (SAE) monitoring and reporting according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Pharmacokinetic Assessments: Plasma levels of the mitomycin-C lipidic prodrug (MLP) and the active metabolite (MMC) were monitored to assess the drug's pharmacokinetic profile.[2]

Mechanism of Action and Signaling Pathway

This compound® is designed to selectively deliver a prodrug of mitomycin-C to tumor tissues. The following diagram illustrates its proposed mechanism of action.

Promitil_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell This compound This compound® (PL-MLP) Pegylated Liposome EPR_Effect Enhanced Permeability and Retention (EPR) Effect This compound->EPR_Effect Passive Targeting Prodrug_Activation Thiolytic Cleavage of MLP Prodrug EPR_Effect->Prodrug_Activation Accumulation in Tumor MMC_Release Release of Active Mitomycin-C (MMC) Prodrug_Activation->MMC_Release Release of Active Drug DNA_Crosslinking DNA Interstrand Cross-linking MMC_Release->DNA_Crosslinking Apoptosis Cell Cycle Arrest and Apoptosis DNA_Crosslinking->Apoptosis

Caption: Proposed mechanism of action of this compound®.

Experimental Workflow for Safety Assessment

The logical workflow for assessing the safety profile of an investigational drug like this compound® in a Phase I clinical trial is depicted below.

Safety_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Safety Assessment (Labs, Vitals, ECG) Patient_Screening->Baseline_Assessment Dose_Escalation Dose Escalation Cohorts Baseline_Assessment->Dose_Escalation Drug_Administration This compound® Administration Dose_Escalation->Drug_Administration Monitoring Ongoing Safety Monitoring (AEs, Labs, Vitals) Drug_Administration->Monitoring DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment Monitoring->DLT_Assessment DLT_Assessment->Dose_Escalation No DLTs: Escalate Dose MTD_Determination Maximum Tolerated Dose (MTD) Determination DLT_Assessment->MTD_Determination DLTs Observed RP2D_Selection Recommended Phase 2 Dose (RP2D) Selection MTD_Determination->RP2D_Selection

Caption: Phase I oncology trial safety assessment workflow.

References

Comparative Analysis of Therapeutic Windows: Promitil vs. Standard-of-Care Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic window for Promitil®, an investigational drug delivery system, and Cisplatin (B142131), a standard-of-care chemotherapy agent for various solid tumors, including non-small cell lung cancer (NSCLC). The comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and early clinical data.

Introduction to Compounds

This compound® (PL-MLP): this compound is a novel, pegylated liposomal formulation of a lipid-based prodrug of Mitomycin-C (MMC).[1][2] This advanced delivery system is engineered to enhance the therapeutic index of MMC by reducing systemic toxicity and improving tumor-specific drug delivery.[2][3] The prodrug, MLP (Mitomycin-C Lipid-based Prodrug), is stably entrapped within the liposome's lipid bilayer and is designed for activation by reducing agents, such as those found in high concentrations within the tumor microenvironment.[3][4]

Cisplatin: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of numerous cancers, including NSCLC, ovarian, bladder, and testicular cancers.[5][6] Its cytotoxic effect is primarily achieved through the formation of DNA adducts, which trigger apoptosis and inhibit cell division.[7] Despite its efficacy, the clinical use of Cisplatin is often limited by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity.[8][9]

Mechanism of Action and Delivery

This compound leverages a targeted delivery strategy. The pegylated liposomes provide an extended circulation time in the bloodstream, allowing for preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1] Once localized in the tumor, the MLP prodrug is cleaved by thiol-containing reducing agents, releasing the active Mitomycin-C to exert its DNA-alkylating, cytotoxic effects.[3][4]

Cisplatin, administered intravenously, distributes systemically. It enters cells and its chloride ligands are displaced by water, creating a reactive, positively charged species that binds to DNA, forming intra- and inter-strand crosslinks.

G cluster_0 This compound Delivery & Activation cluster_1 Cisplatin Systemic Delivery P_Systemic This compound (PL-MLP) in Circulation P_Tumor Accumulation in Tumor (EPR Effect) P_Systemic->P_Tumor Passive Targeting P_Activation Prodrug (MLP) Activation by Thiolysis P_Tumor->P_Activation Tumor Micro- environment P_Drug Active Mitomycin-C (MMC) P_Activation->P_Drug P_Effect DNA Alkylation & Cell Death P_Drug->P_Effect C_Systemic Cisplatin in Circulation C_Cell Cellular Uptake (Systemic) C_Systemic->C_Cell Systemic Distribution C_Activation Aquation of Cisplatin C_Cell->C_Activation Low Cl- Conc. C_Effect DNA Adducts & Cell Death C_Activation->C_Effect

Figure 1: Comparative Mechanisms of Drug Delivery and Action. (Within 100 characters)

Comparative Preclinical Data

The therapeutic window is evaluated by comparing the drug concentration required for therapeutic efficacy (e.g., IC50 in vitro) with the concentration that causes unacceptable toxicity (e.g., LD50 in vivo). A wider therapeutic window suggests a safer and more favorable pharmacological profile.

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50) against A549 NSCLC Cell Line

Compound IC50 (µM) Data Source / Notes
This compound (as MMC) Not Directly Reported Data on this compound focuses on its improved therapeutic index in vivo compared to free MMC.[10] The active moiety is Mitomycin-C.

| Cisplatin | 6.14 - 16.48 µM | Values vary across studies depending on exposure time and assay conditions.[11][12][13] |

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration. It is a standard measure of acute toxicity. Higher LD50 values indicate lower acute toxicity.

Table 2: In Vivo Acute Toxicity (LD50) in Mice

Compound LD50 (mg/kg) Data Source / Notes
This compound (PL-MLP) Not Directly Reported Phase I clinical data indicates a 3-fold reduction in toxicity compared to free Mitomycin-C.[10][14]

| Cisplatin | 8.6 - 17 mg/kg | Dependent on mouse strain and administration protocol.[9][15] |

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable. For preclinical data, it can be estimated as the ratio of LD50 to an effective dose (or IC50 as a proxy for in vitro potency).

Table 3: Estimated Preclinical Therapeutic Index

Compound Estimated Therapeutic Index (LD50 / IC50 Proxy) Notes
This compound Favorable Profile Preclinical and early clinical data suggest an improved therapeutic index over free MMC.[3][10] A direct TI calculation is not possible without matched efficacy and toxicity data.

| Cisplatin | Narrow | The proximity of effective doses to toxic doses contributes to its significant side-effect profile in clinical use.[8][16] |

Experimental Protocols

The data presented are derived from standard preclinical assays. The general methodologies are outlined below.

G start Start: Compound Screening ic50 In Vitro Cytotoxicity Assay (e.g., MTT / CCK-8) start->ic50 ic50_details 1. Seed cancer cells (e.g., A549) 2. Treat with serial dilutions 3. Incubate (e.g., 24-72h) 4. Measure cell viability 5. Calculate IC50 ic50->ic50_details ld50 In Vivo Acute Toxicity Study (e.g., in Mice) ic50->ld50 Promising Candidates ld50_details 1. Administer escalating single doses 2. Observe for morbidity/mortality (e.g., 14 days) 3. Perform necropsy 4. Determine LD50 value ld50->ld50_details ti Calculate Therapeutic Index (TI = LD50 / ED50) ld50->ti

Figure 2: General Workflow for Preclinical Therapeutic Window Assessment. (Within 100 characters)
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • Viability Assessment: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated by plotting viability against drug concentration and fitting to a dose-response curve.[12]

  • Animal Model: Healthy, age- and weight-matched mice (e.g., Swiss albino or C57BL/6) are used.

  • Dose Administration: Animals are divided into groups and administered single, escalating doses of the test compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection).[6]

  • Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[15] Body weight, food/water intake, and clinical signs are recorded daily.

  • Endpoint: The primary endpoint is mortality. The LD50 value, with its 95% confidence interval, is calculated using statistical methods such as the Probit analysis.

  • Pathology: A gross necropsy and histopathological examination of major organs are often performed to identify target organs of toxicity.[9]

Summary and Conclusion

The comparison between this compound and Cisplatin highlights a key strategy in modern drug development: improving the therapeutic window of a potent cytotoxic agent through advanced drug delivery.

  • This compound is designed to mitigate the systemic toxicity of its active payload, Mitomycin-C, by encapsulating it in a liposomal carrier. This approach aims to increase the drug concentration at the tumor site while reducing exposure to healthy tissues, thereby widening the therapeutic window.[1][14] Phase I clinical data showing a 3-fold reduction in toxicity compared to free MMC supports this concept.[14]

  • Cisplatin remains a cornerstone of cancer therapy but possesses a narrow therapeutic window. Its efficacy is intrinsically linked to significant systemic toxicities that can be dose-limiting and impact patient quality of life.[16]

While direct comparative studies between this compound and Cisplatin are not available, the data suggests that the liposomal prodrug technology of this compound represents a promising approach to enhance the safety and therapeutic index of cytotoxic chemotherapy. Further clinical development will be necessary to fully define this compound's therapeutic window and its potential role in oncology.

References

Safety Operating Guide

Promitil: Absence of Standardized Laboratory Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Promitil" within scientific and safety databases have not yielded any results for a laboratory-grade chemical or pharmaceutical compound under this name. The name "this compound" appears to be associated with a dietary supplement, for which specific laboratory disposal protocols are not required or established.

For researchers, scientists, and drug development professionals, the proper disposal of any chemical is dictated by its Safety Data Sheet (SDS). An SDS provides comprehensive information on the substance's properties, hazards, and safe handling and disposal instructions. In the absence of an SDS for a laboratory-grade "this compound," no specific disposal procedures can be provided.

It is a critical safety protocol to never handle or dispose of an unknown substance in a laboratory setting. If you have encountered a substance labeled "this compound" in a research or development context, it is imperative to treat it as an unknown chemical.

Standard Operating Procedure for Unknown Chemicals

In the event of an unidentified substance, the following workflow should be initiated immediately to ensure safety and proper handling.

cluster_identification Initial Handling & Identification cluster_action Safety & Disposal Protocol start Unknown Substance ('this compound') Encountered isolate Isolate the Substance Immediately start->isolate Do Not Handle consult_sds Attempt to Locate Safety Data Sheet (SDS) isolate->consult_sds no_sds SDS Not Found consult_sds->no_sds If Unsuccessful notify_ehs Notify Environmental Health & Safety (EHS) Officer no_sds->notify_ehs characterize EHS to Characterize Waste notify_ehs->characterize Hazard Assessment dispose Dispose According to EHS Guidance characterize->dispose Follow Protocol end Documentation Complete dispose->end Log Disposal

Caption: Workflow for handling an unidentified laboratory substance.

Disclaimer: This information is for guidance purposes only in the absence of specific data for "this compound." Always adhere to your institution's established safety protocols and the guidance of your Environmental Health & Safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.